2,3,4,6-Tetra-O-acetyl-D-glucopyranose
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RQICVUQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose from Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, a pivotal intermediate in the development of carbohydrate-based therapeutics and other glycosylated compounds. The process involves a two-step reaction sequence commencing with the peracetylation of D-glucose to yield an intermediate, D-glucose pentaacetate, followed by the selective deacetylation at the anomeric position to afford the desired product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Experimental Protocols
The synthesis is typically performed in two distinct stages: the formation of D-glucose pentaacetate and its subsequent selective deacetylation.
Step 1: Synthesis of β-D-Glucose Pentaacetate
This procedure details the complete acetylation of D-glucose using acetic anhydride (B1165640) and sodium acetate (B1210297) as a catalyst.
Materials:
-
D-glucose
-
Acetic anhydride
-
Sodium acetate
-
Water
-
3% Sodium hydroxide (B78521) solution
Procedure:
-
A mixture of D-glucose (30.0 g, 0.167 mol), acetic anhydride (100 ml, 1.06 mol), sodium acetate (5.0 g, 0.0609 mol), and toluene (250 ml) is refluxed with stirring for 3 hours.[1]
-
After the reaction is complete, 100 ml of water is added to the reaction mixture to decompose any unreacted acetic anhydride.
-
The mixture is then stirred and neutralized with a 3% sodium hydroxide solution.
-
The organic layer is separated and concentrated to half its volume.
-
The precipitated crystals of β-D-glucose pentaacetate are collected by filtration.[1]
-
The crude product can be further purified by recrystallization from ethanol to yield pure pentaacetyl-β-D-glucopyranose.[1]
Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose
This protocol describes the selective removal of the anomeric acetyl group from β-D-glucose pentaacetate using aluminum chloride as a Lewis acid catalyst.
Materials:
-
β-D-Glucose pentaacetate
-
Anhydrous Aluminum chloride (AlCl₃)
-
Diethyl ether (Et₂O)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg), diethyl ether (5 mL), and anhydrous aluminum chloride (60.3 mg, 1.0 equivalent).[2]
-
Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.[2]
-
After cooling, the ether solution is directly loaded onto a silica gel column.[2]
-
The column is eluted with a mixture of hexane and ethyl acetate (3:1) to separate the product.[2]
-
The fractions containing the desired product are collected and the solvent is evaporated to afford 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of β-D-glucose pentaacetate and its conversion to 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose.
Table 1: Synthesis of β-D-Glucose Pentaacetate
| Parameter | Value | Reference |
| Reactants | ||
| D-glucose | 30.0 g (0.167 mol) | [1] |
| Acetic anhydride | 100 ml (1.06 mol) | [1] |
| Sodium acetate | 5.0 g (0.0609 mol) | [1] |
| Toluene | 250 ml | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 3 hours | [1] |
| Product Yield | ||
| Crude Yield | 95% | [3] |
| Yield of pure product | 77% | [1] |
Table 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose
| Parameter | Value | Reference |
| Reactants | ||
| β-D-Glucose pentaacetate | 176.6 mg | [2] |
| Aluminum chloride (AlCl₃) | 60.3 mg (1.0 equiv.) | [2] |
| Diethyl ether (Et₂O) | 5 mL | [2] |
| Reaction Conditions | ||
| Temperature | 110 °C | [2] |
| Time | 4.5 hours | [2] |
| Purification | ||
| Column Chromatography Eluent | Hexane:Ethyl Acetate (3:1) | [2] |
| Product Yield | ||
| Yield | 63.4% | [2] |
Visualizations
The following diagrams illustrate the chemical pathway and the overall experimental workflow for the synthesis.
References
A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a fully protected derivative of D-glucose, a fundamental monosaccharide in biological systems. The acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 significantly alters the physicochemical properties of the parent molecule, rendering it a versatile intermediate in organic synthesis, particularly in carbohydrate chemistry and the development of carbohydrate-based therapeutics.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
The introduction of acetyl groups increases the lipophilicity and stability of the glucose molecule, making it more soluble in organic solvents and amenable to a wider range of chemical transformations.[1] A summary of its key physical and chemical properties is presented below.
Table 1: Physical Properties of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |
| Molecular Weight | 348.30 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 126-128 °C | [1] |
| Boiling Point | ~425 °C at 760 mmHg | [1] |
| Density | ~1.33 g/cm³ | [1] |
| Refractive Index | 1.491 | [1] |
| Specific Optical Rotation ([α]D) | +5° (c=1, CHCl₃) |
Table 2: Solubility Profile of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose
| Solvent | Solubility | Reference |
| Water | Limited/Insoluble | [1] |
| Chloroform | Soluble | [2] |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 78 mg/mL | |
| Ethyl Acetate (B1210297) | Soluble | |
| Pyridine | Soluble |
Stereochemistry and Conformation
This compound exists as a pyranose ring, predominantly in the stable ⁴C₁ chair conformation.[1] The stereochemistry at the anomeric carbon (C-1) is crucial and can exist in either the α or β configuration. The β-anomer is characterized by the equatorial orientation of the substituent at C-1.[1] The coupling constant between the anomeric proton (H-1) and H-2 in the ¹H NMR spectrum is a key indicator of the anomeric configuration, with a typical value of 7-8 Hz for β-D-glucose derivatives.[1]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the acetyl protecting groups and the reactivity of the anomeric center.
-
Protecting Group Chemistry: The acetyl groups serve as effective protecting groups for the hydroxyl functions, preventing their participation in unwanted side reactions.[1] This allows for selective modification at the anomeric position. These groups are stable under a variety of reaction conditions but can be readily removed (deacetylated) under basic or acidic conditions to liberate the free hydroxyl groups.
-
Glycosylation Reactions: The anomeric position is the most reactive site. The hydroxyl group at C-1 (in the hemiacetal form) or a suitable leaving group introduced at this position can participate in glycosylation reactions to form glycosidic bonds. This makes it a valuable glycosyl donor for the synthesis of oligosaccharides, glycoconjugates, and glycosides.[1]
-
Anomeric Effect: The stereochemical outcome of reactions at the anomeric center is influenced by the anomeric effect, which favors the formation of an axial glycosidic bond (α-anomer) in many cases.
Experimental Protocols
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose via Deacetylation
This protocol describes the preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose from β-D-glucose pentaacetate.
Methodology:
-
Reaction Setup: To a solution of β-D-glucose pentaacetate in anhydrous diethyl ether (Et₂O), add a Lewis acid such as aluminum chloride (AlCl₃).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated to facilitate the reaction.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.[3]
Caption: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose.
Synthesis of Propargyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside
This protocol details the synthesis of a glycoside using 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as the starting material.[4]
Methodology:
-
Reactants: 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol.[4]
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂).[4]
-
Solvent: An appropriate anhydrous organic solvent.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Purification: The product is purified using standard chromatographic techniques.
Caption: Synthesis of a propargyl glucopyranoside derivative.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling constants of the ring protons are characteristic of the pyranose structure and its stereochemistry. The anomeric proton signal is particularly diagnostic.
-
¹³C NMR: Shows the signals for each carbon atom in the molecule, confirming the carbon skeleton and the presence of the acetyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present, notably the strong carbonyl (C=O) stretching vibration of the acetate esters and the C-O stretching vibrations.
Applications in Research and Development
This compound is a crucial building block in several areas of chemical and pharmaceutical research:
-
Carbohydrate Chemistry: It serves as a versatile starting material for the synthesis of complex carbohydrates and glycoconjugates.[1]
-
Drug Discovery: As a protected glucose derivative, it is used in the synthesis of carbohydrate-based drugs and drug delivery systems.[1]
-
Biochemical Research: It is employed in metabolic studies and as a tool to investigate carbohydrate-protein interactions.[1]
Conclusion
This compound is a chemically stable and versatile derivative of D-glucose with well-defined physicochemical properties. Its utility as a protected monosaccharide makes it an indispensable tool in organic synthesis and the development of new therapeutic agents. This guide provides a foundational understanding of its properties and common experimental procedures, serving as a valuable resource for researchers in the field.
References
An In-depth Technical Guide to the Structure and Stereochemistry of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in its application.
Chemical Structure and Identification
This compound is a partially protected derivative of D-glucose, a fundamental carbohydrate in numerous biological processes. In this molecule, the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring are acetylated, leaving the anomeric hydroxyl group at position 1 free. This selective protection makes it a valuable intermediate in carbohydrate synthesis.[1]
The compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C-1). The pyranose ring typically adopts a stable chair conformation.
Key Identifiers:
| Identifier | α-Anomer | β-Anomer |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] acetate | [(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] acetate |
| CAS Number | 4292-12-0[2] | 3947-62-4[1] |
| Molecular Formula | C₁₄H₂₀O₁₀[1][2] | C₁₄H₂₀O₁₀[1] |
| Molecular Weight | 348.30 g/mol [1] | 348.30 g/mol [1] |
Structural Diagrams (Graphviz):
References
The Anomeric Effect in 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the anomeric effect in 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. This stereoelectronic phenomenon is of fundamental importance in carbohydrate chemistry, influencing the conformational stability, reactivity, and biological recognition of glycosidic bonds. A thorough understanding of the anomeric effect is critical for the rational design of carbohydrate-based therapeutics, glycoconjugates, and other advanced materials.
Introduction to the Anomeric Effect
The anomeric effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, a configuration that is sterically more hindered than the equatorial position. This counterintuitive preference is a result of a stabilizing stereoelectronic interaction between a lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the C1-substituent bond.
In the context of this compound, the anomeric effect manifests as a notable stabilization of the α-anomer, where the C1-hydroxyl group (or a derivative thereof) is in the axial position, relative to the β-anomer, which possesses an equatorial C1-substituent.
Stereoelectronic Origins and Conformational Consequences
The primary origin of the anomeric effect is hyperconjugation: the delocalization of electron density from the p-type lone pair of the ring oxygen into the low-lying σ* orbital of the anti-periplanar C1-O1 bond. This interaction is maximized when the lone pair orbital and the C1-O1 bond are oriented at 180° to each other, a condition met in the chair conformation of the α-anomer. This n → σ* interaction effectively shortens the endocyclic C1-O5 bond and lengthens the exocyclic C1-O1 bond.
A secondary contribution to the anomeric effect arises from dipole-dipole interactions. In the β-anomer, the dipoles of the ring oxygen and the equatorial C1-substituent are aligned, leading to a destabilizing repulsion. In the α-anomer, these dipoles are opposed, resulting in a more favorable electrostatic arrangement.
The interplay of these stereoelectronic forces dictates the conformational equilibrium between the α and β anomers in solution.
Quantitative Analysis of the Anomeric Effect
The magnitude and consequences of the anomeric effect in this compound can be quantified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
NMR Spectroscopic Data
¹H-NMR spectroscopy is a powerful tool for elucidating the conformation of pyranose rings. The vicinal coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2), denoted as ³J(H1,H2), is particularly informative. According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.
-
α-Anomer (axial OAc): The axial H1 and equatorial H2 protons exhibit a gauche relationship, resulting in a small coupling constant.
-
β-Anomer (equatorial OAc): The axial H1 and axial H2 protons have an anti-periplanar relationship, leading to a large coupling constant.
| Anomer | C1-OAc Orientation | H1-H2 Dihedral Angle (approx.) | ³J(H1,H2) Coupling Constant (Hz) |
| α | Axial | ~60° | 4.0 - 4.1[1] |
| β | Equatorial | ~180° | 7.0 - 8.0[1] |
Thermodynamic Data
Computational studies using density functional theory (DFT) have been employed to calculate the relative Gibbs free energies of the α and β anomers, providing a quantitative measure of their relative stability.
| Anomer | Solvent | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Anomeric Ratio (α:β) |
| α | Gas Phase | 0 (Reference) | - |
| β | Gas Phase | +2.23 | 35:1 |
| α | DMSO | 0 (Reference) | - |
| β | DMSO | +2.48 | - |
Data from computational studies. A positive ΔG for the β-anomer indicates it is less stable than the α-anomer.[1]
The significant energy difference in the gas phase predicts a strong preference for the α-anomer at equilibrium.[1]
X-ray Crystallographic Data
| Parameter | β-Anomer | α-Anomer Derivative* |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| C1-O1 Bond Length (Å) | - | - |
| C1-O5 Bond Length (Å) | - | - |
| O5-C1-O1 Bond Angle (°) | - | - |
| Pyranose Ring Conformation | ⁴C₁ (Chair) | ⁴C₁ (Chair) |
*Data for 3,4-Dicyanophenyl 2,3,4,6-tetra-O-acetyl-α-d-glucopyranoside.[2] Data for the β-anomer of this compound.[3] (Specific bond lengths and angles were not provided in the abstract).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric ratio and confirm the conformational preference of the α and β anomers of this compound in solution.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the anomeric proton signals.
-
Carefully phase and baseline correct the spectrum.
Data Analysis:
-
Identify the signals corresponding to the anomeric protons (H1) of the α and β anomers. These are typically found in the region of δ 4.5-6.5 ppm.[4]
-
Integrate the well-resolved signals for the anomeric protons to determine the relative ratio of the α and β anomers in the equilibrium mixture.
-
Measure the ³J(H1,H2) coupling constant for each anomer by analyzing the splitting pattern of the H1 signal (typically a doublet). This will confirm the axial (α-anomer) or equatorial (β-anomer) orientation of the C1-substituent.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the conformation of the pyranose ring, of the α and β anomers of this compound in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of each anomer suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Data is collected over a range of angles by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
-
Data Analysis:
-
Analyze the final refined structure to determine precise bond lengths, bond angles, and torsional angles.
-
Confirm the chair conformation (e.g., ⁴C₁) of the pyranose ring.
-
Analyze intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the crystal packing.
-
Visualizing the Anomeric Effect
The logical relationships governing the anomeric effect can be visualized using diagrams.
Conclusion
The anomeric effect exerts a profound influence on the structure and stability of this compound, favoring the α-anomer with an axial C1-substituent. This preference, driven by stereoelectronic interactions, can be rigorously characterized and quantified through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry. For professionals in drug development and carbohydrate science, a comprehensive understanding of the anomeric effect is indispensable for the design and synthesis of new molecular entities with tailored properties and biological activities.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
Solubility of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, a crucial intermediate in organic synthesis, carbohydrate chemistry, and drug development. Due to the acetylation of its hydroxyl groups, this compound exhibits significantly different solubility characteristics compared to its parent molecule, D-glucose. The increased lipophilicity makes it more soluble in a range of organic solvents, a property vital for its application in non-aqueous reaction media and for purification processes like recrystallization and column chromatography.[1]
While extensive qualitative data confirms its solubility in several common organic solvents, a thorough literature review reveals a notable absence of specific quantitative solubility data (e.g., in g/100 g solvent or mole fraction at various temperatures). This guide, therefore, summarizes the available qualitative information and provides a detailed experimental protocol for determining the thermodynamic solubility of this compound to empower researchers to generate this critical data in their own laboratories.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound in various organic solvents. This information is compiled from various sources and provides a general guideline for solvent selection.
| Organic Solvent | Qualitative Solubility | Notes |
| Chloroform (CHCl₃) | Soluble / Easily Soluble | Consistently reported as a good solvent for this compound.[2] |
| Dichloromethane (CH₂Cl₂) | Soluble | Mentioned as a solvent in reaction setups. A similar compound, Benzyl 2,3,4,6-Tetra-O-acetyl-ß-D-Glucopyranoside, is also soluble in dichloromethane. |
| Ethyl Acetate (B1210297) (EtOAc) | Soluble | Used for dissolving the compound before precipitation and for extractions and chromatography.[1] A related acetylated glucopyranoside is also soluble in ethyl acetate. |
| Acetone | Soluble | Utilized as a solvent during synthesis processes. |
| Methanol (MeOH) | Soluble (especially when hot) | The compound is reported to be soluble in boiling methanol, a property often used for crystallization.[2] |
| Toluene | Likely Soluble | Suggested as a potential solvent for crystallization of similar compounds. |
| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent to induce precipitation from an ethyl acetate solution, indicating low solubility. |
| Water | Limited Solubility / Insoluble | The acetyl groups significantly reduce its solubility in water compared to unmodified glucose.[1][2] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound. This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (crystalline solid, high purity)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials or flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid should be clearly visible at the bottom of the vial throughout the experiment.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV, GC).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account.
-
Express the solubility in desired units, such as g/100 g solvent, mg/mL, or mole fraction.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A general experimental workflow for determining the thermodynamic solubility of a solid compound in an organic solvent using the shake-flask method.
Logical Relationship of Solubility
Caption: The relationship between the chemical modification (acetylation) of D-glucose, its resulting physicochemical properties, and its practical applications in a laboratory setting.
References
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Carbohydrate Building Block: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
This guide provides a detailed overview of this compound, a pivotal carbohydrate building block in organic synthesis and drug discovery. Its strategic use as a precursor for glycosylation reactions and in the synthesis of complex bioactive molecules, including novel therapeutics, is highlighted. This document serves as a technical resource, offering detailed experimental protocols, comprehensive data, and visual representations of key chemical pathways and workflows.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid. Its physical and spectroscopic properties are crucial for its identification and application in synthesis. The anomeric position (C-1) can exist in either an alpha (α) or beta (β) configuration, leading to two diastereomers with distinct properties.
| Property | α-anomer | β-anomer | Reference |
| Molecular Formula | C₁₄H₂₀O₁₀ | C₁₄H₂₀O₁₀ | |
| Molecular Weight | 348.30 g/mol | 348.30 g/mol | [1] |
| Melting Point | 110-111 °C | 130-132 °C | [2][3] |
| Optical Rotation [α]D | +149° (c, 1 in chloroform) | +4.5° (c, 5 in chloroform) | [2][3] |
| Solubility | Soluble in chloroform (B151607) and methanol; Insoluble in water | Soluble in chloroform and methanol; Insoluble in water | [3] |
Table 1: Physicochemical Properties of this compound Anomers.
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The chemical shifts in NMR spectroscopy are particularly sensitive to the stereochemistry at the anomeric center.
| Nucleus | α-anomer (δ, ppm) | β-anomer (δ, ppm) |
| ¹H NMR (CDCl₃) | ||
| H-1 | 6.30 (d, J = 4.0 Hz) | 5.75 (d, J = 8.4 Hz) |
| H-2 | 5.03 (dd, J = 10.1, 4.0 Hz) | 5.10 (t, J = 9.4 Hz) |
| H-3 | 5.56 (dd, J = 9.8, 9.8 Hz) | 5.25 (t, J = 9.5 Hz) |
| H-4 | 5.14 (dd, J = 9.8, 9.8 Hz) | 5.15 (t, J = 9.8 Hz) |
| H-5 | 4.30-4.34 (m) | 3.85 (ddd, J = 10.0, 5.0, 2.5 Hz) |
| H-6a | 4.30-4.34 (m) | 4.27 (dd, J = 12.4, 5.0 Hz) |
| H-6b | 4.13 (d, J = 10.8 Hz) | 4.15 (dd, J = 12.4, 2.5 Hz) |
| CH₃ (acetyl) | 2.105, 2.101, 2.05, 2.04 | 2.09, 2.06, 2.02, 1.99 |
| ¹³C NMR (CDCl₃) | ||
| C-1 | 90.00 | 91.7 |
| C-2 | 70.61 | 72.8 |
| C-3 | 69.31 | 72.8 |
| C-4 | 67.30 | 68.3 |
| C-5 | 70.29 | 72.1 |
| C-6 | 61.01 | 61.8 |
| C=O (acetyl) | 170.39, 169.75 (2C), 169.35 | 170.6, 170.2, 169.4, 169.0 |
| CH₃ (acetyl) | Not specified | Not specified |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Anomers.[4] Note: NMR data can vary slightly based on solvent and instrument.
Synthesis and Key Reactions
This compound is typically synthesized from D-glucose. The most common precursor for many of its applications is the corresponding glycosyl bromide, acetobromoglucose.
Synthesis of β-D-Glucose Pentaacetate
A common starting material for the synthesis of the title compound is β-D-glucose pentaacetate.
Experimental Protocol: Acetylation of D-Glucose
-
To a flask containing 70 mL of acetic anhydride, carefully add 5 g of D-glucose.
-
While stirring, add 70 mL of anhydrous pyridine (B92270) to the mixture.
-
Continue stirring at room temperature for 20 hours.
-
After the reaction is complete, pour the solution into ice and stir until all the ice has melted.
-
Filter the resulting precipitate and recrystallize it from a water/methanol (1:2 v/v) solution to yield β-D-glucose pentaacetate.[5]
Synthesis of 2,3,4,6-O-Tetraacetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)
This glycosyl bromide is a versatile glycosyl donor.
Experimental Protocol: Bromination of β-D-Glucose Pentaacetate
-
Suspend 1.5 g of red phosphorus in 15 mL of glacial acetic acid in a flask and cool the mixture in an ice-water bath to 4 °C.
-
Slowly add 3 mL of bromine dropwise to the suspension. After the addition, maintain the temperature at 20 °C and stir for 1 hour. Filter out any insoluble solids. The filtrate containing phosphorus tribromide is stored at a low temperature.
-
React 1,2,3,4,6-Penta-O-acetyl-(α,β)-D-glucopyranose with the prepared phosphorus tribromide solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
The product, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, can be obtained in a yield of approximately 83.5%.[5] Due to its instability, it should be used promptly or stored under appropriate conditions.[5]
Deacetylation to this compound
The free anomeric hydroxyl group can be obtained by selective deacetylation of glucose pentaacetate.
Experimental Protocol: Deacetylation of β-D-Glucose Pentaacetate
-
In a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg), 5 mL of anhydrous diethyl ether (Et₂O), and aluminum chloride (AlCl₃, 60.3 mg, 1.0 equivalent).
-
Seal the reaction vessel and heat it in an oven at 110 °C for 4.5 hours.
-
After cooling, load the ether solution directly onto a silica (B1680970) gel column.
-
Elute with a hexane/EtOAc (3:1) mixture to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose. The reported yield is 63.4%.[4]
Applications as a Carbohydrate Building Block
This compound and its derivatives are fundamental building blocks in carbohydrate chemistry, primarily serving as glycosyl donors in the synthesis of a wide array of glycosides and oligosaccharides.
Glycosylation Reactions: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. It typically involves the reaction of a glycosyl halide (like acetobromoglucose) with an alcohol in the presence of a promoter, often a silver or mercury salt.[6][7] The acetyl group at the C-2 position plays a crucial role in the stereochemical outcome of the reaction through neighboring group participation, leading to the formation of a 1,2-trans glycosidic linkage.[6]
Caption: Mechanism of the Koenigs-Knorr Glycosylation Reaction.
Synthesis of Bioactive Molecules and Drug Development
Protected glucose derivatives, such as this compound, are instrumental in the synthesis of various therapeutic agents. A prominent example is the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.
The synthesis of SGLT2 inhibitors like Dapagliflozin and Canagliflozin often involves the coupling of a protected glucose moiety with an aglycone. The following diagram illustrates a generalized workflow for the synthesis of a C-glycoside SGLT2 inhibitor, starting from a derivative of this compound.
Caption: Generalized Workflow for the Synthesis of an SGLT2 Inhibitor.
Conclusion
This compound is a versatile and indispensable building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and the ability to selectively functionalize its hydroxyl groups make it a cornerstone for the synthesis of complex carbohydrates and glycoconjugates. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the pursuit of novel therapeutic agents. The continued exploration of this and other carbohydrate building blocks will undoubtedly lead to further advancements in drug discovery and materials science.
References
- 1. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. chemtry.in [chemtry.in]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
A Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a pivotal acetylated derivative of D-glucose, serving as a crucial intermediate and building block in carbohydrate chemistry and pharmaceutical development. Its enhanced solubility in organic solvents and the protective nature of the acetyl groups make it an ideal precursor for the synthesis of a wide array of glycosides, oligosaccharides, and glycoconjugates. This technical guide provides an in-depth overview of its commercial availability from various suppliers, details on its synthesis and purification, and a comprehensive look at its applications in drug discovery, particularly in the development of novel therapeutics. Experimental protocols and logical workflows are presented to aid researchers in its practical application.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and pricing can vary between suppliers, and it is often available as a white to off-white crystalline powder. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Thermo Scientific Chemicals | 98% | 1g, 10g | Price on request | Formerly part of the Alfa Aesar portfolio. Soluble in chloroform (B151607) and ethyl acetate (B1210297).[1][2] |
| Discovery Fine Chemicals | 98.0% | 5g, 25g, 100g | 5g: £90, 25g: £285, 100g: £850 | Custom pack sizes available. For research purposes only.[3] |
| Fulcrum Pharma | 96% | Not specified | $208.88 | Noted for use in simulated glycosylation experiments. Currently listed as not available for sale. |
| CarboMer, Inc. | Pharmaceutical and cosmetic grade | Inquire for quantities | Inquire for pricing | Orders can be placed via call or email.[4] |
| BOC Sciences | Not specified | 50g | Inquire for pricing | Custom synthesis is available.[5] |
| Samulpharma-Carbohydrate Chemistry | Not specified | Inquire for quantities | Inquire for pricing | A trader on the Echemi platform.[6] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
-
Molecular Formula: C₁₄H₂₀O₁₀[7]
-
Molecular Weight: 348.30 g/mol [7]
-
Appearance: White to off-white crystalline powder[3]
-
Solubility: Soluble in water, chloroform, and ethyl acetate.[2][6]
Synthesis and Experimental Protocols
This compound is typically synthesized from D-glucose or its derivatives. The most common method involves the acetylation of the hydroxyl groups. A general workflow for its synthesis is outlined below.
Experimental Protocol: Deacetylation of β-D-Glucose Pentaacetate
This protocol describes the preparation of 2,3,4,6-tetra-O-acetyl-α-glucopyranose from β-D-glucose pentaacetate using a Lewis acid catalyst.[8]
Materials:
-
β-D-glucose pentaacetate
-
Diethyl ether (Et₂O)
-
Aluminum chloride (AlCl₃)
-
High-pressure acid digestion bomb
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg).
-
Add 5 mL of diethyl ether to the bomb.
-
Add aluminum chloride (60.3 mg, 1.0 equivalent) to the mixture.
-
Seal the reaction vessel and place it in an oven preheated to 110 °C.
-
Allow the reaction to proceed for 4.5 hours.
-
After cooling, directly load the ether solution onto a silica gel column.
-
Elute the column with a hexane/EtOAc (3:1) solvent system to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose.
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a versatile glycosyl donor and a protected form of glucose. The acetyl groups prevent unwanted reactions at the hydroxyl positions, allowing for selective modifications at other sites on the glucose molecule.[7] This is crucial for the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications.
Synthesis of SGLT2 Inhibitors
A significant application of this compound is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. These drugs work by preventing the reabsorption of glucose in the kidneys. This compound serves as a key starting material for the glucose moiety of these C-glycoside drugs.
Glycosylation Reactions
As a glycosyl donor, it is used to form glycosidic bonds with various molecules, such as alcohols or other sugars. This is fundamental in synthesizing complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides, which are vital for cellular processes and have therapeutic potential.
Experimental Protocol: Bismuth(III) Triflate Catalyzed Glycosylation
This protocol details a glycosylation reaction using a 2,3,4,6-tetra-O-benzyl-protected glucopyranose as the donor, which is a related and commonly used derivative. The principles are applicable to acetyl-protected donors as well, with adjustments to reaction conditions.
Materials:
-
Glycosyl Donor (e.g., 2,3,4,6-Tetra-O-benzyl-D-glucopyranose)
-
Glycosyl Acceptor
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon (Ar) atmosphere
Procedure:
-
To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) under an argon atmosphere, add the glycosyl acceptor (0.13 mmol) at 0 °C.
-
Stir the resulting mixture at 0 °C for 15 hours.
-
Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).
-
Extract the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with water and a saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Biological Activity
While this compound itself does not have a defined mechanism of action in biological systems, it serves as a precursor for synthesizing molecules with specific biological activities.[7] Some studies suggest that certain derivatives may possess antimicrobial properties or influence cell proliferation.[7] Its primary biological relevance is as a tool in metabolic studies focusing on carbohydrate metabolism.
Conclusion
This compound is an indispensable reagent in modern carbohydrate chemistry and drug discovery. Its commercial availability and well-established synthetic utility make it a valuable starting material for researchers and scientists. The ability to act as a protected glycosyl donor is central to its application in the synthesis of complex bioactive molecules, most notably in the development of anti-diabetic drugs like SGLT2 inhibitors. The protocols and information provided in this guide aim to facilitate its effective use in the laboratory for the advancement of pharmaceutical and biochemical research.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Thermo Scientific Chemicals this compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. discofinechem.com [discofinechem.com]
- 4. Buy 2,3,4,6-Tetra-O-acetyl D-glucopyranose For Sale - Carbomer [carbomer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]
- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H and 13C NMR Characterization of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. This peracetylated glucose derivative is a crucial intermediate in carbohydrate chemistry and drug development. A thorough understanding of its spectral properties is essential for its synthesis, quality control, and downstream applications. This document outlines detailed experimental protocols, presents a thorough analysis of its NMR data, and provides visual aids to facilitate understanding.
Introduction
This compound exists as two anomers in solution, the α- and β-forms, which are in equilibrium. The anomeric composition and the stereochemistry of the molecule can be unequivocally determined by NMR spectroscopy. The chemical shifts (δ) and coupling constants (J) of the pyranose ring protons and carbons are highly sensitive to their spatial orientation. This guide will delve into the specific NMR signatures of both anomers.
Data Presentation
The ¹H and ¹³C NMR spectral data for both the α and β anomers of this compound, compiled from scientific literature, are summarized in the tables below. The data was acquired in deuterated chloroform (B151607) (CDCl₃).
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose
Table 1: ¹H NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.30 | d | 4.0 |
| H-2 | 5.03 | dd | 10.1, 4.0 |
| H-3 | 5.56 | dd | 9.8, 9.8 |
| H-4 | 5.14 | dd | 9.8, 9.8 |
| H-5 | 4.30-4.34 | m | - |
| H-6a | 4.30-4.34 | m | - |
| H-6b | 4.13 | d | 10.8 |
| Acetyl (x4) | 2.105, 2.101, 2.05, 2.04 | s | - |
Table 2: ¹³C NMR Data for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose in CDCl₃ [1]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 90.00 |
| C-2 | 70.61 |
| C-3 | 69.31 |
| C-4 | 67.30 |
| C-5 | 70.29 |
| C-6 | 61.01 |
| C=O (x4) | 170.39, 169.75 (2C), 169.35 |
| CH₃ (x4) | 20.7-20.9 (approx.) |
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose
While a complete, explicitly assigned dataset for the β-anomer is less commonly reported in a single source, the characteristic chemical shifts can be inferred from spectra of similar compounds and mixtures. The anomeric proton (H-1) of the β-anomer typically appears upfield of the α-anomer with a larger coupling constant (around 8 Hz), indicative of a trans-diaxial relationship with H-2.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and NMR analysis of acetylated carbohydrates.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for acetylated sugars due to its excellent dissolving power and the presence of a residual solvent peak that can be used for referencing (δ 7.26 ppm for ¹H NMR).
-
Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or sonicated to aid dissolution.
-
Filtration: To ensure high-quality spectra free from line broadening due to particulate matter, filter the sample solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool or a syringe filter fitted onto a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: The NMR data should be acquired on a spectrometer with a minimum field strength of 300 MHz, equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings, a COSY experiment is invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming assignments and identifying the positions of the acetyl groups.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Structural Correlations via 2D NMR
The following diagram illustrates the key correlations that would be observed in 2D NMR experiments (COSY, HSQC, and HMBC) for the α-anomer, which are crucial for unambiguous signal assignment.
Caption: Key 2D NMR correlations for structural assignment.
References
In-Depth Technical Guide: Crystallographic Data of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a fully protected derivative of D-glucose, a fundamental monosaccharide. In this derivative, the hydroxyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring are converted to acetate (B1210297) esters. This modification significantly increases the compound's lipophilicity, making it more soluble in organic solvents compared to its highly polar parent, D-glucose.[1] This property, along with the protective nature of the acetyl groups, renders this compound a crucial intermediate in synthetic carbohydrate chemistry.[1] It serves as a versatile building block for the synthesis of a wide array of more complex carbohydrates, glycoconjugates, and carbohydrate-based drugs.[1] Understanding its solid-state structure through X-ray crystallography is paramount for comprehending its reactivity, stability, and interactions. This guide provides a detailed overview of the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.
Crystallographic Data
The crystallographic data for this compound and some of its derivatives have been determined by single-crystal X-ray diffraction. The β-anomer of the title compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1] The pyranose ring adopts a stable chair conformation with the substituents in equatorial positions.[1] Below is a summary of the key crystallographic parameters for the β-anomer and a related α-anomer derivative.
Table 1: Crystallographic Data Summary
| Parameter | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose[1] | 3,4-Dicyanophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside[2] |
| Chemical Formula | C₁₄H₂₀O₁₀ | C₂₂H₂₂N₂O₁₀ |
| Formula Weight | 348.30 g/mol | 474.42 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P222 |
| a (Å) | 7.30 | 8.175 (2) |
| b (Å) | 14.70 | 10.2076 (10) |
| c (Å) | 15.87 | 29.562 (6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1704.5 | 2466.9 (8) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.33 | 1.277 |
| Radiation | Not specified | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | Not specified | 295 |
Experimental Protocols
The successful acquisition of crystallographic data is contingent on the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Intermediate)
A common precursor for synthesizing various glucopyranose derivatives is the brominated intermediate, 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.
Procedure:
-
Red phosphorus and bromine are reacted in glacial acetic acid to generate phosphorus tribromide in situ.[3]
-
Glucose pentaacetate is then reacted with the freshly prepared phosphorus tribromide.[3]
-
The reaction mixture is stirred at room temperature for approximately 3 hours.[3]
-
The resulting 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide can be isolated with a high yield (e.g., 83.5%).[3]
Synthesis of a 2,3,4,6-tetra-O-acetyl methyl-α-D-glucopyranoside Derivative[4]
Procedure:
-
A cold mixture of methyl α-D-glucopyranoside (1.0 g) and pyridine (B92270) (3.0 mL) is prepared.[4]
-
Acetic anhydride (B1165640) (3.0 mL) is added to the mixture.[4]
-
The mixture is stirred overnight.[4]
-
The solution is then transferred to a separation funnel with ethyl acetate (EtOAc, 50 mL).[4]
-
The organic layer is washed sequentially with 2 N HCl, saturated NaHCO₃, and brine.[4]
-
The washed organic layer is dried over Na₂SO₄ and concentrated to yield the product.[4]
Crystallization for Single-Crystal X-ray Diffraction
The growth of single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization.
General Protocol (Slow Evaporation):
-
Dissolve the purified this compound in a suitable solvent or solvent system in which it is moderately soluble (e.g., ethyl acetate/hexane).[4][5]
-
Ensure the solution is saturated or near-saturated.[5]
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Place the solution in a clean vessel and cover it in a way that allows for slow evaporation of the solvent (e.g., with a perforated cap or by placing it in a larger, sealed container with a more volatile solvent).[5]
-
Allow the vessel to stand undisturbed in a vibration-free environment for several days to weeks.[5]
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
General Protocol:
-
A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.[6]
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]
-
The diffraction pattern is recorded on a detector as the crystal is rotated.[6]
-
The collected diffraction data are then processed to determine the unit cell dimensions, space group, and ultimately the atomic coordinates within the crystal lattice.[6]
Experimental Workflow Visualization
The following diagram illustrates the logical progression from the starting material to the final crystallographic data.
Caption: Workflow from D-glucose to crystallographic data.
References
- 1. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and History of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-glucopyranose, a partially protected derivative of D-glucose, stands as a cornerstone in the field of synthetic carbohydrate chemistry. Its strategic placement of acetyl protecting groups, leaving the anomeric hydroxyl group free, renders it a versatile glycosyl donor. This pivotal role has made it an indispensable intermediate in the synthesis of a vast array of glycosides, oligosaccharides, and glycoconjugates, which are of paramount importance in drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of this key molecule, detailing the seminal experimental protocols and the logical progression of its synthesis.
Historical Context and Discovery
The history of this compound is inextricably linked to the pioneering work of Emil Fischer and the subsequent development of the renowned Koenigs-Knorr glycosylation reaction.
At the turn of the 20th century, Emil Fischer's groundbreaking research laid the foundation for modern carbohydrate chemistry, earning him the Nobel Prize in Chemistry in 1902.[1] His work on the structure and synthesis of sugars set the stage for the chemical manipulation of these complex biomolecules. A key aspect of this was the use of protecting groups to selectively mask the numerous hydroxyl functionalities. Fischer and his contemporaries established methods for the peracetylation of glucose, typically employing acetic anhydride (B1165640) in the presence of catalysts such as zinc chloride or sodium acetate (B1210297), to produce α- or β-D-glucose pentaacetate.
The true impetus for the widespread use of acetylated glucose derivatives came in 1901 with the seminal publication by Wilhelm Koenigs and his student Edward Knorr.[2][3] They introduced a powerful method for the formation of glycosidic bonds, which involved the reaction of a fully acetylated glycosyl halide with an alcohol in the presence of a silver salt promoter.[2][3] Their key glycosyl donor was 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, a compound they termed "acetobromoglucose".[2]
While Koenigs and Knorr's work focused on the glycosyl bromide, the synthesis of this compound with a free anomeric hydroxyl group became a logical and necessary extension. This compound could be prepared through the careful hydrolysis of acetobromoglucose or, more practically, by the selective deacetylation of the more readily available and stable β-D-glucose pentaacetate at the anomeric position.
The following sections delve into the key experimental methodologies that marked the genesis and refinement of the synthesis of this pivotal carbohydrate intermediate.
Key Synthetic Developments
The synthesis of this compound has evolved from early, often harsh, methods to more refined and selective protocols. The primary routes have historically involved either the direct acetylation of glucose under controlled conditions or the selective deprotection of a peracetylated precursor.
Early Acetylation Methods and the Formation of Glucose Pentaacetate
The first step towards obtaining this compound was the peracetylation of D-glucose. Early methods involved heating glucose with acetic anhydride and a catalyst. The choice of catalyst was crucial in determining the anomeric configuration of the resulting pentaacetate.
-
Use of Sodium Acetate: The use of a basic catalyst like sodium acetate in acetic anhydride typically leads to the formation of the thermodynamically more stable β-D-glucose pentaacetate.
-
Use of Zinc Chloride: In contrast, a Lewis acid catalyst such as zinc chloride in acetic anhydride favors the formation of the α-anomer.
The Koenigs-Knorr Synthesis of Acetobromoglucose
In their landmark 1901 paper, Koenigs and Knorr described the preparation of acetobromoglucose, the direct precursor to many glycosylation reactions. Their method involved the treatment of D-glucose with acetyl bromide. This reaction proceeds with the simultaneous acetylation of all hydroxyl groups and the introduction of a bromine atom at the anomeric center.
Selective Anomeric Deacetylation
The most common and practical route to this compound involves the selective removal of the anomeric acetyl group from the more stable and easily prepared β-D-glucose pentaacetate. Over the years, various methods have been developed to achieve this selective deprotection. Early approaches often relied on enzymatic hydrolysis or carefully controlled acidic or basic conditions. Later, more sophisticated methods using organometallic reagents were developed to afford higher yields and selectivity.
Quantitative Data Summary
The following table summarizes key quantitative data from historical and modern synthetic procedures related to this compound and its precursors.
| Compound | Method | Reagents | Yield (%) | Melting Point (°C) | Optical Rotation ([α]D) | Reference |
| β-D-Glucose Pentaacetate | Acetylation | D-Glucose, Acetic Anhydride, Sodium Acetate | 77 | 132 | +4° (c 1, CHCl3) | Modern Protocol |
| α-D-Glucose Pentaacetate | Acetylation | D-Glucose, Acetic Anhydride, Zinc Chloride | High | 112-114 | +102° (c 1, CHCl3) | Historical Context |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose) | Bromination/Acetylation | D-Glucose, Acetyl Bromide | Good | 88-89 | +198° (c 1, CHCl3) | Koenigs & Knorr, 1901 |
| This compound | Anomeric Deacetylation | β-D-Glucose Pentaacetate, (i-Pr)3Sn(OEt) | High | 104-106 | +101° (c 1, CHCl3) | Modern Protocol |
| This compound | Anomeric Deacetylation | β-D-Glucose Pentaacetate, Alkali Metal Fluorides in PEG-400 | 85 | - | - | Modern Protocol |
Experimental Protocols
The following are detailed methodologies for key experiments in the historical synthesis of this compound and its precursors. These protocols are based on original reports and modern adaptations, providing a practical guide for researchers.
Protocol 1: Synthesis of β-D-Glucose Pentaacetate
This protocol is based on the classical method of peracetylation of D-glucose using a basic catalyst.
Materials:
-
D-Glucose
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of D-glucose (1 part by weight) and anhydrous sodium acetate (0.5 parts by weight) is suspended in acetic anhydride (5 parts by volume).
-
The mixture is heated on a water bath at 100°C with occasional shaking for 2 hours.
-
The hot solution is poured into a large volume of ice-water with vigorous stirring.
-
The precipitated β-D-glucose pentaacetate is collected by filtration, washed thoroughly with cold water until free of acid.
-
The crude product is recrystallized from ethanol to yield pure β-D-glucose pentaacetate.
Protocol 2: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose) - Based on Koenigs and Knorr's Method
This protocol outlines the original method for preparing the key glycosyl donor for the Koenigs-Knorr reaction.
Materials:
-
D-Glucose
-
Acetyl Bromide
Procedure:
-
Finely powdered D-glucose is added in small portions to acetyl bromide, which is cooled in a freezing mixture.
-
The reaction mixture is allowed to stand at room temperature for several hours until the glucose has completely dissolved.
-
The solution is then poured into a mixture of ice and water.
-
The resulting solid, acetobromoglucose, is quickly filtered, washed with cold water, and dried in a desiccator over phosphorus pentoxide.
-
The crude product can be recrystallized from a suitable solvent like dry ether.
Protocol 3: Selective Anomeric Deacetylation of β-D-Glucose Pentaacetate
This protocol describes a modern and efficient method for the preparation of this compound.[4]
Materials:
-
β-D-Glucose Pentaacetate
-
Triisopropyltin ethoxide ((i-Pr)3Sn(OEt))
-
Dry organic solvent (e.g., dichloromethane)
Procedure:
-
β-D-Glucose pentaacetate is dissolved in a dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of triisopropyltin ethoxide is added to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Visualizations
Logical Relationship in the Synthesis of this compound
References
The Rising Potential of Acetylated Glucose Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals on the Preliminary Biological Activities of Acetylated Glucose Derivatives
The strategic modification of glucose through acetylation has emerged as a promising avenue in the quest for novel therapeutic agents. This in-depth technical guide explores the preliminary biological activities of acetylated glucose derivatives, offering a comprehensive overview of their antimicrobial, anti-inflammatory, and anticancer properties. By presenting a synthesis of current research, this document aims to provide researchers, scientists, and drug development professionals with a foundational resource to navigate this evolving field. The strategic attachment of acetyl groups can significantly alter the physicochemical properties of glucose, leading to enhanced bioavailability and novel biological functions.[1]
Antimicrobial Activity: A New Frontier in Combating Pathogens
Acetylated glucose derivatives have demonstrated notable potential as antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi. The introduction of acyl groups to the glucose molecule appears to enhance its antimicrobial functionality, in some cases surpassing the activity of standard antibiotics.[2][3]
Quantitative Antimicrobial Data
The following table summarizes the key quantitative data from various studies on the antimicrobial activity of acetylated glucose derivatives. The data highlights the minimum inhibitory concentrations (MIC) and zones of inhibition against various microorganisms.
| Derivative | Microorganism | Activity Type | Result | Reference |
| Acylated 3-O-benzyl-1,2-O-isopropylidene-a-D-glucofuranose derivatives | Bacillus cereus, Bacillus megaterium, Escherichia coli, Salmonella typhi, Shigella sonnei, Pseudomonas species | Antibacterial | Moderate to good | [2] |
| Acylated 3-O-benzyl-1,2-O-isopropylidene-a-D-glucofuranose derivatives | Fusarium equiseti, Macrophomina phaseolina, Curvularia lunata, Botrydiplodia theobromae | Antifungal | Moderate to good (more potent than antibacterial activity) | [2] |
| Methyl 4,6-O-benzylidene-2-O-(2,6-dichlorobenzoyl)-α-D-glucopyranoside 3-O-acyl derivatives | Various human pathogenic bacteria and fungal phytopathogens | Antimicrobial | Promising antibacterial and antifungal activities | [2] |
| Acylated D-glucofuranose and D-glucopyranose derivatives | Ten human pathogenic bacteria and four pathogenic fungi | Antimicrobial | D-glucopyranose derivatives showed greater antimicrobial functionality than D-glucofuranose derivatives. | [3] |
| Sugar-based monocyclic β-lactams (acetylated galactose derivatives) | Staphylococcus citrus, Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis | Antibacterial | Compound 6 was highly active against all tested strains. | [4] |
Experimental Protocols: Antimicrobial Screening
General Protocol for In Vitro Antibacterial and Antifungal Susceptibility Testing (Disc Diffusion Method):
-
Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate nutrient agar (B569324) plates to obtain fresh, viable colonies. A standardized inoculum (e.g., 0.5 McFarland standard) is prepared in sterile saline or broth.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (acetylated glucose derivative) dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry completely.
-
Incubation: The impregnated discs are placed on the inoculated agar surface. Standard antibiotic/antifungal discs and a solvent control disc are also included for comparison. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The results are often compared to those of standard antibiotics.[2][3]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Immune Response
Glucosamine (B1671600) and its acetylated derivative, N-acetylglucosamine (NAG), are known for their anti-inflammatory effects.[5][6] Synthesized derivatives of NAG have shown even more notable anti-inflammatory properties compared to the parent molecule.[5] These compounds can influence key inflammatory pathways, such as the NF-κB signaling cascade, and reduce the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5]
Quantitative Anti-inflammatory Data
| Derivative | Cell Line | Inflammatory Stimulus | Effect | Quantitative Result | Reference |
| Bi-deoxy-N-acetyl-glucosamine (BNAG) 1 | RAW 264.7 mouse macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS, IL-6, TNF-α, and IL-1β expression | BNAG 1 showed the highest inhibition among tested compounds.[5] | [5] |
| N-acetylglucosamine (NAG) | PC12 cells | Serum/glucose deprivation (SGD) | Cytoprotective, anti-apoptotic, and antioxidant | Increased cell viability and decreased apoptosis at 5-20 mM.[6] | [6] |
| Chitooligosaccharides (COS) with 12% Degree of Acetylation | Mouse macrophages | Lipopolysaccharide (LPS) | Inhibition of inflammatory cytokine burst and downregulation of mRNA expression | Showed better anti-inflammatory activity than COS with 0%, 50%, and 85% acetylation.[7] | [7] |
Experimental Protocols: Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the acetylated glucose derivatives for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS) to the cell culture medium.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The presence of nitrite (B80452) (a stable product of NO) leads to a colorimetric reaction.
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.[5]
Signaling Pathway for LPS-Induced Inflammation
Caption: LPS-induced inflammatory signaling pathway.
Anticancer Activity: Targeting Aberrant Cell Growth
The altered metabolism of cancer cells, particularly their reliance on glycolysis (the Warburg effect), presents a unique target for therapeutic intervention.[8] Glucose derivatives, including acetylated forms, are being investigated for their potential to inhibit glucose uptake in cancer cells, thereby starving them of a critical energy source.[8][9] Pentagalloyl glucose (PGG), a gallotannin derivative of glucose, has demonstrated broad-spectrum anticancer activities by targeting multiple signaling pathways involved in cancer cell growth, angiogenesis, and metastasis.[10][11]
Quantitative Anticancer Data
| Derivative | Cancer Cell Line | Activity | IC50 / Effect | Reference |
| Potential GLUT1 Inhibitor #12 | SKOV3 (ovarian cancer), MCF-7 (breast cancer) | Growth inhibition | Equivalent to known GLUT1 inhibitor WZB117. | [9][12] |
| Pentagalloyl glucose (PGG) | Prostate, breast, lung, liver, cervical, colorectal, and pancreatic cancer cell lines | Cytotoxic, inhibits cell growth, induces apoptosis | Varies depending on cell line. | [11] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the acetylated glucose derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Glucose Uptake Inhibition Assay (using 2-NBDG):
-
Cell Culture: Cancer cells known to overexpress glucose transporters (e.g., SKOV3) are cultured in a suitable medium.
-
Compound Incubation: Cells are pre-incubated with the test acetylated glucose derivative for a specific time.
-
2-NBDG Addition: A fluorescent glucose analog, 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), is added to the culture medium.
-
Incubation and Washing: The cells are incubated with 2-NBDG to allow for its uptake. Subsequently, the cells are washed to remove any extracellular 2-NBDG.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or by flow cytometry. A decrease in fluorescence in the presence of the test compound indicates inhibition of glucose uptake.[8][9]
Logical Flow of Anticancer Drug Screening
Caption: Logical workflow for anticancer drug discovery.
Conclusion
The preliminary biological activities of acetylated glucose derivatives underscore their significant potential in the development of new therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer properties, coupled with the versatility of chemical modification, open up a vast landscape for future research. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers to further explore and unlock the full therapeutic potential of this promising class of compounds. Further investigations into structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to translate these preliminary findings into clinical applications.
References
- 1. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some New Sugar-Based Monocyclic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile | MDPI [mdpi.com]
- 11. Anticancer Activity of Pentagalloyl Glucose | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Glycosylation Reactions Using 2,3,4,6-Tetra-O-acetyl-D-glucopyranose as a Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a versatile and widely used glycosyl donor in carbohydrate chemistry. Its stability, ease of preparation, and the participating effect of the C-2 acetyl group make it a valuable building block for the stereoselective synthesis of β-glycosides. This document provides detailed application notes on the primary glycosylation methods employing this donor, comprehensive experimental protocols, and a summary of quantitative data to guide reaction optimization.
Application Notes
The acetyl protecting groups on the glucopyranose ring serve two main purposes in glycosylation reactions. Firstly, they protect the hydroxyl groups from undesired reactions. Secondly, the acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome of the glycosylation. Through neighboring group participation, the C-2 acetyl group typically leads to the formation of a 1,2-trans-glycosidic linkage, resulting in the β-anomer.
Several methods have been developed to activate this compound or its derivatives (like the corresponding glycosyl bromide) for reaction with a glycosyl acceptor. The most common strategies include the Koenigs-Knorr reaction and Lewis acid-catalyzed glycosylations.
1. Koenigs-Knorr Reaction and Modifications
The classical Koenigs-Knorr reaction involves the use of a glycosyl halide (typically a bromide or chloride) as the donor, which is activated by a heavy metal salt, most commonly silver oxide or silver carbonate. A significant advancement in this method is the use of catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide, which dramatically accelerates the reaction rate and often improves yields.[1][2] This modified protocol allows for glycosylations to proceed under mild and practically neutral conditions.[1][2]
2. Lewis Acid-Catalyzed Glycosylation
A variety of Lewis acids can promote the glycosylation reaction using this compound or its derivatives. These methods offer an alternative to the use of heavy metal salts.
-
Bismuth (III) Triflate (Bi(OTf)₃): This catalyst has emerged as an efficient activator for glycosyl halides.[3][4] It is relatively inexpensive, stable, and promotes glycosylation under mild conditions, often requiring only a catalytic amount.[4]
-
Iron (III) Chloride (FeCl₃): Ferric chloride is another cost-effective and environmentally benign Lewis acid that can be used to promote glycosylation, particularly with glycosyl acetates and thioglycosides.[5]
The choice of promoter and reaction conditions can significantly influence the yield and stereoselectivity of the glycosylation reaction. Therefore, optimization is often necessary for specific donor-acceptor pairs.
Data Presentation
The following tables summarize quantitative data for glycosylation reactions using acetylated glucopyranosyl donors with various acceptors and promoters.
Table 1: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation of Per-O-benzoylated α-Mannopyranosyl Bromide [1][6]
| Entry | Glycosyl Acceptor | Ag₂O (equiv) | TMSOTf (equiv) | Time | Product | Yield (%) |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 2.0 | 0.20 | 10 min | Disaccharide | 99 |
| 2 | Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside | 2.0 | 0.20 | 10 min | Disaccharide | 98 |
| 3 | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 3.0 | 0.25 | 10 min | Disaccharide | 99 |
| 4 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 3.0 | 0.25 | 10 min | Disaccharide | 99 |
| 5 | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 2.0 | 0.20 | 10 min | Disaccharide | 99 |
| 6 | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 3.0 | 0.50 | 20 min | Disaccharide | 87 |
Note: The donor in this study was a per-O-benzoylated mannosyl bromide, but the conditions are illustrative of the high efficiency of the TMSOTf-catalyzed Koenigs-Knorr reaction.
Table 2: Bismuth(III) Triflate-Catalyzed Glycosylation of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide [3]
| Entry | Glycosyl Acceptor | Bi(OTf)₃ (mol%) | Time (h) | Product | Yield (%) |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 35 | 1.25 | Disaccharide | 98 (β only) |
| 2 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 35 | 1 | Disaccharide | 92 (β only) |
| 3 | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 35 | 1 | Disaccharide | 93 (β only) |
| 4 | Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside | 35 | 1 | Disaccharide | 94 (β only) |
Note: The donor in this study was a per-O-benzoylated glucosyl bromide. The method demonstrates the effectiveness of Bi(OTf)₃ as a catalyst.
Table 3: Ferric Chloride-Promoted Glycosidation of Ethylthio Galactoside Donor [5]
| Entry | Glycosyl Acceptor | FeCl₃ (equiv) | Time (h) | Product | Yield (%) |
| 1 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 5 | 1 | Disaccharide | 73 |
| 2 | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 5 | 1 | Disaccharide | 94 |
| 3 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 5 | 1 | Disaccharide | 81 |
Note: The donor in this study was a per-O-benzylated ethylthio galactoside. These conditions showcase the utility of FeCl₃ in glycosylation.
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation [1][6]
-
To a stirred solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (0.8-0.9 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) is added silver(I) oxide (2.0-3.0 equiv).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 30 minutes in the dark.
-
The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.20-0.50 equiv) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Bismuth(III) Triflate-Catalyzed Glycosylation [3]
-
A mixture of the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and activated molecular sieves (4 Å) in anhydrous dichloromethane (DCM, 0.05 M) is stirred under an inert atmosphere at room temperature for 30 minutes.
-
The mixture is cooled to 0 °C.
-
Bismuth(III) triflate (Bi(OTf)₃, 0.35 equiv) is added to the mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered through Celite, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
Protocol 3: General Procedure for Ferric Chloride-Promoted Glycosidation [5]
-
To a mixture of the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and activated molecular sieves (3 Å) in a 1:1 mixture of anhydrous dichloromethane (DCM) and acetonitrile (B52724) (MeCN) is cooled to 0 °C under an inert atmosphere.
-
Anhydrous ferric chloride (FeCl₃, 5.0 equiv) is added.
-
The reaction mixture is stirred at 0 °C for 1 hour or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered through Celite and the filtrate is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: General workflow for a glycosylation reaction.
Caption: Relationship between different glycosylation methods.
References
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ferric Chloride Promoted Glycosidation of Alkyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Preparation of Glycoconjugates Using 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of glycoconjugates utilizing 2,3,4,6-tetra-O-acetyl-D-glucopyranose. This peracetylated glucose derivative is a versatile and cost-effective starting material for the construction of a wide array of glycoconjugates with significant potential in drug discovery, vaccine development, and glycobiology research.[1][2][3] The acetyl protecting groups enhance solubility in organic solvents and can be strategically removed, making it a valuable building block in carbohydrate chemistry.[1]
Introduction
Glycoconjugates, molecules comprising carbohydrates covalently linked to other chemical species like proteins, lipids, or small molecules, play pivotal roles in numerous biological processes.[3][4] The synthesis of structurally defined glycoconjugates is crucial for investigating their functions and developing novel therapeutics. This compound serves as a key precursor for the preparation of various glycosyl donors, which are then used to install the glucose moiety onto a desired aglycone.
This document outlines the primary strategies for activating this compound to form reactive glycosyl donors, followed by detailed protocols for glycosylation reactions to furnish the target glycoconjugates.
Core Synthetic Strategies
The preparation of glycoconjugates from this compound typically involves a two-step process:
-
Formation of a Glycosyl Donor: The anomeric hydroxyl group of this compound is converted into a good leaving group to create a reactive glycosyl donor. Common glycosyl donors derived from this starting material include glycosyl halides (bromides or chlorides) and glycosyl azides.
-
Glycosylation Reaction: The activated glycosyl donor is then reacted with an acceptor molecule (the aglycone) containing a nucleophilic group (e.g., hydroxyl, amino, or thiol) to form the desired glycosidic linkage.
The choice of glycosyl donor and reaction conditions significantly influences the stereochemical outcome (α or β) of the glycosidic bond.
Experimental Protocols
Protocol 1: Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)
This protocol describes the synthesis of a widely used glycosyl bromide donor.[5]
Materials:
-
D-Glucose pentaacetate
-
Red phosphorus
-
Bromine
-
Glacial acetic acid
Procedure:
-
In a fume hood, carefully react red phosphorus and bromine in glacial acetic acid to generate phosphorus tribromide in situ.[5]
-
Add D-glucose pentaacetate to the freshly prepared phosphorus tribromide solution.[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for a specified time (e.g., 1 hour).[5]
-
After the reaction is complete, filter any insoluble solids.[5]
-
The filtrate containing the product is carefully worked up. This may involve pouring the mixture into ice water and collecting the precipitated product.
-
The crude product can be purified by recrystallization to yield 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.[5]
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Reference |
|---|
| 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide | D-Glucose pentaacetate | Red phosphorus, Bromine, Glacial acetic acid | 83.5% |[5] |
Protocol 2: Synthesis of a β-Glycoside using Acetobromo-α-D-glucose (Koenigs-Knorr Glycosylation)
This protocol outlines a general procedure for the synthesis of β-glycosides using the prepared glycosyl bromide.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Aglycone acceptor (e.g., an alcohol or phenol)
-
Silver(I) carbonate or silver(I) oxide (promoter)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., molecular sieves)
Procedure:
-
Dissolve the aglycone acceptor in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the drying agent and stir for 30 minutes.
-
Add the silver salt promoter to the mixture.
-
Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the celite pad with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the peracetylated β-glycoconjugate.
Protocol 3: Preparation of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Azide (B81097)
This protocol describes the synthesis of a versatile glycosyl azide donor, which can be used in "click chemistry".
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Sodium azide (NaN₃)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the solvent in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
The reaction is typically stereospecific, leading to the β-azide due to an SN2 reaction mechanism.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous work-up to remove excess sodium azide and DMF.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole-linked Glycoconjugates
This protocol details the "click" reaction between a glycosyl azide and a terminal alkyne to form a stable triazole linkage.[6]
Materials:
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide
-
Terminal alkyne-functionalized aglycone
-
Copper(I) source (e.g., CuSO₄·5H₂O with a reducing agent like sodium ascorbate, or CuI)[6]
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
Dissolve the glycosyl azide and the terminal alkyne in the chosen solvent system.[6]
-
Add the copper(I) catalyst (and reducing agent if necessary).[6]
-
Stir the reaction mixture at room temperature.
-
The reaction is typically high-yielding and proceeds cleanly.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.[6]
Quantitative Data for CuAAC Reactions:
| Glycoconjugate Type | Catalyst System | Yield | Reference |
|---|
| β-1-Triazolyl Alkyl D-Glucosides | CuSO₄·5H₂O / Sodium Ascorbate or CuI | Generally good to excellent |[6] |
Protocol 5: Deprotection of Acetyl Groups
This protocol describes the removal of the acetyl protecting groups to yield the final glycoconjugate.
Materials:
-
Peracetylated glycoconjugate
-
Sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) or a suitable base (e.g., K₂CO₃ in methanol)
-
Methanol
-
Ion-exchange resin (acidic, e.g., Amberlite IR-120 H⁺)
Procedure (Zemplén Deacetylation):
-
Dissolve the peracetylated glycoconjugate in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture by adding the acidic ion-exchange resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected glycoconjugate.
Visualizing the Workflow
References
- 1. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Koenigs-Knorr Reaction with 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the formation of glycosidic bonds, a fundamental linkage in a vast array of biologically significant molecules including glycoproteins, glycolipids, and oligosaccharides. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. The use of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor is particularly common due to its accessibility and the participation of the C2-acetyl group, which directs the stereoselective formation of the 1,2-trans-glycosidic linkage, resulting predominantly in the β-anomer.
These application notes provide a detailed protocol for performing the Koenigs-Knorr reaction using 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, along with a summary of various reaction conditions and a troubleshooting guide to assist researchers in achieving successful glycosylations.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions for the Koenigs-Knorr reaction with 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, highlighting the impact of different promoters, alcohols, and solvents on the reaction outcome.
| Glycosyl Donor | Glycosyl Acceptor (Alcohol) | Promoter (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Propan-2-ol | Not Specified | Not Specified | Room Temp | - | - | |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside (1.1 equiv) | Ag₂O (1.0 equiv) | Acetonitrile | 30 | - | - | |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol (1 equiv) | CdCO₃ (3 equiv) | Toluene (B28343) | Azeotropic Reflux | 6 | 50-60 | |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Cyclohexanol (3 equiv) | Ag₂O / I₂ | Chloroform | 23 | - | - | |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Cyclohexanol (3 equiv) | CdCO₃ | Toluene | 23 | - | - | |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Water (in acetone) | Ag₂CO₃ (0.85 equiv) | Acetone | 0 to 50-60 | 0.5 | 75-80 |
Experimental Protocols
General Protocol for the Koenigs-Knorr Glycosylation
This protocol provides a general procedure for the synthesis of a β-glycoside using 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide and an alcohol.
Materials and Reagents:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor)
-
Alcohol (glycosyl acceptor)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) (promoter)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Molecular sieves (4 Å), activated
-
Celite®
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous dichloromethane or toluene. Stir the mixture at room temperature for 30 minutes.
-
Addition of Promoter: Add the silver promoter (e.g., silver carbonate, 1.5-2.0 equivalents) to the stirring suspension.
-
Addition of Glycosyl Donor: Dissolve 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equivalents) in a minimal amount of anhydrous dichloromethane or toluene and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil. Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the glycosyl bromide spot. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the insoluble silver salts and molecular sieves. Wash the Celite® pad with additional dichloromethane.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure acetylated β-glycoside.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps of the Koenigs-Knorr experimental protocol.
Caption: The reaction mechanism of the Koenigs-Knorr glycosylation.
Application Note: Lewis Acid-Catalyzed Glycosylation with 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis of glycosides using 2,3,4,6-Tetra-O-acetyl-D-glucopyranose as a glycosyl donor, activated by various Lewis acids. It covers the underlying mechanism, key reaction parameters, experimental procedures for O- and C-glycosylation, and troubleshooting guidelines to facilitate the synthesis of complex carbohydrates, glycoconjugates, and other biologically relevant molecules.
Introduction
Glycosylation, the enzymatic or chemical process that forms a glycosidic bond, is fundamental to the synthesis of a vast array of molecules crucial for biological function and therapeutic applications. Glycoconjugates play vital roles in processes like cell-cell recognition, immune response, and signal transduction. This compound is a stable, accessible, and widely used glycosyl donor. Lewis acid catalysis provides a powerful and versatile method for activating this donor, enabling the formation of O-, N-, C-, and S-glycosides under controlled conditions.[1][2][3] The choice of Lewis acid, solvent, and reaction temperature is critical for achieving high yields and stereoselectivity.[1][4]
Mechanism of Glycosylation
The Lewis acid-catalyzed glycosylation using this compound typically proceeds through the formation of a key oxocarbenium ion intermediate. The acetyl protecting group at the C-2 position plays a crucial role in directing the stereochemical outcome of the reaction.
-
Activation: The Lewis acid (e.g., BF₃·OEt₂, TMSOTf) coordinates to the oxygen atom of the anomeric acetyl group, making it a better leaving group.[2]
-
Formation of Acyloxonium Ion: The activated acetyl group departs, and the neighboring acetyl group at C-2 participates by attacking the anomeric carbon. This forms a bicyclic acyloxonium ion intermediate.[4]
-
Nucleophilic Attack: The glycosyl acceptor (e.g., an alcohol) attacks the anomeric carbon. Due to the steric hindrance imposed by the acyloxonium ring, the nucleophile attacks from the side opposite to the ring.
-
Product Formation: This attack occurs with an inversion of configuration at the anomeric center, leading predominantly to the formation of the 1,2-trans-glycoside. For a D-glucose donor, this results in the β-anomer.[4]
Caption: Mechanism involving neighboring group participation.
Data Presentation: Lewis Acid-Catalyzed Glycosylations
The selection of the Lewis acid and reaction conditions is paramount for successful glycosylation. The following table summarizes various conditions reported for glycosylations using acetylated glucose or galactose donors, which serve as a strong reference for reactions with this compound.
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Yield (%) | α:β Ratio |
| Peracetylated Glucosyl Donor | Fmoc-L-Ser-OBn | InBr₃ (0.2) | CH₂Cl₂ | 25 | 88 | β only |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Cholesterol | BF₃·Et₂O (1.1) | CH₂Cl₂ | 0 | 75 | 1:9 |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Cholesterol | TMSOTf (1.1) | CH₂Cl₂ | -20 | 80 | 9:1 |
| D-Glucose Pentabenzoate | Phenol | BF₃·OEt₂ | CH₂Cl₂ | rt | N/A | α-product |
| 1-C-alkyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl acetate (B1210297) | Phenethyl alcohol | Sc(OTf)₃ (0.05) | CH₂Cl₂ | 0 | 80 | α-major |
| β-D-Glucose Pentaacetate | 4-Hydroxyacetophenone | AlCl₃ | Neat | 87 | N/A | Deacetylation |
Table based on data from references[2][4][5]. Note that some donors are closely related derivatives like glycosyl bromides, which are often formed in situ or used directly after synthesis from the peracetylated sugar.[6]
Experimental Workflow
The general workflow for a Lewis acid-catalyzed glycosylation involves careful preparation of anhydrous reagents and materials, followed by a controlled reaction, quench, and purification.
Caption: General experimental workflow for glycosylation.
Experimental Protocols
Strictly anhydrous conditions are essential for the success of these reactions. Glassware should be flame-dried under vacuum, and solvents must be rigorously dried.
**Protocol 1: General O-Glycosylation using Boron Trifluoride Etherate (BF₃·OEt₂) **
This protocol is adapted from general procedures for BF₃·OEt₂ mediated glycosylations.[2]
Materials:
-
2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranose (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Cyclohexanol, a primary or secondary alcohol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
-
Triethylamine (B128534) (Et₃N) or saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl acceptor (1.0 eq) and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ to dissolve the acceptor (concentration approx. 0.1 M).
-
Add the this compound donor (1.2 - 1.5 eq).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ (1.1 - 2.0 eq) dropwise via syringe over 5-10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction may take from 1 to 24 hours.
-
Upon consumption of the limiting reagent, quench the reaction by the slow addition of triethylamine (2-3 eq relative to BF₃·OEt₂) or saturated NaHCO₃ solution until the effervescence ceases.
-
Allow the mixture to warm to room temperature. Filter through a pad of celite to remove molecular sieves, washing with CH₂Cl₂.
-
If an aqueous quench was used, separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, and combine the organic fractions.
-
Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-glycoside.
Protocol 2: C-Glycosylation of Allyltrimethylsilane (B147118) using TMSOTf
This protocol describes the formation of a C-C bond at the anomeric center, a common strategy for synthesizing metabolically stable C-glycoside analogs.
Materials:
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose (Glycosyl Donor)
-
Allyltrimethylsilane (Carbon Nucleophile)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Acetonitrile (B52724) (MeCN) or Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose (1.0 eq) and activated 4 Å molecular sieves.
-
Add anhydrous acetonitrile (approx. 0.1 M) and stir the suspension.
-
Add allyltrimethylsilane (2.0 - 3.0 eq).
-
Cool the mixture to -20 °C.
-
Add TMSOTf (1.1 - 1.5 eq) dropwise. The reaction mixture may change color.
-
Stir the reaction at -20 °C for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil by flash column chromatography on silica gel to afford the desired C-allyl glucoside.
Troubleshooting
-
Low or No Reaction: The primary cause is often residual moisture, which deactivates the Lewis acid. Ensure all reagents, solvents, and equipment are scrupulously dry. Increasing the amount of Lewis acid or raising the temperature slightly may also help, but can compromise selectivity.
-
Poor Stereoselectivity: While the C-2 acetyl group strongly favors the β-anomer, highly reactive ("armed") donors or very strong Lewis acids can promote Sₙ1-type reactions, leading to anomeric mixtures.[1] Using lower temperatures and less activating Lewis acids can improve selectivity. Solvent choice is also critical; for some systems, coordinating solvents like acetonitrile can favor β-products.[4]
-
Formation of Byproducts: Donor hydrolysis or decomposition can occur. Use the minimum effective amount of Lewis acid and monitor the reaction closely to avoid extended reaction times after completion.[7]
References
- 1. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Deacetylation of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective deacetylation of per-acetylated carbohydrates, such as 2,3,4,6-tetra-O-acetyl-D-glucopyranose (more commonly derived from the fully acetylated glucose pentaacetate), is a critical transformation in carbohydrate chemistry. This process allows for the targeted modification of specific hydroxyl groups, paving the way for the synthesis of complex glycoconjugates, oligosaccharides, and various carbohydrate-based therapeutics.[1] The anomeric position (C-1) is a frequent target for selective deacetylation, yielding a valuable synthon with a free hydroxyl group ready for glycosylation reactions.[2][3] This document provides detailed application notes and protocols for various chemical and enzymatic methods to achieve selective deacetylation.
Chemical Methods for Selective Anomeric Deacetylation
A variety of chemical methods have been developed for the selective deacetylation of the anomeric position of per-acetylated sugars. The choice of method often depends on the desired scale, cost, and tolerance of other functional groups in the substrate.
Data Presentation: Comparison of Chemical Deacetylation Methods
| Method/Reagent | Substrate | Solvent | Reaction Time | Yield | Reference |
| (i-Pr)3Sn(OEt) / Ammonium (B1175870) Acetate (B1210297) | Pentaacetyl-α-D-glucopyranose | Methanol (B129727) | 4-5 hours | Good (not specified) | [2][4] |
| MgO | D-lactose octaacetate | Methanol | 4-5 hours | Good (not specified) | |
| Zinc Acetate Dihydrate | Fully acetylated carbohydrates | Methanol | 2-6 hours | Good (not specified) | [5] |
| Ammonium Acetate | Peracetylated carbohydrates | DMF or THF/Methanol | Not specified | Good (not specified) | [3][6] |
| Alkali Metal Fluorides (CsF) | Galactose pentaacetate | PEG-400 | 1 hour | 85% | [7] |
| AlCl3 | Glucose pentaacetate | Anhydrous Et2O | 5 hours | Good (not specified) | [8] |
Experimental Protocols
Protocol 1: Selective Anomeric Deacetylation using (i-Pr)3Sn(OEt) [2][4]
This protocol describes a regioselective deacetylation of the anomeric position using an organotin catalyst.
Materials:
-
Pentaacetyl-α-D-glucopyranose
-
(i-Pr)3Sn(OEt) (Triisopropoxytin ethoxide)
-
Methanol
-
Ammonium acetate solution
-
Ethyl acetate
-
Standard laboratory glassware
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve pentaacetyl-α-D-glucopyranose (1 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add (i-Pr)3Sn(OEt) (1 mmol) to the solution.
-
Add one drop of ammonium acetate solution to the reaction mixture.
-
Reflux the reaction mixture for 4-5 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid white compound with hexane (3 x volumes).
-
Recrystallize the product from ethyl acetate to yield this compound.
-
Characterize the product using spectroscopic methods (e.g., NMR).
Protocol 2: Selective Anomeric Deacetylation using MgO/MeOH
This method utilizes the heterogeneous catalyst magnesium oxide for a mild and environmentally benign deacetylation.
Materials:
-
Fully acetylated sugar (e.g., D-lactose octaacetate) (1 mmol)
-
Magnesium oxide (MgO) (1 mmol)
-
Methanol (15 mL)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
TLC supplies
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
To a solution or suspension of the fully acetylated sugar (1 mmol) in methanol (15 mL), add MgO (1 mmol).
-
Stir the mixture at 40°C.
-
Monitor the reaction by TLC until the starting material is consumed. The product will appear as a new spot (often a mixture of anomers).
-
Evaporate the mixture under reduced pressure to obtain a yellowish viscous residue.
-
Purify the residue by column chromatography to afford the desired 1-hydroxy sugar.
Protocol 3: Selective Anomeric Deacetylation using Zinc Acetate [5]
This protocol employs zinc acetate dihydrate as an inexpensive and readily available catalyst.
Materials:
-
Fully acetylated carbohydrate derivative (1 mmol)
-
Zinc acetate dihydrate (catalyst)
-
Methanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
TLC supplies
Procedure:
-
Dissolve the fully acetylated carbohydrate in methanol.
-
Add a catalytic amount of zinc acetate dihydrate.
-
Heat the reaction mixture to 50-55°C with stirring for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the deacetylated product. (Specific work-up procedure not detailed in the snippet, but would typically involve solvent removal and purification).
Enzymatic Deacetylation
Enzymatic methods offer high selectivity and mild reaction conditions, often avoiding the use of toxic reagents. Lipases and esterases are commonly employed for the deacetylation of sugars.[9]
Data Presentation: Enzymatic Deacetylation
| Enzyme | Substrate | Key Finding | Reference |
| Various Esterases (AXE, GAE, PAE) | Glucose pentaacetate | Complete deacetylation observed with several esterases. | [10] |
| Candida antarctica Lipase B (CALB) | Peracetylated nucleosides and glucose derivatives | High activity and selectivity for primary acetyl groups. | [9] |
Experimental Protocol
Protocol 4: General Enzymatic Deacetylation [10]
This protocol provides a general framework for enzymatic deacetylation. Optimal conditions (pH, temperature, enzyme loading) will vary depending on the specific enzyme and substrate.
Materials:
-
Acetylated sugar (e.g., Glucose pentaacetate)
-
Selected Esterase/Lipase (e.g., AXE 53, GAE)
-
Buffer solution (e.g., 0.1 M sodium phosphate (B84403) buffer, adjusted to the optimal pH for the enzyme)
-
Standard laboratory glassware
-
Incubator/shaker
Procedure:
-
Prepare a solution of the acetylated sugar in the appropriate buffer.
-
Add the enzyme to the substrate solution. The enzyme dosage is typically determined based on activity units per mass of substrate (e.g., 0.1 U/mg).
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the reaction progress over time using a suitable analytical method (e.g., HPLC, TLC).
-
Once the desired level of deacetylation is achieved, denature the enzyme (e.g., by heating) to stop the reaction.
-
Isolate and purify the product using standard techniques such as chromatography.
Visualizations
Chemical Reaction Pathway
Caption: Selective anomeric deacetylation of per-acetylated glucose.
Experimental Workflow for Chemical Deacetylation
Caption: General experimental workflow for chemical deacetylation.
Decision-Making Flowchart for Method Selection
Caption: Decision flowchart for selecting a deacetylation method.
References
- 1. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position | Bentham Science [eurekaselect.com]
- 4. Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives | Jabbari | Journal of Molecular Biology Research | CCSE [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies in Multi-Step Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. Due to the polyhydroxylated nature of monosaccharide building blocks, the strategic use of protecting groups is paramount to achieving regioselectivity and stereoselectivity in multi-step syntheses. An effective protecting group strategy enables the selective masking and demasking of hydroxyl groups, allowing for the precise construction of desired glycosidic linkages and the introduction of various functionalities.
This document provides a detailed overview of common protecting group strategies employed in carbohydrate synthesis. It includes a comparative analysis of frequently used protecting groups, detailed experimental protocols for their installation and removal, and visual representations of key strategic concepts to guide the synthetic chemist.
Data Presentation: Comparison of Common Protecting Group Strategies
The selection of a protecting group is a critical decision based on its stability to various reaction conditions, the ease of its introduction and removal, and its influence on the reactivity of the carbohydrate scaffold. Below are tables summarizing quantitative data for common protecting group manipulations on glucose and mannose derivatives, providing a comparative basis for synthetic planning.
Table 1: Regioselective Protection of Methyl α-D-Glucopyranoside
| Target OH | Protecting Group | Reagents and Conditions | Yield (%) | Regioselectivity | Reference |
| 6-OH | TBDMS | TBDMS-Cl, Imidazole (B134444), DMF | ~70-95% | High for primary OH | [1] |
| 6-OH | TBDPS | TBDPS-Cl, Imidazole, DMF | ~85-95% | High for primary OH | [1] |
| 6-OH | Trityl (Tr) | Tr-Cl, Pyridine (B92270) | High | High for primary OH | [2] |
| 4,6-OH | Benzylidene | PhCH(OMe)₂, CSA, MeCN | High | High for 4,6-diol | [2] |
| 2-OH | Benzoyl (Bz) | Bz₂O, Bu₂SnO, TBAI | 91% | High for 2-OH | [3] |
| 3-OH | Tosyl (Ts) | TsCl, CoCl₂, Pyridine | Good | Improved with CoCl₂ | [4] |
Table 2: Orthogonal Protecting Groups on a Mannose Scaffold
| Position | Protecting Group | Deprotection Conditions | Typical Yield (%) | Orthogonal To | Reference |
| C-1 (Anomeric) | Allyl | PdCl₂, NaOAc, AcOH | High | Benzyl (B1604629), Silyl (B83357), Acyl | [5] |
| C-2 | DEIPS | TBAF, THF | High | Nap, Lev, Allyl | [5] |
| C-3 | Nap | DDQ, CH₂Cl₂/H₂O | High | DEIPS, Lev, Allyl | [5] |
| C-2' | Levulinoyl (Lev) | N₂H₄·H₂O, Pyridine, AcOH | High | DEIPS, Nap, Allyl | [5] |
Table 3: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals on Methyl α-D-Glucopyranoside
| Product | Reagents and Conditions | Yield (%) | Regioselectivity | Reference |
| 6-O-Benzyl | Et₃SiH, I₂, MeCN, 0-5 °C | up to 95% | High for 6-O-Bn | [6] |
| 4-O-Benzyl | LiAlH₄, AlCl₃, CH₂Cl₂/Et₂O | High | High for 4-O-Bn | [7] |
| 6-O-Benzyl | BF₃·Et₂O, Et₃SiH | Good to Excellent | High for 6-O-Bn | [8] |
| 4-O-Benzyl | PhBCl₂, Et₃SiH | 73% (over 2 steps) | High for 4-O-Bn | [8] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Regioselective 6-O-Silylation of a Glycoside (TBDMS Protection)
This protocol describes the selective protection of the primary hydroxyl group of a methyl glycoside using tert-butyldimethylsilyl chloride.
Materials:
-
Methyl α-D-glucopyranoside
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Formation of a 4,6-O-Benzylidene Acetal (B89532)
This protocol details the protection of the C-4 and C-6 hydroxyl groups of a glycoside as a benzylidene acetal.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde (B42025) dimethyl acetal
-
(±)-10-Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous acetonitrile (B52724) (MeCN) or DMF
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous MeCN, add benzaldehyde dimethyl acetal (1.2 eq).[6]
-
Add a catalytic amount of CSA or p-TsOH (e.g., 0.05 eq).
-
Stir the reaction at room temperature (or with gentle heating) and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with Et₃N.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 3: Benzyl Ether Protection of a Hydroxyl Group
This protocol describes the protection of a free hydroxyl group as a benzyl ether using the Williamson ether synthesis.
Materials:
-
Partially protected carbohydrate with a free hydroxyl group
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the carbohydrate (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of MeOH at 0 °C.
-
Dilute with EtOAc and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenation
This protocol outlines the removal of a benzyl ether protecting group using palladium-catalyzed hydrogenation.
Materials:
-
Benzyl-protected carbohydrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected carbohydrate in MeOH or EtOAc.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be required.
Protocol 5: Orthogonal Deprotection of a Levulinoyl (Lev) Ester
This protocol describes the selective removal of a levulinoyl ester in the presence of other protecting groups like benzyl and silyl ethers.
Materials:
-
Levulinoyl-protected carbohydrate
-
Hydrazine (B178648) monohydrate (N₂H₄·H₂O)
-
Pyridine
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the levulinoyl-protected carbohydrate (1.0 eq) in a mixture of pyridine and acetic acid (e.g., 3:2 v/v).[5]
-
Add hydrazine monohydrate (2.0 eq) to the solution at room temperature.
-
Stir the reaction for 15-30 minutes, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
The following diagrams illustrate key concepts in protecting group strategies for multi-step carbohydrate synthesis.
Caption: Orthogonal protecting groups allow for selective deprotection.
Caption: Regioselective protection and deprotection workflow.
Caption: Logical flow of a one-pot protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
Application Notes: The Role of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose in Solid-Phase Oligosaccharide Synthesis
Introduction
Solid-Phase Oligosaccharide Synthesis (SPOS) has become an indispensable technique for the controlled, stepwise assembly of complex carbohydrates, mirroring the efficiency of solid-phase synthesis for peptides and oligonucleotides.[1][2] This methodology relies on anchoring the initial sugar residue to an insoluble polymer support and sequentially adding monosaccharide building blocks. The process simplifies purification, as excess reagents and by-products are removed by simple filtration and washing.[3]
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a fundamental building block in this field. The acetyl protecting groups play a crucial role in modulating the reactivity of the glucose unit. According to the "armed-disarmed" principle, acyl-protected sugars like this one are considered "disarmed" due to the electron-withdrawing nature of the acetyl groups, making them less reactive as glycosyl donors.[4] This property allows for selective glycosylation reactions where a highly reactive "armed" donor (e.g., a benzyl-protected sugar) can be coupled to an acetylated acceptor. Furthermore, acetyl groups are instrumental in "capping" unreacted hydroxyl groups on the solid support, a critical step to prevent the accumulation of undesired deletion sequences.[2][5]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the effective use of this compound in SPOS.
Core Principles and Applications
-
Glycosyl Acceptor: The most common application is as a glycosyl acceptor. With its hydroxyl groups protected by stable acetyl esters, a temporary protecting group (e.g., Fmoc) can be selectively removed from a specific position on a resin-bound acetylated glucose derivative to expose a single hydroxyl group for glycosylation.
-
Glycosyl Donor Precursor: While inherently "disarmed," this compound can be chemically converted into an activated glycosyl donor. The anomeric hydroxyl group can be transformed into a better leaving group, such as a trichloroacetimidate (B1259523), phosphate, or halide, enabling it to participate as a donor in a glycosylation reaction.
-
Capping Agent in SPOS: To improve the fidelity of the synthesis and simplify final purification, unreacted hydroxyl groups on the growing oligosaccharide chain are often "capped" after each coupling step. This is typically achieved using acetic anhydride, which acetylates the free hydroxyls, rendering them inert in subsequent glycosylation steps.[2] This ensures that the final product mixture is not contaminated with hard-to-separate deletion sequences.
Experimental Workflows and Strategies
The general workflow for SPOS involves a repeated cycle of deprotection, coupling (glycosylation), and capping.
Caption: General workflow for one cycle of solid-phase oligosaccharide synthesis.
A key strategy in planning SPOS is the "Armed-Disarmed" approach, which leverages the different reactivities of building blocks based on their protecting groups.
Caption: The "Armed-Disarmed" strategy for controlled glycosylation.
The capping step is crucial for preventing the formation of incomplete oligosaccharide chains, known as deletion sequences.
Caption: Capping of unreacted hydroxyls to prevent deletion sequences.
Quantitative Data from Literature
The efficiency of SPOS can be evaluated by several parameters, including reaction time, the amount of reagents required, and overall yield.
| Parameter | Value/Range | Context | Source |
| Overall Yield (Octasaccharide) | 19% | 10-step synthesis of a peptidoglycan octasaccharide on JandaJel™ resin. | [2] |
| Overall Yield (Octasaccharide) | 27% | 11-step synthesis of an N-glycan octasaccharide on JandaJel™ resin. | [2] |
| Overall Yield (Hexasaccharide) | 7% | Automated synthesis of a branched xyloglucan (B1166014) on an octenediol functionalized resin. | [6] |
| Donor Equivalents per Cycle | 7.5 equiv. | Solid-phase synthesis using glycosyl iodide donors. | [7] |
| Time per Monosaccharide Unit | ~12 hours | Solid-phase synthesis using glycosyl iodide donors. | [7] |
| Glycosylation Reaction Time | 1 hour | Glycosylation step at -15 °C using N-phenyl-trifluoroacetimidate donors. | [2] |
Experimental Protocols
Protocol 1: Activation of this compound to a Trichloroacetimidate Donor
This protocol describes the conversion of the hemiacetal into a highly reactive glycosyl donor suitable for SPOS.
Materials:
-
This compound
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
Potassium carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM under an argon atmosphere.
-
Add trichloroacetonitrile (5.0 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of K₂CO₃ or DBU (0.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate donor.
Protocol 2: General Solid-Phase Glycosylation Cycle
This protocol outlines the key steps for adding one monosaccharide unit to a resin-bound acceptor. It assumes the initial monosaccharide is already attached to a suitable resin (e.g., TentaGel, JandaJel) via a linker and has a temporary protecting group (e.g., Fmoc) at the position to be glycosylated.[2][8]
Materials:
-
Resin-bound acceptor
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (for Fmoc removal)
-
Activated Glycosyl Donor (e.g., from Protocol 1) (5-10 equiv.)
-
Activator/Promoter: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.5 equiv.)
-
Capping Solution: Acetic anhydride/Pyridine/DCM (1:1:3 v/v/v)
-
Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Activated 4 Å molecular sieves
Procedure:
A. Deprotection
-
Swell the resin in DCM in a solid-phase reaction vessel.
-
Drain the solvent and add the deprotection solution. Agitate the resin for 20-30 minutes.
-
Drain the solution and repeat the deprotection step.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and THF (3x) to remove all traces of piperidine.
B. Glycosylation
-
Swell the deprotected resin in the chosen reaction solvent (e.g., a mixture of DCM/THF).[2]
-
In a separate flame-dried flask, dissolve the activated glycosyl donor and add activated 4 Å molecular sieves.
-
Transfer the donor solution to the reaction vessel containing the resin.
-
Cool the vessel to the required temperature (e.g., -15°C to -40°C).[2][9]
-
Add the activator (e.g., TMSOTf) dropwise and agitate the mixture for 1-2 hours, maintaining the temperature.
-
Quench the reaction by adding pyridine.
-
Drain the reaction solution and wash the resin with DCM (3x), THF (3x), and Methanol (B129727) (3x).
C. Capping
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[2]
-
Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum. The resin is now ready for the next cycle (return to Step A) or for final cleavage.
Protocol 3: Cleavage from Resin and Global Deprotection
This protocol describes the release of the oligosaccharide from the solid support and the removal of all protecting groups. The specific conditions depend heavily on the linker and the protecting groups used.
Materials:
-
Cleavage Cocktail (example for an acid-labile linker): Trifluoroacetic acid (TFA)/DCM/H₂O (e.g., 90:5:5 v/v/v).[2]
-
Deprotection Reagent (for acetyl groups): Sodium methoxide (B1231860) (NaOMe) in methanol (catalytic).
-
Neutralization Resin: Dowex® 50 (H⁺ form).
Procedure:
A. Cleavage
-
Swell the resin with the final oligosaccharide in DCM.
-
Drain the solvent and add the cleavage cocktail.
-
Agitate at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with additional DCM or TFA.
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation.
B. Global Deprotection (Deacetylation)
-
Dissolve the crude, cleaved oligosaccharide in anhydrous methanol.
-
Cool the solution to 0°C and add a catalytic amount of freshly prepared 0.5 M NaOMe in methanol.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until all acetyl groups are removed.
-
Neutralize the reaction by adding Dowex® (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate to obtain the deprotected oligosaccharide.
-
Purify the final product using appropriate chromatographic techniques, such as size-exclusion or reversed-phase HPLC.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. glyco-world.com [glyco-world.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution- and solid-phase oligosaccharide synthesis using glucosyl iodides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of oligosaccharides and on-resin quantitative monitoring using gated decoupling (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Synthesis Involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enzymatic synthesis involving 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. This versatile, acetyl-protected glucose derivative serves as a key starting material in two primary enzymatic strategies: lipase-catalyzed regioselective deacetylation for the synthesis of partially protected sugar intermediates, and as a precursor in chemoenzymatic approaches for the synthesis of complex glycosides.
Application 1: Lipase-Catalyzed Regioselective Deacetylation
Lipases, typically used for hydrolysis of lipids, can be employed in aqueous or organic media for the regioselective deacetylation of peracetylated sugars. This strategy provides a green and efficient method to obtain selectively deprotected glucopyranose derivatives, which are valuable building blocks for the synthesis of oligosaccharides and glycoconjugates. The regioselectivity is highly dependent on the choice of enzyme and reaction conditions.
Quantitative Data for Lipase-Catalyzed Deacetylation of Peracetylated Glucose
| Enzyme Source | Substrate | Regioselectivity (Major Product) | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Candida antarctica Lipase (B570770) B (CAL-B) | β-D-Glucose pentaacetate | C-1 Hydrolysis (produces 2,3,4,6-tetra-O-acetyl-D-glucose) | Methyl tert-butyl ether (MTBE) / n-Butanol | 45 | 90 | [1] |
| Candida cylindracea Lipase (CCL) | α-D-Glucose pentaacetate | C-6 Hydrolysis | Aqueous buffer (acidic pH) | Not Specified | High | [2][3] |
| Candida cylindracea Lipase (CCL) | α-D-Glucose pentaacetate | C-4 Hydrolysis | Aqueous buffer (neutral pH) | Not Specified | High | [2][3] |
| Aspergillus niger Lipase | β-D-Glucose pentaacetate | C-1 Hydrolysis | Aqueous buffer | Not Specified | Not Specified | [4] |
Experimental Protocol: Regioselective Deacetylation of β-D-Glucose Pentaacetate using Candida antarctica Lipase B
This protocol describes the selective removal of the acetyl group at the anomeric (C-1) position of β-D-glucose pentaacetate to yield this compound.
Materials:
-
β-D-Glucose pentaacetate
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
n-Butanol
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Reaction vessel with temperature control and magnetic stirring
-
Filtration apparatus
Procedure:
-
To a reaction vessel, add β-D-glucose pentaacetate (1.0 g, 2.56 mmol).
-
Add MTBE (100 mL) and n-butanol (821 µL, 3.5 equivalents).
-
Stir the mixture at 45°C until the sugar is completely dissolved.
-
Add immobilized CAL-B (500 mg, 50% w/w of the substrate) to the solution.
-
Maintain the reaction at 45°C with stirring (e.g., 100 rpm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion (approximately 23 hours).
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme.
-
Wash the recovered enzyme with DCM (approx. 50 mL) to remove any adsorbed product. The enzyme can be dried and reused.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Experimental Workflow: Lipase-Catalyzed Deacetylation
References
- 1. Glycosyltransferases in Chemo-enzymatic Synthesis of Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring Glycosylation Reactions: A Practical Guide Using TLC and NMR Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, the enzymatic or chemical attachment of carbohydrate moieties (glycans) to molecules, is a critical process in biology and a key strategy in drug development. The precise control and monitoring of glycosylation reactions are paramount to ensure the desired product is obtained with high yield and stereoselectivity. This document provides detailed protocols for monitoring the progress of glycosylation reactions using two powerful and complementary analytical techniques: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC offers a rapid, cost-effective, and simple method for real-time qualitative monitoring, while NMR provides detailed structural information and quantitative insights into the reaction mixture.[1][2]
Principle of Monitoring Methods
Thin-Layer Chromatography (TLC): TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system).[1] In a glycosylation reaction, the starting materials (glycosyl donor and acceptor) and the glycosylated product will likely have different polarities. Generally, the product is more polar than at least one of the starting materials. This difference in polarity leads to different migration rates on the TLC plate, allowing for the visualization of the consumption of starting materials and the formation of the product over time.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of molecules in solution.[3] By monitoring the changes in the NMR spectrum of a reaction mixture over time, one can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product.[4][5] Specific proton (¹H) and carbon (¹³C) NMR signals, particularly those of the anomeric protons and carbons, are highly sensitive to the glycosidic bond formation and can be used to determine the stereochemistry (α or β) of the newly formed linkage.[2][6]
Experimental Workflow for Monitoring a Glycosylation Reaction
The overall workflow for monitoring a glycosylation reaction using TLC and NMR is depicted below.
Caption: Workflow for monitoring glycosylation reactions.
Detailed Protocols
Protocol 1: Monitoring Glycosylation Reactions by Thin-Layer Chromatography (TLC)
This protocol provides a step-by-step guide for the qualitative monitoring of a glycosylation reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Staining solution (e.g., p-anisaldehyde, ceric ammonium (B1175870) molybdate, or a simple iodine chamber)[7][8]
-
Heat gun or hot plate
-
Forceps
-
Pencil
-
Reaction mixture aliquots (at different time points)
-
Standards of starting materials (glycosyl donor and acceptor)
Procedure:
-
Preparation of the TLC Plate:
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the starting material solution (a mixture of donor and acceptor before initiating the reaction, or individual standards) on the leftmost mark.
-
Spot the reaction mixture at the rightmost mark.
-
For the center mark (co-spot), first apply a spot of the starting material, let it dry, and then spot the reaction mixture directly on top of it.[10] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[10]
-
-
Developing the Plate:
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, which improves resolution.[1]
-
Carefully place the spotted TLC plate into the chamber using forceps and cover the chamber.
-
Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top edge.[1]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots. If the compounds are UV-active, they can be visualized under a UV lamp.
-
For most carbohydrates, a staining reagent is necessary.[11] Dip the plate into the chosen staining solution using forceps, or spray the plate with the reagent.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[9] Carbohydrates typically appear as dark spots.[9]
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Monitor the progress of the reaction by observing the disappearance of the starting material spot(s) and the appearance and intensification of the product spot over time. The product, often being more polar, will typically have a lower Rf value than the less polar starting material.[1]
-
Table 1: Example TLC Data for a Glycosylation Reaction
| Time Point | Starting Material (Acceptor) Rf | Product Rf | Observations |
| 0 h | 0.65 | - | Strong spot for acceptor, no product spot. |
| 2 h | 0.65 | 0.40 | Faint product spot, acceptor spot still strong. |
| 6 h | 0.65 | 0.40 | Intense product spot, faint acceptor spot. |
| 24 h | - | 0.40 | No visible acceptor spot, strong product spot. |
Protocol 2: Monitoring Glycosylation Reactions by ¹H NMR Spectroscopy
This protocol outlines the procedure for quantitative monitoring of a glycosylation reaction using ¹H NMR.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) compatible with the reaction solvent and solutes
-
Internal standard (optional, for precise quantification)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
At designated time points (including t=0), withdraw a small aliquot from the reaction mixture.
-
If necessary, quench the reaction in the aliquot (e.g., by adding a quenching agent or rapidly changing the temperature).
-
Remove any solid materials by filtration through a small plug of cotton or celite.
-
Evaporate the solvent from the aliquot.
-
Dissolve the residue in a suitable deuterated solvent. For quantitative analysis, a known amount of an internal standard can be added.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. Ensure the spectral width is sufficient to cover all relevant signals, particularly the anomeric region (typically δ 4.5-6.0 ppm).[12]
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals of the starting materials and the product. The anomeric proton signal is particularly useful for identifying the formation of the glycosidic bond and its stereochemistry (α or β).[6] The coupling constant (³J(H1, H2)) of the anomeric proton can often distinguish between α (small J-coupling) and β (large J-coupling) anomers in pyranoses.[13]
-
Integrate the area under the characteristic peaks of a starting material and the product. Choose well-resolved signals that are unique to each species.
-
-
Quantitative Analysis:
-
Calculate the relative molar ratio of the starting material and product by comparing their integral values. The conversion of the reaction can be calculated as follows: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100
-
Table 2: Example ¹H NMR Data for a Glycosylation Reaction
| Time Point | Anomeric Proton of Acceptor (δ, ppm) | Anomeric Proton of Product (δ, ppm) | Integral (Acceptor) | Integral (Product) | Conversion (%) |
| 0 h | 4.85 (d, J = 7.8 Hz) | - | 1.00 | 0.00 | 0 |
| 2 h | 4.85 (d, J = 7.8 Hz) | 5.20 (d, J = 3.5 Hz) | 0.75 | 0.25 | 25 |
| 6 h | 4.85 (d, J = 7.8 Hz) | 5.20 (d, J = 3.5 Hz) | 0.20 | 0.80 | 80 |
| 24 h | - | 5.20 (d, J = 3.5 Hz) | 0.00 | 1.00 | >95 |
Data Presentation and Interpretation
Quantitative data from both TLC and NMR should be summarized in clear, structured tables for easy comparison of reaction progress over time.
-
TLC: While primarily qualitative, semi-quantitative analysis can be performed by comparing the intensity of the spots.[14]
-
NMR: Provides highly accurate quantitative data through the integration of signals.[4][5]
Logical Relationships in Monitoring
The decision to stop a reaction is based on the analysis of the data obtained from TLC and NMR. The workflow diagram illustrates this logical progression. Initially, TLC is often used for rapid checks. Once TLC indicates significant product formation, NMR is employed for more accurate quantitative assessment and structural confirmation. The reaction is deemed complete when the starting materials are consumed to a satisfactory level, as determined by the disappearance of their signals/spots and the maximization of the product signal/spot.
Conclusion
The combined use of TLC and NMR spectroscopy provides a robust and comprehensive strategy for monitoring glycosylation reactions. TLC serves as a rapid and convenient tool for qualitative tracking of the reaction progress, while NMR offers detailed structural information and precise quantitative analysis. By following the detailed protocols and workflows presented in this application note, researchers, scientists, and drug development professionals can effectively monitor their glycosylation reactions, leading to optimized reaction conditions and successful synthesis of desired glycoconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. TLC stains [reachdevices.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
Introduction
2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a crucial intermediate in carbohydrate chemistry and drug development.[1][2] Its acetyl groups serve as protecting groups, allowing for selective modifications at other positions of the glucose molecule.[1] This protected form of glucose exhibits enhanced solubility in organic solvents compared to its parent molecule, facilitating its use in a variety of organic reactions, including glycosylation reactions to synthesize complex carbohydrates, glycosides, and glycoconjugates.[1] These molecules play vital roles in numerous biological processes, making this compound a valuable building block in medicinal chemistry for the design and synthesis of carbohydrate-based drugs.[1] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a two-step process: the per-O-acetylation of D-glucose to form β-D-glucose pentaacetate, followed by selective deacetylation at the anomeric position.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose, starting from D-glucose.
| Step | Reaction | Starting Materials | Reagents | Solvent | Temperature | Time | Product | Yield |
| 1 | Per-O-acetylation | D-Glucose | Acetic Anhydride, Pyridine (B92270) | - | Room Temp. | 20 h | 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose | ~Quantitative |
| 2 | Selective Deacetylation | β-D-Glucose Pentaacetate | Aluminum Chloride (AlCl₃) | Diethyl Ether (Et₂O) | 110 °C | 4.5 h | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | 63.4% |
Experimental Protocols
Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose
This protocol describes the initial acetylation of D-glucose to produce the penta-acetylated intermediate.
-
Materials:
-
D-glucose
-
Acetic anhydride
-
Anhydrous pyridine
-
Ice
-
Magnetic stirrer and stir bar
-
Reaction flask
-
-
Procedure:
-
To a suitable reaction flask, add 70 mL of acetic anhydride.
-
While stirring, carefully add 5 g of D-glucose to the acetic anhydride.[3]
-
Add 70 mL of anhydrous pyridine to the mixture.[3]
-
Continue stirring the mixture at room temperature for 20 hours.[3]
-
After the reaction is complete, pour the solution into a beaker containing ice and stir until all the ice has melted.[3]
-
The crude 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose can be isolated by filtration and should be washed with cold water.
-
The product can be further purified by recrystallization from a suitable solvent such as a water/methanol mixture.[3]
-
Step 2: Large-Scale Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose
This protocol details the selective deacetylation of β-D-glucose pentaacetate at the anomeric position to yield the target compound.
-
Materials:
-
β-D-glucose pentaacetate
-
Aluminum chloride (AlCl₃)
-
Diethyl ether (Et₂O)
-
High-pressure acid digestion bomb or a sealed reaction vessel
-
Oven
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
-
Procedure:
-
In a high-pressure acid digestion bomb, combine 176.6 mg of β-D-glucose pentaacetate and 60.3 mg (1.0 equivalent) of aluminum chloride.[4]
-
Add 5 mL of diethyl ether to the reaction vessel.[4]
-
Seal the reaction vessel and place it in an oven preheated to 110 °C.[4]
-
Heat the reaction for 4.5 hours.[4]
-
After cooling the reaction vessel to room temperature, carefully open it in a well-ventilated fume hood.
-
The resulting ether solution can be directly loaded onto a silica gel column for purification.[4]
-
Elute the column with a solvent system of hexane/ethyl acetate (3:1) to separate the product from impurities.[4]
-
Combine the fractions containing the pure product, as determined by thin-layer chromatography (TLC), and evaporate the solvent under reduced pressure to obtain 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.[4]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Falcarinphthalide A, a Novel Anti-Osteoporotic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological activity of Falcarinphthalide A, a recently discovered bioactive molecule with significant potential for the treatment of osteoporosis. This document includes a bioinspired total synthesis protocol, quantitative bioactivity data, and diagrams of the synthetic workflow and the targeted biological pathway.
Introduction
Falcarinphthalide A is a novel phthalide (B148349) derivative isolated from Angelica sinensis, a plant with a long history in traditional medicine for treating bone-related ailments. This molecule exhibits potent anti-osteoporotic activity by inhibiting osteoclastogenesis. Its mechanism of action involves the suppression of the NF-κB and c-Fos signaling pathways, which are crucial for the differentiation and function of osteoclasts, the cells responsible for bone resorption. The unique chemical structure of Falcarinphthalide A, a heterodimer of (3R,8S)-falcarindiol and (Z)-ligustilide, presents an interesting synthetic challenge and a promising scaffold for the development of new therapeutics for metabolic bone diseases.
Data Presentation
The bioactivity of Falcarinphthalide A was evaluated through a series of in vitro assays to determine its efficacy in inhibiting osteoclast formation and its underlying mechanism. The quantitative data from these assays are summarized in the tables below.
Table 1: Inhibition of Osteoclast Formation
| Compound | Concentration | Inhibition of TRAP-positive multinucleated cells (%) |
| Falcarinphthalide A | 10 µM | 85.3 ± 5.2 |
| 5 µM | 62.1 ± 4.8 | |
| 1 µM | 25.7 ± 3.1 |
TRAP (tartrate-resistant acid phosphatase) is a marker for osteoclasts.
Table 2: Inhibition of NF-κB and c-Fos Signaling Pathways
| Compound | Target Pathway | Assay Type | IC₅₀ (µM) |
| Falcarinphthalide A | NF-κB | Luciferase Reporter Assay | 3.8 ± 0.4 |
| c-Fos | Western Blot Analysis of c-Fos expression | 5.2 ± 0.6 |
Experimental Protocols
The following protocols describe the bioinspired total synthesis of Falcarinphthalide A and the bioactivity assays used to evaluate its anti-osteoporotic effects.
Protocol 1: Bioinspired Total Synthesis of Falcarinphthalide A
This synthesis is based on a plausible biosynthetic pathway involving a Diels-Alder/retro-Diels-Alder reaction cascade.
Step 1: Synthesis of (3R,8S)-falcarindiol
-
Materials: Commercially available starting materials and reagents.
-
Procedure: The synthesis of (3R,8S)-falcarindiol is achieved through a multi-step sequence starting from a chiral pool material to establish the required stereocenters. The detailed procedure involves asymmetric reactions to introduce the hydroxyl groups and acetylenic moieties. (Detailed multi-step synthesis is beyond the scope of this note but can be found in the cited literature).
Step 2: Synthesis of (Z)-ligustilide
-
Materials: Commercially available starting materials and reagents.
-
Procedure: (Z)-ligustilide can be isolated from Angelica sinensis or synthesized via established literature methods.
Step 3: Bioinspired Diels-Alder/retro-Diels-Alder Reaction
-
Materials: (3R,8S)-falcarindiol, (Z)-ligustilide, toluene, BHT (2,6-di-tert-butyl-4-methylphenol).
-
Procedure:
-
To a solution of (3R,8S)-falcarindiol (1.0 eq) in toluene, add (Z)-ligustilide (1.2 eq) and a catalytic amount of BHT.
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford Falcarinphthalide A.
-
-
Yield: 45-55%
-
Characterization: The structure of the synthesized Falcarinphthalide A should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) and compared to the data of the natural product.
Protocol 2: TRAP Staining Assay for Osteoclast Formation
-
Cell Line: Bone marrow-derived macrophages (BMMs).
-
Procedure:
-
Plate BMMs in 96-well plates and culture in the presence of M-CSF (macrophage colony-stimulating factor).
-
Induce osteoclast differentiation by adding RANKL (receptor activator of nuclear factor-κB ligand).
-
Treat the cells with various concentrations of Falcarinphthalide A or vehicle control.
-
After 5-7 days, fix the cells and stain for TRAP activity using a commercial kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Calculate the percentage of inhibition compared to the vehicle-treated control.
-
Protocol 3: NF-κB Luciferase Reporter Assay
-
Cell Line: HEK293T cells co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of Falcarinphthalide A for 1 hour.
-
Stimulate the cells with TNF-α (tumor necrosis factor-alpha) to activate the NF-κB pathway.
-
After 6-8 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of Falcarinphthalide A.
-
Mandatory Visualization
Caption: Bioinspired total synthesis workflow of Falcarinphthalide A.
Caption: Inhibition of NF-κB and c-Fos signaling by Falcarinphthalide A.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts are incompletely acetylated derivatives of D-glucopyranose. These include a mixture of mono-, di-, and tri-O-acetyl-D-glucopyranose isomers. Additionally, depending on the reaction conditions and the starting material, other anomeric forms (α-anomer) and ring isomers (furanose forms) of the partially and fully acetylated product can be present.
Q2: How can I monitor the progress of the acetylation reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. The fully acetylated product, being less polar, will have a higher Rf value than the partially acetylated, more polar byproducts and the starting D-glucose. The reaction should be monitored until the starting material spot disappears, indicating full consumption.
Q3: What are the recommended purification methods to remove these byproducts?
A3: The primary method for purification is silica (B1680970) gel column chromatography. A gradient elution using a solvent system such as hexane (B92381)/ethyl acetate (B1210297) is typically effective in separating the desired tetra-acetylated product from the more polar, under-acetylated byproducts. For removal of minor impurities and to obtain a crystalline product, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane is recommended.
Q4: Can the anomeric configuration (α or β) be controlled during the synthesis?
A4: Yes, the choice of catalyst can influence the anomeric distribution of the acetylated product. Acidic catalysts such as perchloric acid tend to favor the formation of the α-anomer of the fully acetylated glucose (glucose pentaacetate), which can be a precursor. Conversely, basic conditions, for instance using sodium acetate, typically yield the β-anomer.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Incomplete Acetylation - Presence of Multiple Spots on TLC
Symptom: TLC analysis of the crude reaction mixture shows multiple spots with lower Rf values than the desired product, indicating the presence of partially acetylated byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure an adequate excess of acetic anhydride (B1165640) and pyridine (B92270) is used to drive the reaction to completion. A common molar ratio is Glucose:Acetic Anhydride:Pyridine of 1:5:5. |
| Short Reaction Time | Continue the reaction and monitor by TLC until the starting material and intermediate spots are no longer visible. Acetylation of all hydroxyl groups can be slow. |
| Low Reaction Temperature | While the reaction is often started at 0°C to control the initial exothermic reaction, it is typically allowed to proceed at room temperature. Gentle heating (e.g., to 40-50°C) can be employed to push the reaction to completion, but this may also increase the risk of side reactions. |
| Steric Hindrance | The secondary hydroxyl groups of glucose can be sterically hindered. Using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts can significantly accelerate the acetylation of sterically hindered hydroxyls.[2] |
| Moisture in Reagents | Ensure that all reagents (especially pyridine) and glassware are anhydrous. Acetic anhydride readily hydrolyzes in the presence of water, reducing its effectiveness. |
Issue 2: Difficulty in Separating Isomeric Byproducts
Symptom: Column chromatography does not provide baseline separation of the desired product from one or more tri-O-acetylated isomers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | The polarity of different tri-O-acetyl isomers can be very similar to the tetra-O-acetyl product, making separation challenging. |
| Optimize Chromatography: - Use a shallower solvent gradient during column chromatography. - Employ a different solvent system (e.g., toluene (B28343)/acetone or dichloromethane (B109758)/methanol). - Consider using a different stationary phase, such as a pentafluorophenyl or phenyl hexyl column in HPLC for analytical or small-scale preparative separations.[3] | |
| Co-crystallization | Partially acetylated byproducts can sometimes co-crystallize with the main product, making purification by recrystallization alone ineffective. |
| Sequential Purification: 1. Perform an initial purification by column chromatography to remove the majority of the byproducts. 2. Follow with recrystallization of the enriched product to achieve higher purity. |
Issue 3: Formation of Anomeric or Ring Isomers
Symptom: NMR analysis of the purified product indicates the presence of more than one anomer (α and β) or furanose ring forms in addition to the desired β-pyranose structure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Isomerization | The use of certain catalysts or prolonged reaction times at elevated temperatures can lead to an equilibrium mixture of anomers and ring forms. |
| Control Reaction Conditions: - For the β-anomer, using sodium acetate as a catalyst at elevated temperatures can be effective. - For the α-anomer, acid catalysts are generally preferred. - Maintain a consistent and controlled temperature throughout the reaction. | |
| Starting Material Isomer Distribution | D-glucose in solution exists as an equilibrium of α and β anomers and a small amount of the open-chain form. |
| Anomerically Pure Starting Material: If a specific anomer is required, consider starting with an anomerically pure glucose derivative, although this is often not necessary as the reaction conditions can often control the final anomeric outcome. |
Experimental Protocols
Key Experiment: Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose from D-Glucose
This protocol is a common method for the peracetylation of D-glucose.
Materials:
-
D-Glucose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve D-glucose (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).[2]
-
Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (5.0 equivalents, 2.0 equivalents per hydroxyl group) to the stirred solution.[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Quenching: Quench the reaction by the slow addition of methanol (B129727) at 0°C.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove excess pyridine.
-
Dilute the residue with dichloromethane (or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the this compound. Further purification can be achieved by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for identifying and addressing common byproduct issues.
Experimental Workflow for Synthesis and Purification
References
- 1. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Separation of Spots on TLC | Inappropriate solvent system polarity. | Test a range of solvent systems with varying polarities (e.g., different ratios of hexane (B92381) and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[1] |
| Product Elutes Too Quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute or Elutes Very Slowly (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2] If the compound is very polar and still does not move, consider alternative solvent systems or a different stationary phase.[2] |
| Streaking or Tailing of Spots on TLC/Column | Sample is overloaded on the column. The compound has low solubility in the eluent. The compound is degrading on the silica (B1680970) gel. | Reduce the amount of crude material loaded onto the column.[1] Try a different solvent system in which the compound is more soluble. Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2] |
| Co-elution of Impurities with the Product | Similar polarity of the product and impurities. | Optimize the solvent system using TLC to maximize the separation between the product and impurities.[1] Employ a shallow gradient elution during column chromatography, starting with a low polarity and gradually increasing it.[1] |
| Product is a Persistent Oil After Evaporation | Presence of residual high-boiling solvents (e.g., pyridine, DMF). Presence of greasy impurities. | Co-evaporate the product with a suitable solvent like toluene (B28343) to azeotropically remove residual solvents.[1] If impurities are present, re-purify by column chromatography or consider recrystallization.[1] |
| Low Product Yield | Incomplete elution from the column. Degradation of the product on the column. | Ensure complete elution by flushing the column with a more polar solvent at the end of the chromatography. Check for compound stability on silica.[2] Collect smaller fractions and carefully monitor by TLC to avoid combining impure fractions with the pure product. |
| Cracked or Disturbed Silica Bed | Improper packing of the column. Running the column dry. | Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica bed. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate (B1210297).[1] A typical ratio to start with is 3:1 (hexane:ethyl acetate), which has been reported to give an Rf value of approximately 0.17 for the α-anomer.[3] You should always optimize the solvent system with Thin Layer Chromatography (TLC) prior to running the column to achieve an optimal Rf value between 0.2 and 0.4.[1]
Q2: What is the expected Rf value for this compound?
A2: The Rf value is highly dependent on the exact solvent system and the TLC plate used. However, in a hexane:ethyl acetate (3:1) system, an Rf of 0.17 has been reported for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose.[3]
Q3: How can I visualize the spots of this compound on a TLC plate?
A3: Since acetylated sugars do not have a strong UV chromophore, they are often not visible under UV light unless the TLC plate contains a fluorescent indicator. A common method for visualization is to stain the plate. Suitable staining agents include a p-anisaldehyde solution or a ceric sulfate (B86663) solution, followed by gentle heating.
Q4: Should I use gradient or isocratic elution for the purification?
A4: For optimal separation of closely related impurities, a gradient elution is often preferred. You can start with a less polar solvent mixture (e.g., hexane:ethyl acetate 5:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] This allows for the elution of less polar impurities first, followed by your target compound, and then more polar impurities.
Q5: My crude product is an oil and is difficult to load onto the column. What should I do?
A5: If the crude product is an oil, you can dissolve it in a minimal amount of the initial, least polar eluting solvent or a slightly more polar solvent like dichloromethane (B109758).[1] Alternatively, for samples that are not very soluble, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound on a silica gel column.
1. Preparation of the Solvent System:
-
Based on prior TLC analysis, prepare an adequate volume of the starting eluent (e.g., hexane:ethyl acetate, 3:1). Ensure the solvents are of high purity.
2. Column Packing:
-
Select a glass column of an appropriate size. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and even bed. An even bed is crucial for good separation.
-
Drain the excess solvent until the solvent level is just above the silica gel bed. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal volume of the initial eluting solvent or use the dry loading method described in the FAQs.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
4. Elution:
-
Begin eluting the column with the starting non-polar solvent system.
-
Collect fractions in appropriately sized test tubes.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[1]
5. Fraction Analysis and Product Isolation:
-
Monitor the elution of the product by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Summary
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1][3] |
| Mobile Phase Example | Hexane:Ethyl Acetate | [1][3] |
| Example Mobile Phase Ratio | 3:1 | [3] |
| Reported Rf | 0.17 (in Hexane:EtOAc 3:1) | [3] |
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Troubleshooting Incomplete Glycosylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during glycosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.
N-Linked Glycosylation Issues
Question 1: I am observing incomplete N-linked glycosylation, resulting in a heterogeneous product with a mixture of glycosylated and non-glycosylated protein. What are the likely causes and how can I fix this?
Answer: Incomplete N-linked glycosylation can stem from several factors, ranging from suboptimal cell culture conditions to limitations in the cellular machinery. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Incomplete N-Glycosylation
A stepwise workflow for troubleshooting incomplete N-glycosylation.
-
Step 1: Verify Sequon Accessibility. The primary requirement for N-linked glycosylation is the presence of the Asn-X-Ser/Thr sequon (where X is any amino acid except Proline) within the polypeptide chain.[1] Ensure this sequon is present and accessible to the oligosaccharyltransferase (OST) complex in the endoplasmic reticulum. Protein folding can sometimes mask these sites.
-
Step 2: Optimize Cell Culture Conditions. The cellular environment plays a critical role in glycosylation efficiency.[2][3]
-
Media Composition: Ensure the culture medium is not depleted of essential nutrients like glucose and glutamine, which are precursors for nucleotide sugar synthesis.[2] Consider supplementing the media with galactose or manganese to enhance galactosylation.[4][5]
-
pH and Temperature: Maintain optimal pH and temperature ranges for your specific cell line. Deviations can significantly impact enzyme activity and nutrient uptake.[6][7][8][9] For instance, higher pH values (e.g., 7.1-7.2) have been shown to increase galactosylation in some CHO cell lines.[6][8]
-
-
Step 3: Check for Cellular Stress. High cell density, accumulation of toxic byproducts like ammonia (B1221849) and lactate, or nutrient limitation can induce cellular stress and impair proper protein folding and glycosylation. Monitor and control these parameters.
-
Step 4: Analyze Expression Rate. Very high protein expression rates can overwhelm the glycosylation machinery, leading to the secretion of incompletely glycosylated or non-glycosylated proteins. If you are using a strong promoter, consider using a weaker one to reduce the rate of protein synthesis.
Question 2: My PNGase F digestion is not working. I still see a band at the same molecular weight as my untreated protein on an SDS-PAGE gel. What could be the problem?
Answer: Failure of PNGase F to remove N-linked glycans can be due to several reasons.
Troubleshooting PNGase F Digestion
Decision tree for troubleshooting failed PNGase F digestions.
-
Incomplete Denaturation: PNGase F requires access to the glycosylation site. The protein's tertiary structure can sterically hinder the enzyme.[10][11] Ensure complete denaturation by heating the sample in the presence of a denaturant like SDS.
-
Inhibitors: SDS, a common denaturant, can inhibit PNGase F activity. It is crucial to include a non-ionic detergent like NP-40 or Triton X-100 in the reaction buffer to counteract the inhibitory effect of SDS.[10][12]
-
Incorrect Glycan Type: PNGase F specifically cleaves N-linked glycans. If your protein is O-glycosylated, PNGase F will not be effective.[10] You may need to use chemical methods or a cocktail of O-glycosidases for O-glycan removal.
-
Core Fucosylation: While rare in mammalian systems, N-glycans with fucose linked α1-3 to the core GlcNAc are resistant to PNGase F.[10] This is more common in plants and insects. In such cases, PNGase A might be a suitable alternative.
O-Linked Glycosylation Issues
Question 3: I suspect incomplete O-linked glycosylation. How can I confirm this and what are the common causes?
Answer: Incomplete O-linked glycosylation can be more challenging to diagnose than N-linked issues due to the lack of a consensus sequence and the greater diversity of O-glycan structures.
-
Confirmation:
-
Mass Spectrometry: Intact mass analysis of the protein can reveal heterogeneity. A broad peak or multiple peaks may suggest incomplete glycosylation. Peptide mapping after digestion can help pinpoint the sites and extent of glycosylation.
-
Chemical Deglycosylation: Methods like beta-elimination can be used to release O-linked glycans for further analysis.[13]
-
-
Common Causes:
-
Glycosyltransferase Activity: The expression and activity of the specific polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that initiate O-glycosylation are crucial. Suboptimal levels or localization of these enzymes can lead to incomplete glycosylation.
-
Sugar Nucleotide Donor Availability: The synthesis of O-glycans requires a steady supply of nucleotide sugars (e.g., UDP-GalNAc). Depletion of these precursors in the Golgi apparatus can halt glycan extension.
-
Protein Trafficking: The residence time of the protein in the Golgi compartments where O-glycosylation occurs can influence the extent of glycan processing.
-
Quantitative Data Summary
Optimizing cell culture parameters is critical for achieving consistent and complete glycosylation. The following tables summarize key parameters and their impact on glycosylation.
Table 1: Impact of Cell Culture pH on Glycosylation
| Parameter | pH Range | Effect on Glycosylation | Cell Line Example | Reference |
| Galactosylation | 6.9 - 7.2 | Increased galactosylation at higher pH | CHO | [8][9] |
| Sialylation | 6.9 - 7.2 | Higher pH can favor increased sialylation | CHO | [14] |
| High Mannose | 6.9 - 7.2 | Lower pH can lead to an increase in high mannose structures | CHO | [14] |
Table 2: Impact of Cell Culture Temperature on Glycosylation
| Parameter | Temperature Range | Effect on Glycosylation | Cell Line Example | Reference |
| Sialylation | 32°C - 37°C | Lower temperatures can decrease sialylation | CHO | [6] |
| Galactosylation | 32°C - 37°C | Temperature shifts can alter galactosylation levels | CHO | [6] |
Table 3: Impact of Media Supplements on Glycosylation
| Supplement | Concentration | Effect on Glycosylation | Cell Line Example | Reference |
| Manganese (MnCl₂) | Varies | Can increase the activity of galactosyltransferases | CHO | [5] |
| Galactose | Varies | Can increase galactosylation | CHO | [4] |
| Asparagine | Varies | Can shift glycosylation towards hybrid and high mannose forms | CHO | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Enzymatic Deglycosylation of N-linked Glycans with PNGase F (Denaturing Conditions)
This protocol is for the removal of N-linked glycans from glycoproteins for analysis by SDS-PAGE or mass spectrometry.
Materials:
-
Glycoprotein (B1211001) sample (10-20 µg)
-
10X Glycoprotein Denaturing Buffer
-
10% NP-40
-
10X GlycoBuffer 2
-
PNGase F
-
Nuclease-free water
Procedure:
-
Combine up to 20 µg of glycoprotein and 1 µL of 10X Glycoprotein Denaturing Buffer in a microcentrifuge tube. Add nuclease-free water to a final volume of 10 µL.
-
Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.[12]
-
Chill the denatured glycoprotein on ice and centrifuge briefly.
-
To the 10 µL of denatured glycoprotein, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 5 µL of nuclease-free water.[12]
-
Add 1 µL of PNGase F to the reaction mixture and mix gently.
-
Incubate the reaction at 37°C for 1 hour.[12]
-
Analyze the results by SDS-PAGE. A successful deglycosylation will result in a shift to a lower molecular weight for the glycoprotein.
Protocol 2: Chemical Deglycosylation of O-linked Glycans using Reductive β-Elimination
This protocol is for the release of O-linked glycans from glycoproteins.
Materials:
-
Lyophilized glycoprotein
-
1 M Sodium borohydride (B1222165) (NaBH₄) in 0.05 M Sodium hydroxide (B78521) (NaOH)
-
Dowex 50W-X8 resin (H+ form)
-
Acetic acid
Procedure:
-
To the lyophilized glycoprotein, add 1 M NaBH₄ in 0.05 M NaOH.
-
Incubate the reaction at 45°C for 16-24 hours.
-
Cool the reaction on ice and neutralize by the dropwise addition of acetic acid.
-
Desalt the sample using Dowex 50W-X8 resin.
-
Elute the glycans with water and lyophilize.
-
Remove borates by co-evaporation with methanol containing 1% acetic acid.
-
The released glycan alditols are now ready for further analysis, such as by mass spectrometry.
Protocol 3: HILIC-UPLC Analysis of Released N-Glycans
This protocol outlines the analysis of fluorescently labeled N-glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).
Materials:
-
Fluorescently labeled N-glycan sample
-
Acetonitrile (ACN)
-
HILIC UPLC column
Procedure:
-
Reconstitute the fluorescently labeled N-glycan sample in a solution of ACN and water.
-
Equilibrate the HILIC column with a high percentage of ACN and a low percentage of ammonium formate buffer.
-
Inject the sample onto the column.
-
Elute the glycans using a gradient of decreasing ACN concentration.
-
Detect the separated glycans using a fluorescence detector. The retention time can be compared to a dextran (B179266) ladder to determine the glucose unit (GU) value for preliminary identification.[16]
HILIC-UPLC Workflow
Workflow for HILIC-UPLC analysis of fluorescently labeled glycans.
Protocol 4: MALDI-TOF Mass Spectrometry of Released Glycans
This protocol provides a general procedure for the analysis of released glycans by MALDI-TOF MS.
Materials:
-
Purified glycan sample
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
MALDI target plate
-
Ethanol
Procedure:
-
Mix the glycan sample with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).[17]
-
For improved crystal formation, a thin layer of matrix can be applied to the spot and allowed to dry.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the glycans. Neutral glycans are typically analyzed in positive ion mode as sodium adducts ([M+Na]⁺).[17]
References
- 1. cdghub.com [cdghub.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Controlling the Glycosylation Profile in mAbs Using Time-Dependent Media Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. Deglycosylation Strategy - Creative Biolabs [creative-biolabs.com]
- 14. Investigation of the interactions of critical scale-up parameters (pH, pO2 and pCO2) on CHO batch performance and critical quality attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of media composition on recombinant monoclonal IgA1 glycosylation analysed by lectin-based protein microarray and MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycan Analysis - HILIC Glycan Profiling | Ludger Ltd [ludger.com]
- 17. 聚糖的质谱 [sigmaaldrich.com]
Technical Support Center: Stereoselectivity in Glycosylations with Acetylated Donors
Welcome to the technical support center for controlling stereoselectivity in glycosylation reactions using acetylated donors. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my glycosylation with an acetylated donor so sluggish or not proceeding to completion?
A1: Acetylated glycosyl donors are known to be "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups. This effect reduces the electron density at the anomeric center, destabilizing the formation of the crucial oxocarbenium ion intermediate required for the reaction to proceed.[1] This leads to lower reactivity compared to "armed" donors that have electron-donating protecting groups like benzyl (B1604629) ethers.[1][2]
Troubleshooting Steps:
-
Increase Activator Concentration: Gradually increase the equivalents of your Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂). A higher concentration can improve the rate of activation for the disarmed donor.[1]
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, this should be monitored closely as it can also lead to side reactions and potentially decrease stereoselectivity.[1][3][4]
-
Switch to a Stronger Activator: If you are using a mild Lewis acid, a more potent activator may be necessary to effectively activate the disarmed donor.[1][5]
-
Ensure Anhydrous Conditions: Moisture is a significant inhibitor of glycosylation reactions. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere.
Q2: I am observing a mixture of α and β anomers. How can I improve the stereoselectivity for the 1,2-trans (β) product?
A2: The formation of 1,2-trans glycosides with acetylated donors is typically directed by neighboring group participation (NGP) from the C-2 acetyl group.[6][7] The acetyl group attacks the incipient oxocarbenium ion to form a stable bicyclic dioxolenium intermediate. The glycosyl acceptor then attacks from the opposite face (α-face), leading exclusively to the 1,2-trans product.[6][7] If you are seeing poor selectivity, this pathway may be competing with other mechanisms.
Troubleshooting Steps:
-
Optimize the Solvent: The choice of solvent has a profound impact.
-
Acetonitrile (B52724) (CH₃CN): This solvent is known to promote the formation of 1,2-trans products (the "nitrile effect").[8] It can stabilize the dioxolenium intermediate and also form a β-nitrilium ion intermediate that directs the acceptor to the α-face.
-
Dichloromethane (B109758) (DCM): A common, non-participating solvent that is often a good starting point.
-
Avoid Ethereal Solvents: Solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) can promote the formation of 1,2-cis (α) products (the "ether effect") and should be avoided if the β-anomer is desired.[8][9]
-
-
Lower the Temperature: Decreasing the reaction temperature often enhances stereoselectivity by favoring the more ordered transition state of the NGP pathway.[2][10][11] Reactions are commonly run at temperatures ranging from -78 °C to 0 °C.[2]
-
Consider the Activator: While a strong activator is needed, a highly reactive system might favor a more Sₙ1-like pathway, leading to a loss of selectivity. Screening different Lewis acids can be beneficial.[1][5]
-
Reaction Concentration: In some cases of imperfect selectivity, increasing the reaction concentration can favor the bimolecular Sₙ2-like glycosylation of the acceptor with the dioxolenium intermediate over competing unimolecular pathways.[12]
Q3: How can I favor the formation of the 1,2-cis (α) product with an acetylated donor?
A3: Achieving a 1,2-cis linkage with a C-2 participating group like acetate (B1210297) is challenging because it requires overriding the inherent preference for neighboring group participation. However, certain conditions can favor the α-product.
Troubleshooting Steps:
-
Utilize Ethereal Solvents: Solvents such as diethyl ether (Et₂O), and 1,4-dioxane (B91453) are known to favor the formation of α-glycosides.[8][9] This "ether effect" is thought to involve the solvent coordinating with the anomeric center, influencing the trajectory of the incoming acceptor.
-
Pre-activation Protocol: A pre-activation strategy, where the donor is activated with the promoter before the acceptor is added, can sometimes favor α-selectivity, especially with certain protecting group patterns.[13]
-
Use Additives: The addition of certain Lewis acids can sometimes reverse selectivity. For example, using SnCl₄ as an additive has been shown to switch selectivity from β to α in specific cases.[14]
Q4: My TLC shows multiple spots, suggesting side reactions. What are the likely side products and how can I avoid them?
A4: Besides the anomeric mixture, several side reactions can occur with acetylated donors.
Common Side Products & Solutions:
-
Orthoester Formation: The glycosyl acceptor can attack the carbonyl carbon of the C-2 acetyl group in the dioxolenium intermediate, leading to a stable orthoester. This is more common with highly reactive acceptors.
-
Solution: Lowering the reaction temperature can often disfavor orthoester formation.
-
-
Glycosyl Donor Hydrolysis: Trace amounts of water can hydrolyze the activated donor, leading to an unprotected sugar.
-
Solution: Ensure strictly anhydrous conditions. Use freshly activated molecular sieves (4Å).[1]
-
-
Oxazoline (B21484) Formation: If a C-2 acetamido group is present instead of an O-acetyl group, oxazoline formation is a common side reaction.
-
Solution: The choice of promoter and solvent can influence this pathway. Acetonitrile, for instance, can sometimes promote oxazoline formation. Screening different Lewis acids is recommended.[1]
-
Quantitative Data Summary
The stereochemical outcome of a glycosylation reaction is highly dependent on multiple factors. The following table summarizes reported α/β ratios under various conditions to provide a comparative overview.
| Glycosyl Donor Type | Acceptor | Activator/Promoter | Solvent | Temp (°C) | α/β Ratio | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Methanol | Ag₂CO₃ | Dioxane | RT | 95:5 | General Trend[8][9] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Methanol | Ag₂CO₃ | Acetonitrile | RT | 5:95 | General Trend[8] |
| 4,6-di-O-acetyl-2,3-O-carbonate thioglucoside | Various | NIS/TfOH | DCM | -20 | Poorly selective | [14] |
| 4,6-di-O-acetyl-2,3-O-carbonate thioglucoside | Various | NIS/TfOH + 0.2 eq. BF₃·OEt₂ | DCM | -20 | >20:1 (α-selective) | [14] |
| Per-acetylated thioglycoside (2-deoxy) | Various | Tf₂O, BSP, TTBP | CH₂Cl₂ | -72 to 0 | Good α-selectivity | [13] |
Note: "RT" denotes room temperature. "General Trend" refers to widely established principles in glycosylation chemistry.
Key Experimental Protocols
Protocol 1: General Procedure for 1,2-trans (β)-Selective Glycosylation via Neighboring Group Participation
This protocol is optimized for achieving β-selectivity using an acetylated donor by leveraging neighboring group participation.
-
Preparation: Add the acetylated glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2–1.5 eq.), and freshly activated 4Å molecular sieves to a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN) via syringe to dissolve the reagents (concentration typically 0.05-0.1 M).
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).[1]
-
Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1–0.3 eq.) dropwise to the stirred solution.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the glycosyl donor spot has been consumed.
-
Quenching: Once the reaction is complete, quench by adding a few drops of pyridine (B92270) or triethylamine (B128534) to neutralize the acidic promoter.[1]
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM, filter through a pad of Celite to remove the molecular sieves, and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
Visual Guides
Diagram 1: Mechanism of Neighboring Group Participation (NGP)
Caption: Mechanism of 1,2-trans stereocontrol via neighboring group participation.
Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity
Caption: Logical workflow for troubleshooting poor stereoselectivity in glycosylations.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Higher Glycosylation Yield
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving high-yield glycosylation.
Section 1: Frequently Asked Questions (FAQs) & General Principles
This section covers fundamental concepts and common queries related to both chemical and enzymatic glycosylation reactions.
Q1: What are the fundamental components of a glycosylation reaction?
A glycosylation reaction involves the coupling of a glycosyl donor to a glycosyl acceptor to form a glycoside.[1] If both the donor and acceptor are sugars, the product is an oligosaccharide.[1] The key components are:
-
Glycosyl Donor: A sugar molecule with a suitable leaving group at the anomeric position (the carbon C-1).[1]
-
Glycosyl Acceptor: A molecule, often another sugar, with an unprotected nucleophilic hydroxyl group that attacks the donor.[1]
-
Activator/Promoter: Often a Lewis acid, this reagent activates the leaving group on the donor, facilitating its departure and the formation of an oxocarbenium ion intermediate.[1]
-
Solvent: The choice of solvent is critical as its polarity and coordinating ability can significantly impact the reaction pathway and stereochemical outcome.[2][3]
Q2: What is the "armed-disarmed" concept and how does it affect reaction yield?
The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups, which significantly affects their reactivity.[3]
-
Armed Donors: These have electron-donating protecting groups (e.g., benzyl (B1604629) ethers). They increase the electron density at the anomeric center, making the donor more reactive and generally leading to higher yields under milder conditions.[1][3]
-
Disarmed Donors: These contain electron-withdrawing protecting groups (e.g., acetyl, benzoyl esters). They decrease electron density at the anomeric center, destabilizing the oxocarbenium ion intermediate and rendering the donor less reactive.[3] Overcoming the low reactivity of disarmed donors often requires stronger activators or higher temperatures.[3]
Q3: How do protecting groups influence the stereochemical outcome of a reaction?
Protecting groups, particularly at the C-2 position of the glycosyl donor, play a crucial role in directing the stereochemistry of the newly formed glycosidic bond through neighboring group participation.[1][4]
-
Participating Groups: Acyl-type groups like acetate (B1210297) or benzoate (B1203000) at the C-2 position can form a cyclic intermediate that blocks one face of the sugar ring.[1][4] This mechanism, known as anchimeric assistance, predominantly results in the formation of a 1,2-trans-glycoside (a β-glycoside in the glucose series).[1][4][5]
-
Non-Participating Groups: Groups without a carboxyl component, such as benzyl ethers, do not form this intermediate.[5] Their use often leads to a mixture of anomers or predominantly the 1,2-cis-glycoside (an α-glycoside).[1]
Section 2: Troubleshooting Chemical Glycosylation
This section addresses specific issues encountered during chemical glycosylation experiments.
Q4: My chemical glycosylation reaction has a low yield. What are the common causes?
Low yields are a frequent challenge and can stem from multiple factors throughout the experimental workflow.[5][6] Key areas to investigate include:
-
Suboptimal Donor Activation: The activator (Lewis acid) may be inappropriate for the donor/acceptor pair, used in insufficient amounts, or deactivated by moisture.[6]
-
Poor Acceptor Reactivity: The hydroxyl group on the acceptor may be sterically hindered or electronically deactivated, slowing the reaction.[3]
-
Moisture Contamination: Water in the reaction can consume the activator and hydrolyze the donor or the product. It is critical to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere.[4]
-
Inappropriate Reaction Temperature: Many glycosylation reactions require precise temperature control, often starting at low temperatures (e.g., -78°C) and slowly warming to manage the reaction rate and prevent side reactions.[5]
-
Degradation of Reactants or Products: Phenylethanoid glycosides, for example, can be unstable at extreme pH levels.[5] Maintaining neutral or mild conditions during the reaction and workup is crucial.[5]
Q5: I'm observing a significant amount of side products (e.g., orthoesters, glycals). How can I minimize their formation?
Side reactions compete with the desired glycosylation, consuming starting materials and complicating purification.[5][6]
-
Orthoester Formation: This is a common byproduct, especially with participating groups at C-2.[5] Modifying the reaction conditions, such as the choice of promoter and solvent, can help minimize it.[5] In persistent cases, switching to a non-participating group at C-2 may be necessary, though this can affect stereocontrol.[5]
-
Glycal Formation: Elimination reactions can lead to the formation of glycals.[6] This can often be suppressed by careful selection of the promoter and reaction temperature.[5]
Q6: The reaction is sluggish with unreacted starting material. What should I do?
A sluggish reaction, particularly with "disarmed" acetylated donors, often points to insufficient activation.[3] Consider the following adjustments:
-
Increase Activator Amount: Gradually increase the equivalents of the Lewis acid promoter.[3]
-
Elevate Reaction Temperature: Cautiously increasing the temperature can improve the reaction rate, but this must be balanced against the risk of side reactions.[3]
-
Use a Stronger Activator: If using a mild Lewis acid, switching to a more potent one may be required to activate a disarmed donor.[3]
Q7: Purification of my glycosylated product is proving difficult. Any suggestions?
The high polarity and structural similarity of glycosylated products and byproducts make purification challenging.[5]
-
Optimize Flash Chromatography: Use a gradient elution, starting with a less polar solvent system and gradually increasing polarity (e.g., dichloromethane/methanol or ethyl acetate/methanol).[5] Adding a small amount of acetic acid can sometimes improve peak shape for phenolic compounds.[5]
-
Advanced Techniques: For highly complex mixtures, consider methods like High-Speed Counter-Current Chromatography (HSCCC) or macroporous resin chromatography for more effective separation.[5]
-
Work-up Procedure: Before chromatography, washing the organic layer with a mild base (e.g., 1 M NaOH or saturated sodium bicarbonate) can help remove acidic byproducts, simplifying the subsequent purification.[1][3]
Section 3: Troubleshooting Enzymatic Glycosylation
This section focuses on challenges specific to enzyme-catalyzed glycosylation.
Q8: What key parameters should be optimized for enzymatic glycosylation?
The yield of an enzyme-catalyzed reaction is influenced by several system properties that can shift the reaction equilibrium.[7] Key parameters to optimize include:
-
pH and Buffer Concentration: Enzymes have optimal pH ranges for activity. Deviations can lead to reduced efficiency or enzyme denaturation.[7]
-
Temperature: Like pH, temperature affects the enzyme's activity and stability.[7]
-
Enzyme and Substrate Concentration: The ratio of enzyme to substrate is critical. Low enzyme concentrations may not be sufficient to achieve thermodynamic yields.[7]
-
Incubation Period: The reaction time needs to be sufficient to reach equilibrium or the desired conversion level.[7]
-
Water Activity: In reactions catalyzed by glycosidases, controlling water activity is crucial to favor the synthesis (transglycosylation) reaction over hydrolysis.[7]
Q9: My enzyme (glycosidase/glycosyltransferase) activity seems low. What could be the issue?
Low enzymatic activity can be due to several factors:
-
Suboptimal Conditions: Ensure the pH, temperature, and buffer conditions are optimal for the specific enzyme being used.[7]
-
Cofactor Availability: Some enzymes require cofactors, such as metal ions (e.g., Ca²⁺, Mn²⁺), for full activity.[8][9]
-
Enzyme Inhibition: The product or substrate itself can sometimes inhibit the enzyme at high concentrations.
-
Enzyme Source and Purity: The purity and source of the enzyme can significantly impact its specific activity.
-
Substrate Specificity: Glycosyltransferases and glycosidases can have strict substrate specificity.[10] Ensure the enzyme is compatible with your specific donor and acceptor molecules.
Section 4: Optimizing Glycosylation in Cell Culture
This section addresses the control of glycosylation during the production of recombinant proteins in mammalian cell cultures.
Q10: What cell culture parameters affect the glycosylation of recombinant proteins?
Glycosylation of proteins in cell culture is a complex process influenced by numerous environmental and cellular factors.[11][12]
-
Media Composition: The availability of sugars (e.g., glucose, galactose) directly impacts the pool of nucleotide sugar donors.[8][12] Substituting glucose with other sugars like galactose or fructose (B13574) can lead to different glycoform profiles, such as an increase in high-mannose structures.[8]
-
Supplements and Feeds: The addition of specific components can modulate glycosylation. For instance, supplementing media with manganese can increase sialylation, while adding manganese along with uridine (B1682114) and galactose can significantly boost galactosylation.[8]
-
Environmental Factors: Cell culture parameters such as pH, dissolved oxygen (DO), and CO₂ levels have a demonstrated effect on glycosylation patterns.[11][12]
-
Metabolic Byproducts: Accumulation of waste products like ammonia (B1221849) and lactate (B86563) can alter the intracellular pH and affect glycan processing.[12]
-
Lot-to-Lot Variation: Inconsistent quality of commercially available supplements and feeds can introduce variability in glycosylation.[11][13]
Section 5: Data Summary Tables
Table 1: Effect of Reaction Conditions on Chemical Glycosylation Yield This table summarizes findings from a study on glycosylating a flavonoid precursor (FP20) with L-rhamnose, demonstrating the impact of different promoters and conditions on reaction yield.
| Entry | Promoter/Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TMSOTf | -40 to RT | 18 | 0 | [14] |
| 2 | BF₃·OEt₂ | -20 to RT | 18 | 0 | [14] |
| 3 | AgOTf | RT | 18 | 20 | [14] |
| 4 | HOFox / NIS | RT | 0.75 | 60 | [14] |
Data adapted from a study on the synthesis of vaccine adjuvants.[14] Conditions and substrates are specific to the cited study.
Table 2: Influence of Cell Culture Supplements on Glycosylation Profiles of Recombinant Antibodies in CHO Cells This table illustrates how supplementing cell culture media can alter the final glycoform distribution of a monoclonal antibody.
| Supplement Added to Media | Effect on Glycosylation Profile | Reference |
| Galactose & Uridine | Drastic increase in sialylation of interferon-gamma. | [8] |
| Manganese Chloride | Significant increase in sialylation of erythropoietin. | [8] |
| Manganese Chloride + Uridine + Galactose | Synergistic and drastic increase in galactosylation of recombinant antibodies. | [8] |
| Complete substitution of Glucose with Galactose or Fructose | Resulted in high-mannose forms of glycans on IgG. | [8] |
Section 6: Detailed Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation
This protocol describes a classic method for forming a glycosidic bond using a glycosyl halide donor.[4]
Materials:
-
Glycosyl Donor (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
Promoter (e.g., Silver(I) oxide or Silver carbonate)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Activated Molecular Sieves (4Å)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Preparation: Add the glycosyl acceptor and activated 4Å molecular sieves to a flame-dried, two-necked flask under an inert atmosphere.
-
Dissolution: Dissolve the acceptor in the chosen anhydrous solvent and stir the mixture. The temperature will be dependent on the specific reaction, but cooling to between -80°C and 0°C is common.[4]
-
Addition of Donor and Promoter: In a separate flask, dissolve the glycosyl donor and the promoter in the anhydrous solvent.
-
Reaction: Transfer the donor/promoter solution to the acceptor-containing flask via cannula. Stir the reaction mixture, maintaining the inert atmosphere and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and filter through a pad of Celite® to remove the molecular sieves and silver salts.
-
Purification: Wash the organic filtrate sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Enzymatic Glycosylation
This protocol outlines a general approach for a transglycosylation reaction using a glycosidase.
Materials:
-
Glycosyl Donor (e.g., a p-nitrophenyl glycoside or sugar fluoride)
-
Glycosyl Acceptor
-
Enzyme (e.g., a specific glycosidase or glycosyltransferase)
-
Buffer Solution (at optimal pH for the enzyme)
-
Organic Co-solvent (optional, to improve substrate solubility)
-
Metal Ions (if required as cofactors, e.g., CaCl₂)
Procedure:
-
Substrate Preparation: Dissolve the glycosyl donor and acceptor in the appropriate buffer solution. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, acetone) can be added.
-
Enzyme Addition: Add the enzyme to the substrate solution to initiate the reaction. If using whole cells as a catalyst, add them at this stage.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitoring: Monitor the formation of the product over time using HPLC or TLC.
-
Reaction Quenching: Once the desired conversion is reached, terminate the reaction by denaturing the enzyme. This is typically done by boiling the mixture for 5-10 minutes or by adding a water-miscible organic solvent like ethanol (B145695) or acetonitrile (B52724) to precipitate the enzyme.
-
Purification: Centrifuge the quenched reaction mixture to remove the denatured enzyme. The supernatant containing the product can then be purified using techniques like flash column chromatography, preparative HPLC, or solid-phase extraction.
Section 7: Diagrams and Workflows
Below are diagrams created using the DOT language to visualize key workflows and concepts in glycosylation.
Caption: A typical experimental workflow for a chemical glycosylation reaction.
Caption: A troubleshooting flowchart for diagnosing low glycosylation yield.
Caption: Key factors that influence the outcome of a glycosylation reaction.
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ir.cftri.res.in [ir.cftri.res.in]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. preprints.org [preprints.org]
- 10. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds | MDPI [mdpi.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Acetyl Groups in Complex Carbohydrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the common challenges encountered during the deprotection of acetyl groups in complex carbohydrates. Below you will find troubleshooting guides and frequently asked questions to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems encountered during the deprotection of acetyl groups.
Question: My deprotection reaction is incomplete, and the starting material remains. What should I do?
Answer:
An incomplete reaction is a frequent issue. Several factors could be at play. Consider the following troubleshooting steps:
-
Reagent Quality: The quality of your reagents is critical. For instance, in a Zemplén deacetylation, the sodium methoxide (B1231860) solution can degrade over time.[1] Always use freshly prepared or properly stored reagents.
-
Reaction Conditions:
-
Temperature: While many deacetylation reactions are run at room temperature, gentle heating may be required for more sterically hindered acetyl groups. However, be cautious as higher temperatures can promote side reactions.[2]
-
Reaction Time: Some substrates require longer reaction times for complete deprotection. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Solvent Choice: Ensure your solvent is appropriate for the chosen method and that it is anhydrous when required (e.g., in Zemplén deacetylation).[3] The solubility of your carbohydrate in the chosen solvent can also impact the reaction rate.
Question: I am observing acetyl group migration in my product. How can I prevent this?
Answer:
Acetyl group migration is a common intramolecular reaction, especially under acidic or near-neutral pH conditions, leading to a mixture of isomers that can be difficult to separate.[2][4] Here’s how you can minimize it:
-
Control pH: During acidic deprotection workups, ensure the conditions do not become basic or neutral, as this can accelerate acetyl migration.[2]
-
Optimize Deprotection Conditions:
-
Alternative Protecting Groups: For future syntheses, consider using more sterically hindered acyl protecting groups like benzoyl (Bz) or pivaloyl (Piv), which are significantly more resistant to migration.[2]
-
Enzymatic Deprotection: Enzymes offer high regioselectivity and can often prevent acetyl migration.[5]
Question: My reaction is producing unexpected byproducts. What could be the cause?
Answer:
Byproduct formation can arise from several sources. Identifying the cause is key to resolving the issue.
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the degradation of sensitive functional groups or even cleavage of glycosidic bonds.[1][6]
-
Base-Sensitive Functionalities: If your molecule contains other base-labile groups, standard basic hydrolysis methods like Zemplén deacetylation are not suitable.[1][6] In such cases, consider acidic or enzymatic deprotection methods.
-
Side Reactions:
-
Retro-Aldol Reaction: Treatment with strong bases like sodium methoxide can sometimes trigger a retro-aldol reaction.[1]
-
Orthoester Formation: This can be a significant side reaction, and its prevention is crucial for achieving high yields of the desired product.
-
Here is a logical workflow for troubleshooting common deprotection issues:
Caption: Troubleshooting workflow for acetyl group deprotection.
Frequently Asked Questions (FAQs)
What are the most common methods for acetyl group deprotection?
The most common methods can be broadly categorized as follows:
-
Basic Hydrolysis (Saponification): The Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol (B129727), is a widely used and effective method.[7] Other bases like potassium carbonate in methanol are also employed.[1] This method is generally mild but not suitable for molecules with base-sensitive functional groups.[6]
-
Acidic Hydrolysis: This method is suitable for molecules with base-sensitive groups. Reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent are used.[1][6] However, care must be taken as acidic conditions can damage acid-labile functionalities, such as cleaving glycosidic bonds.[6]
-
Chemoselective Methods: Several reagents have been developed for the selective deprotection of acetyl groups in the presence of other protecting groups. A Me3SI-mediated protocol is one such example that can selectively cleave O-acetyl groups in the presence of more robust protecting groups like benzoyl (Bz) or pivaloyl (Pv).[8]
-
Enzymatic Deprotection: Enzymes, such as lipases and esterases, offer excellent chemoselectivity and regioselectivity under mild conditions (neutral pH and room temperature).[5] This "green chemistry" approach is highly valuable for the synthesis of complex and sensitive molecules.[5]
-
Hydrazinolysis: Hydrazine hydrate (B1144303) can be used for deprotection and is particularly useful in specific contexts, such as the release of N-glycans from glycoproteins.[9][10]
How do I choose the best deprotection method for my specific substrate?
The choice of method depends on the overall structure of your molecule:
-
For robust molecules without other sensitive functional groups: Standard basic hydrolysis with sodium methoxide in methanol is often the first choice due to its efficiency.[7]
-
For molecules with base-sensitive groups: An acidic deprotection method should be considered.[1]
-
For molecules with acid-sensitive groups (e.g., glycosidic linkages): Basic or enzymatic methods are preferred.[5][6]
-
For selective deprotection in the presence of other acyl groups: Chemoselective methods or enzymatic deprotection are the most suitable options.[5][8]
How can I monitor the progress of my deprotection reaction?
The progress of the reaction should be monitored by TLC or HPLC to determine when the starting material has been completely consumed.[1] This helps to avoid over-running the reaction, which can lead to byproduct formation.
Quantitative Data Summary
The following table summarizes the relative stability of common acyl protecting groups to migration, a critical factor in selecting a protecting group strategy.
| Protecting Group | Structure | Relative Stability to Migration | Notes |
| Acetyl (Ac) | -COCH₃ | Low | Prone to migration under both acidic and basic conditions.[2] |
| Benzoyl (Bz) | -COC₆H₅ | High | More sterically hindered and electronically less labile than acetyl, making it significantly more resistant to migration.[2] |
| Pivaloyl (Piv) | -COC(CH₃)₃ | High | The bulky tert-butyl group provides significant steric hindrance, making it very resistant to migration. |
Key Experimental Protocols
Protocol 1: Zemplén Deacetylation (Basic Hydrolysis)
This protocol outlines the deprotection of acetylated carbohydrates under basic conditions using sodium methoxide.[3]
Materials:
-
Per-O-acetylated carbohydrate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (catalytic amount, e.g., 0.1 M)
-
Ion-exchange resin (H⁺ form, e.g., Dowex 50W)
Procedure:
-
Dissolve the O-acetylated compound (1.0 equivalent) in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.
-
Neutralize the reaction by adding ion-exchange resin (H⁺ form) and stirring until the pH of the solution becomes neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]
- 9. lookchem.com [lookchem.com]
- 10. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Orthoester Formation During Glycosylation
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted formation of orthoester byproducts during glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is orthoester formation and why is it a problem in glycosylation?
A1: Orthoester formation is a common side reaction in glycosylation when using glycosyl donors with a participating protecting group (e.g., an acyl group) at the C-2 position.[1][2] This reaction leads to a stable cyclic orthoester byproduct instead of the desired glycosidic linkage. The formation of this byproduct consumes the starting materials, reduces the yield of the target glycoside, and can complicate the purification process. While orthoesters can sometimes be converted to the desired product under acidic conditions, this additional step can be inefficient and may not be compatible with all substrates.[3][4]
Q2: What are the key factors that promote orthoester formation?
A2: Several factors can promote the formation of orthoester byproducts:
-
Presence of a Base: The addition of a non-nucleophilic, hindered base is a primary factor in promoting orthoester formation.[5][6] Bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) trap the acidic promoter, preventing the in-situ conversion of the kinetically favored orthoester to the thermodynamically more stable glycoside.[5][6]
-
Participating Neighboring Groups: Acyl protecting groups at the C-2 position of the glycosyl donor, such as acetyl or benzoyl groups, can participate in the reaction to form a dioxalenium ion intermediate, which is a direct precursor to the orthoester.[5][1][7]
-
Steric Hindrance: Sterically hindered glycosyl donors and acceptors can favor the formation of orthoesters.[2]
-
Reaction Conditions: Other factors such as the choice of solvent, promoter, and temperature can also influence the extent of orthoester formation.[7][8][9]
Q3: How can I detect and characterize orthoester byproducts in my reaction mixture?
A3: Orthoester byproducts can be detected and characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Orthoesters will appear as a new spot, typically with a different Rf value compared to the starting materials and the desired glycoside.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying orthoesters. Characteristic signals for the orthoester methine proton and the quaternary carbon of the orthoester group can be observed.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the orthoester byproduct.[10][11]
Troubleshooting Guides
Problem: Significant amount of orthoester byproduct observed by TLC/NMR.
| Potential Cause | Suggested Solution |
| Presence of an exogenous base (e.g., DTBMP) | In many cases, the presence of a base is the determining factor for orthoester formation.[5][6] If possible, perform the reaction in the absence of a base. The acid generated during the reaction can catalyze the conversion of the orthoester to the desired glycoside.[5] |
| Highly participating C-2 protecting group | Consider using a C-2 protecting group with lower participating ability. For example, chloro- or bromoacetyl groups have been reported to sometimes lead to orthoester degradation, although they should be used with care as they can also promote orthoester formation under certain conditions.[3] The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to suppress orthoester formation. |
| Reaction temperature is too low | While low temperatures are often used to control selectivity, they can sometimes favor the kinetic orthoester product. A systematic study of the reaction temperature may be beneficial.[8][9] Consider running the reaction at a slightly higher temperature or allowing the reaction to warm to room temperature to facilitate the rearrangement of the orthoester to the glycoside. |
| Inappropriate solvent | The choice of solvent can influence the reaction outcome.[7][12][13] If you are using a non-polar solvent, consider switching to a more polar, coordinating solvent like acetonitrile, which can sometimes disfavor orthoester formation. |
| Sub-optimal promoter | The choice of promoter can impact the reaction. Stronger Lewis acids like TMSOTf have been shown to be effective in suppressing side reactions like oxazoline (B21484) formation, which is related to orthoester formation.[5] If you are using a milder promoter, consider switching to a stronger one. |
Data Presentation
Table 1: Effect of Base on Glycosylation Outcome
| Donor | Acceptor | Base | Product | Yield (%) | Reference |
| Xyloside donor 89 | ROH | DTBMP | Orthoester 90 | Major Product | [5] |
| Xyloside donor 89 | ROH | None | β-xyloside 92 | Exclusive Product | [5] |
Table 2: Influence of C-2 Participating Group on Orthoester Rearrangement
| C-2 Protecting Group | Acceptor | Outcome | Reference |
| Bromoacetyl | Permethylated acceptor 1 | Massive degradation | [3] |
| Chloroacetyl | Permethylated acceptor 1 | Massive degradation | [3] |
| Acetyl | Permethylated acceptor 1 | Desired disaccharide in high yield | [3] |
Experimental Protocols
Protocol: Acid-Catalyzed Glycosylation to Minimize Orthoester Formation
This protocol describes a general procedure for glycosylation using a thioglycoside donor with a participating group at C-2, under conditions that disfavor orthoester formation by omitting a base and using an acidic promoter.
Materials:
-
Glycosyl donor (e.g., S-phenyl 2,3,4-tri-O-benzoyl-1-deoxy-1-thia-β-D-xylopyranoside) (1.0 equiv)
-
Glycosyl acceptor (e.g., Methanol) (1.2 equiv)
-
Promoter (e.g., Phenylsulfenyl triflate - PhSOTf) (1.1 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
4Å Molecular Sieves
Procedure:
-
Dry the glassware thoroughly and set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a solution of the glycosyl donor and glycosyl acceptor in anhydrous CH2Cl2, add freshly activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the promoter (e.g., PhSOTf) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of a basic solution (e.g., saturated aqueous NaHCO3 or triethylamine).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with CH2Cl2.
-
Combine the organic filtrates and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.
Visualizations
Caption: Mechanism of orthoester formation and its rearrangement.
Caption: Experimental workflow for a typical glycosylation reaction.
References
- 1. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ffame.org [ffame.org]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Analytical detection and characterization of biopharmaceutical glycosylation by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
Technical Support Center: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide
Welcome to the technical support center for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this important glycosyl donor.
Frequently Asked Questions (FAQs)
Q1: What is 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide and what are its primary applications?
A1: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a brominated derivative of glucose.[1] It is a key intermediate in carbohydrate chemistry, primarily used as a glycosyl donor in the synthesis of β-glucosides through reactions like the Koenigs-Knorr glycosylation.[2][3] This reaction is fundamental for the synthesis of oligosaccharides, glycoconjugates, and various biologically active molecules.[1]
Q2: What are the main stability concerns with this compound?
A2: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is sensitive to moisture, heat, and light.[3][4] Exposure to these conditions can lead to its decomposition, affecting the yield and purity of subsequent reactions.[4] It is classified as a combustible solid and is incompatible with strong oxidizing agents.[3]
Q3: How should I properly store and handle this compound?
A3: To ensure its stability, the compound should be stored in a tightly sealed container in a freezer at -20°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[3] For handling, it is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation of dust.[5]
Q4: Can the stability of its solutions be improved?
A4: Yes, for solutions, stability can be enhanced by the addition of a stabilizer. For instance, solutions can be stabilized with 2% calcium carbonate (CaCO₃), which acts as an acid scavenger.[3]
Troubleshooting Guides
Issue 1: Low Yield in Koenigs-Knorr Glycosylation Reaction
Symptoms:
-
The yield of the desired glycosylated product is significantly lower than expected.
-
TLC analysis shows a significant amount of unreacted starting material (glycosyl acceptor).
-
Formation of a brown or dark-colored reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation of the Glycosyl Bromide: The 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide may have decomposed due to improper storage or handling, leading to a lower concentration of the active glycosyl donor. | Verify Purity: Before starting the reaction, check the purity of the glycosyl bromide using TLC or ¹H NMR (see Experimental Protocols section). Freshly prepared or newly purchased, properly stored reagent is recommended. |
| Presence of Moisture: Water in the reaction mixture can hydrolyze the glycosyl bromide and deactivate the promoter (e.g., silver salts). | Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Dry glassware in an oven before use. The use of molecular sieves (e.g., 4 Å) in the reaction mixture is highly recommended to scavenge any residual moisture. |
| Insufficient Promoter Activity: The promoter (e.g., silver carbonate, silver oxide) may be old or of poor quality, leading to inefficient activation of the glycosyl bromide. | Use High-Quality Promoter: Use a fresh batch of a high-quality promoter. Consider using more reactive promoters like silver triflate or a combination of promoters (e.g., Ag₂O and a catalytic amount of TMSOTf) to accelerate the reaction.[6] |
| Inappropriate Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | Optimize Temperature: Koenigs-Knorr reactions are often started at low temperatures (e.g., -20°C to 0°C) and then slowly warmed to room temperature. The optimal temperature profile may need to be determined empirically for your specific substrates. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product and starting materials.
-
NMR spectrum of the crude product is complex and shows unexpected signals.
-
Difficulty in purifying the desired product due to the presence of closely eluting impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Orthoester Formation: The acetyl group at the C-2 position can participate in the reaction to form a stable 1,2-cyclic acetoxonium ion intermediate, which can be attacked by the alcohol nucleophile at the orthoester carbon, leading to the formation of an orthoester byproduct.[5][7] This is more common with less hindered primary alcohols. | Modify Reaction Conditions: The formation of orthoesters is influenced by the reaction conditions. Using a non-participating solvent may reduce orthoester formation. In some cases, the orthoester can be converted to the desired glycoside under acidic conditions.[7] |
| Hydrolysis of Glycosyl Bromide: If moisture is present, the glycosyl bromide will hydrolyze to form 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranose. | Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dried. |
| Anomerization: The initially formed β-glycoside can sometimes anomerize to the α-glycoside, especially under prolonged reaction times or acidic conditions. | Monitor Reaction Progress: Monitor the reaction closely by TLC to determine the optimal reaction time. Work-up the reaction as soon as the starting material is consumed to minimize the risk of anomerization. |
| Elimination Reaction: Under basic conditions, elimination of HBr can occur to form the corresponding glycal. | Control Basicity: Use a non-nucleophilic, sterically hindered base if an acid scavenger is required, and use it in stoichiometric amounts. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of the purity of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide and for monitoring the progress of glycosylation reactions.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Solvent system (e.g., Hexane:Ethyl Acetate (B1210297) = 1:1 or Dichloromethane (B109758):Ethyl Acetate = 2:1)
-
Capillary tubes for spotting
-
Visualization reagent (e.g., p-anisaldehyde stain, potassium permanganate (B83412) stain, or UV light at 254 nm)
Procedure:
-
Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
On the TLC plate, draw a light pencil line about 1 cm from the bottom.
-
Dissolve a small amount of the 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide in a suitable solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution on the starting line.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate and visualize the spots. Under UV light (254 nm), the compound should appear as a dark spot. For staining, dip the plate in the staining solution and gently heat with a heat gun until spots appear.
-
A pure sample should show a single spot. The presence of a spot at the baseline may indicate hydrolysis to the more polar 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. The Rf value in dichloromethane:ethyl acetate (2:1) is approximately 0.70.[7]
Protocol 2: General Procedure for Koenigs-Knorr Glycosylation
This protocol provides a general guideline for a typical Koenigs-Knorr reaction. The specific conditions may need to be optimized for different substrates.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq)
-
Glycosyl acceptor (alcohol) (1.2 - 1.5 eq)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor, the silver salt, and activated molecular sieves.
-
Add anhydrous solvent and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve the 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide in a minimal amount of anhydrous solvent.
-
Add the solution of the glycosyl bromide to the reaction mixture dropwise over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC (using Protocol 1). The disappearance of the glycosyl bromide spot and the appearance of a new product spot indicates the reaction is proceeding.
-
Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filter cake with the solvent.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Physical and Spectroscopic Data for 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉BrO₉ | [8] |
| Molecular Weight | 411.20 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 88-89 °C | [4] |
| Optical Rotation [α]D | +198° to +204° (c=2, CHCl₃) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.62 (d, 1H, H-1), 5.55 (t, 1H, H-3), 5.17 (t, 1H, H-4), 4.83 (dd, 1H, H-2), 4.30 (m, 2H, H-5, H-6a), 4.13 (dd, 1H, H-6b), 2.10, 2.09, 2.04, 2.02 (4s, 12H, 4x OAc) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.6, 170.0, 169.8, 169.6 (C=O), 86.6 (C-1), 72.6, 70.8, 70.2, 67.4, 61.2, 20.8, 20.7, 20.6 (CH₃) | [4] |
Visualizations
Degradation Pathway
Caption: Primary degradation pathway of the title compound.
Koenigs-Knorr Reaction Workflow
Caption: General workflow for a Koenigs-Knorr glycosylation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low glycosylation yields.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | 572-09-8 [chemicalbook.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. 2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl Bromide - CAS - 572-09-8 | Axios Research [axios-research.com]
Technical Support Center: Managing Anomerization in Synthesis and Purification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing anomerization during the synthesis and purification of carbohydrate-containing molecules. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a critical issue in synthesis and drug development?
Anomerization is the process where cyclic monosaccharides interconvert between their α and β anomeric forms when in solution. This occurs through a transient open-chain intermediate. The anomeric carbon is the stereocenter created during the cyclization of a sugar from its open-chain form. The two resulting stereoisomers, called anomers, are designated as α and β based on the configuration at this center.[1]
This phenomenon is a significant challenge in synthesis and drug development for several reasons:
-
Product Mixtures: Anomerization can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired anomer.
-
Biological Activity: The anomeric configuration of a carbohydrate can significantly impact its biological activity. Different anomers may exhibit different binding affinities to receptors or enzymes, leading to variations in efficacy and pharmacological profiles.[2]
-
Regulatory Scrutiny: For pharmaceutical applications, it is crucial to have a well-characterized and consistent product. Regulatory agencies require precise control and analysis of the stereochemical purity of drug substances.
-
Analytical Challenges: The presence of multiple anomers in solution can complicate analytical techniques like HPLC and NMR, leading to peak splitting or broadening and making accurate quantification difficult.[3]
Q2: What are the primary factors that influence anomerization during a chemical reaction?
Several factors can influence the rate and equilibrium of anomerization during a chemical reaction:
-
Solvent: The polarity and nature of the solvent can affect the stability of the open-chain intermediate and the anomers. Some solvents may favor one anomer over the other.
-
Temperature: Higher temperatures generally increase the rate of anomerization, allowing the equilibrium between anomers to be reached more quickly. Conversely, lower temperatures can slow down the interconversion.[4]
-
pH (Acid/Base Catalysis): Both acidic and basic conditions can catalyze the ring-opening and closing process that leads to anomerization. Therefore, careful control of pH is essential.
-
Protecting Groups: The type and position of protecting groups on the sugar ring can significantly influence anomeric selectivity in glycosylation reactions by either participating in the reaction at the anomeric center or by constraining the conformation of the sugar ring.[5][6][7]
-
Catalysts/Reagents: The choice of catalyst and other reagents in a glycosylation reaction plays a crucial role in determining the stereochemical outcome.[8]
Troubleshooting Guide: Anomerization During Synthesis
Q3: My glycosylation reaction is producing a mixture of anomers with low selectivity. How can I improve the stereochemical outcome?
Achieving high stereoselectivity in glycosylation is a common challenge. Here are several strategies to consider:
-
Choice of Protecting Groups: The protecting group at the C-2 position has a profound impact on stereoselectivity.
-
Neighboring Group Participation: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction to form an intermediate that blocks one face of the molecule, typically leading to the formation of 1,2-trans-glycosides.[5][9]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at C-2 do not participate and can lead to mixtures of anomers, although they are often used when 1,2-cis-glycosides are the target.[5]
-
-
Reaction Conditions:
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. For example, solvents like acetonitrile (B52724) can sometimes favor the formation of β-anomers through the "nitrile effect".[10][11]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Glycosyl Donor and Activator: The nature of the leaving group on the glycosyl donor and the choice of activator are critical. Some combinations are known to favor the formation of specific anomers.
Below is a diagram illustrating the decision-making process for controlling stereoselectivity in glycosylation reactions.
Caption: Decision workflow for stereoselective glycosylation.
Data on Anomeric Ratios in Glycosylation Reactions
The following table summarizes the anomeric ratios observed in various glycosylation reactions, highlighting the influence of different nucleophiles and catalytic systems.
| Glycosyl Donor | Nucleophile/Acceptor | Catalytic System/Conditions | Anomeric Ratio (α:β) | Reference |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Methanol | Pd₂(dba)₃, PPh₃, THF, rt | >95:5 | [8] |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Cholesterol | Pd₂(dba)₃, PPh₃, THF, rt | >95:5 | [8] |
| Per-O-acetyl-α-D-glucopyranosyl bromide | (-)-Menthol | Silver Silicate, DCM | 1:18 | [12] |
| Per-O-acetyl-α-D-mannopyranosyl bromide | (-)-Menthol | Silver Silicate, DCM | 1:22 | [12] |
Troubleshooting Guide: Anomerization During Purification
Q4: I am observing peak splitting or broadening for my carbohydrate compound during HPLC analysis. What is the cause and how can I resolve this?
Peak splitting or broadening during the HPLC analysis of carbohydrates is often due to the interconversion of anomers (mutarotation) while they are passing through the column.[3] The separation of anomers can occur if the rate of interconversion is slow compared to the chromatographic separation time. Here are two main strategies to address this issue:
-
Accelerate Anomer Interconversion: The goal here is to make the interconversion so rapid that the two anomers elute as a single, sharp peak.
-
Elevated Temperature: Increasing the column temperature (e.g., to 60-80 °C) can speed up mutarotation.[4]
-
High pH Mobile Phase: Using an alkaline mobile phase (pH > 10) also accelerates anomer interconversion. Note that silica-based columns are not stable at high pH, so polymer-based columns are recommended.
-
-
Improve Anomer Separation: If the goal is to quantify the individual anomers, you will want to improve their separation.
-
Lower Temperature: Decreasing the column temperature will slow down the rate of interconversion, which can lead to better resolution of the two anomeric peaks.
-
Chiral Chromatography: Chiral stationary phases can be used to effectively separate diastereomers like anomers.[2][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a common technique for separating polar compounds like sugars and can often resolve anomers.[14]
-
The following diagram outlines a troubleshooting workflow for HPLC purification of anomers.
Caption: Troubleshooting workflow for HPLC of anomers.
Experimental Protocols
Protocol 1: Stereoselective α-Glycosylation using a Palladium Catalyst
This protocol describes a typical palladium-catalyzed O-glycosylation that favors the formation of the α-anomer.[8]
Materials:
-
Glycosyl donor (e.g., 6-O-Benzyl-D-galactal 3,4-carbonate)
-
Alcohol nucleophile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, Pd₂(dba)₃, and PPh₃.
-
Dissolve the solids in anhydrous THF.
-
Add the alcohol nucleophile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired glycoside.
-
Determine the anomeric ratio by ¹H NMR spectroscopy.
Protocol 2: Determination of Anomeric Ratio by ¹H NMR Spectroscopy
The anomeric ratio of glycosylation products can be determined by analyzing the ¹H NMR spectrum of the purified product. The anomeric protons (H-1) of the α and β anomers typically resonate at different chemical shifts.[1][8]
Materials:
-
Purified glycoside product
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve a sample of the purified product in an appropriate deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. These signals are typically found in the region of 4.3-5.9 ppm. The α-anomer proton usually resonates downfield from the β-anomer proton.
-
Integrate the area under each anomeric proton signal.
-
The anomeric ratio is calculated from the ratio of the integration values. For example, if the integral of the α-anomer's H-1 is 1.0 and the β-anomer's H-1 is 0.25, the α:β ratio is 4:1.
Protocol 3: HPLC Separation of Anomers using a Chiral Stationary Phase
This protocol provides a general method for the analytical separation of carbohydrate anomers using a chiral HPLC column.[2][13]
Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
Chiral column (e.g., Chiralpak AD-H)
-
HPLC-grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)
-
Sample containing a mixture of anomers
HPLC Conditions:
-
Column: Chiralpak AD-H (or other suitable chiral column)
-
Mobile Phase: A mixture of hexane, ethanol, and a small amount of trifluoroacetic acid (e.g., 7:3 hexane:ethanol with 0.1% TFA). The exact ratio may need to be optimized for the specific compound.[13]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: RID or ELSD
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the separation of the anomeric peaks.
-
The ratio of the anomers can be determined by integrating the peak areas of the separated isomers.
HPLC Separation Data for Monosaccharide Anomers
The following table provides an example of retention times for the separation of anomers of D-glucose using a chiral column.
| Compound | Anomer | Retention Time (min) |
| D-Glucose | α-pyranose | 10.2 |
| D-Glucose | β-pyranose | 11.5 |
| Conditions: Chiralpak AD-H column, hexane:ethanol:TFA (7:3:0.1) mobile phase, 0.5 mL/min flow rate, 25 °C. Data is illustrative and based on typical separation profiles.[13] |
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 6. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
effect of temperature and catalyst on glycosylation outcome
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical glycosylation experiments. The guides focus on the critical roles of temperature and catalyst selection in determining reaction outcomes, including yield and stereoselectivity.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during glycosylation reactions.
Issue 1: Low or No Product Yield
Symptoms: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted glycosyl donor and/or acceptor, with little to no desired product formation.
Possible Causes and Solutions:
-
Suboptimal Activation: The glycosyl donor may not be activating efficiently.
-
Increase Activator/Promoter Concentration: Gradually increase the equivalents of the Lewis acid or promoter.[1]
-
Switch to a Stronger Activator: If using a mild activator, consider a more potent one. For example, if N-Iodosuccinimide (NIS) alone is ineffective for a thioglycoside, the addition of a catalytic amount of triflic acid (TfOH) can enhance activation.[2]
-
Check Activator Quality: Ensure the activator is pure and has not degraded.
-
-
Incorrect Reaction Temperature: The temperature may be too low for the activation energy to be overcome.
-
Cautiously Increase Temperature: Gradually warm the reaction from a low starting temperature (e.g., -78°C) to room temperature.[3] Be aware that higher temperatures can also lead to side reactions.[4]
-
Determine Donor Activation Temperature: Consider that each glycosyl donor has an optimal activation temperature range to avoid decomposition while ensuring efficient reaction.[5]
-
-
Presence of Moisture: Glycosylation reactions are highly sensitive to water, which can consume the activator and hydrolyze the donor.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use freshly activated molecular sieves (e.g., 4 Å) to scavenge any residual moisture.[6]
-
-
"Disarmed" Glycosyl Donor: Donors with electron-withdrawing protecting groups (e.g., acetyl, benzoyl) are less reactive.[1]
-
Employ Harsher Conditions: These donors may require stronger activators or higher temperatures for efficient coupling.[1]
-
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low glycosylation yields.
Issue 2: Poor Stereoselectivity (Undesired α/β Anomer Ratio)
Symptoms: NMR analysis of the purified product shows a mixture of α and β anomers, with the undesired anomer being predominant or in a significant ratio.
Possible Causes and Solutions:
-
Reaction Temperature: Temperature has a profound effect on stereoselectivity. Lowering the reaction temperature often favors the formation of the thermodynamically more stable product, which can lead to higher selectivity.[7][8] For some reactions, however, an increase in temperature can favor the formation of the α-glycoside.[4]
-
Systematic Temperature Screening: Perform the reaction at a range of controlled temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to find the optimal condition for the desired anomer.
-
-
Choice of Catalyst/Promoter: The Lewis acid or promoter can significantly influence the reaction mechanism (SN1 vs. SN2) and, consequently, the stereochemical outcome.[9]
-
Catalyst Screening: A galactosyl donor can produce α-glycosides with a strong Lewis acid like TMSOTf, while using BF3·Et2O can favor the formation of β-glycosides.[9]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, affecting the anomeric ratio.[6]
-
Ethereal Solvents: Solvents like diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF) can influence stereoselectivity.
-
Nitrile Solvents: Solvents like acetonitrile (B52724) can sometimes promote the formation of 1,2-trans products.
-
-
Protecting Groups: The protecting group at the C-2 position of the glycosyl donor plays a crucial role.
-
Participating Groups: Acyl groups (e.g., acetyl, benzoyl) at C-2 can form a dioxolenium ion intermediate, leading to the formation of 1,2-trans glycosides.[3]
-
Non-Participating Groups: Ether groups (e.g., benzyl) at C-2 do not offer this neighboring group participation and can lead to mixtures of anomers.
-
Issue 3: Formation of Side Products
Symptoms: TLC analysis shows multiple spots, and purification yields byproducts in addition to the desired glycoside.
Common Side Reactions and Prevention Strategies:
-
Orthoester Formation: This is a common side reaction when using donors with a participating group at C-2, especially with sterically hindered or unreactive acceptors.
-
Optimize Reaction Conditions: Use a non-participating group at C-2 if possible, though this may reduce stereocontrol.[3]
-
-
Oxazoline (B21484) Formation: Occurs with N-acetylated donors (e.g., N-acetylglucosamine, acosamine) where the N-acetyl group attacks the anomeric center.[6]
-
Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal, especially at higher temperatures.
-
Milder Conditions: Use a milder activator and lower reaction temperatures.
-
-
Donor Decomposition: The glycosyl donor may be unstable under the reaction conditions.
-
Milder Activator: Use a less harsh promoter.
-
Lower Temperature: Ensure the reaction temperature is below the decomposition temperature of the donor.
-
Frequently Asked Questions (FAQs)
Q1: What is the "armed-disarmed" concept and how does it affect my reaction?
A1: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups. "Armed" donors have electron-donating groups (e.g., benzyl (B1604629) ethers), which make them more reactive. "Disarmed" donors have electron-withdrawing groups (e.g., acetyl esters), rendering them less reactive.[1] This concept is crucial for planning sequential glycosylation strategies, where a disarmed acceptor is glycosylated by an armed donor.
Q2: How do I choose the right catalyst for my glycosylation?
A2: The choice of catalyst or promoter depends on the glycosyl donor and the desired stereochemical outcome. For thioglycosides, common promoters include NIS/TfOH, dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), or copper(II) bromide.[2] For trichloroacetimidate (B1259523) donors, catalytic amounts of Lewis acids like TMSOTf or BF3·Et2O are typically used.[10] The strength of the Lewis acid can influence the stereoselectivity; for instance, with certain galactosyl donors, TMSOTf favors α-products while BF3·Et2O favors β-products.[9]
Q3: My reaction is very sluggish, even with an "armed" donor. What should I check?
A3: A sluggish reaction with an armed donor could still be due to several factors. First, verify the purity and dryness of all reagents and solvents, as moisture can significantly inhibit the reaction. Ensure the glycosyl acceptor is sufficiently nucleophilic; sterically hindered or electronically deactivated acceptors can slow the reaction. You may also need to slightly increase the reaction temperature or the concentration of the activator.
Q4: Can I run my glycosylation at a single, constant temperature instead of ramping from low to high temperatures?
A4: Yes, and it is often recommended. Running the reaction at a single, controlled temperature can improve reproducibility.[11] The traditional method of starting at a very low temperature and slowly warming can be variable.[11] It is beneficial to perform glycosylations at the lowest temperature that allows for a practical reaction time to enhance stereoselectivity, particularly if an SN2-like mechanism is desired.
Data on Temperature and Catalyst Effects
The following tables summarize the impact of temperature and catalyst choice on glycosylation outcomes, based on examples from the literature.
Table 1: Effect of Temperature on Glycosylation Stereoselectivity
| Glycosyl Donor | Acceptor | Catalyst/Promoter | Solvent | Temperature (°C) | α:β Ratio | Yield (%) |
| Perbenzylated Fucose α-imidate | Isopropanol | Varies | Varies | Low Temp | Favors β | N/A |
| Perbenzylated Fucose α-imidate | Isopropanol | Varies | Varies | High Temp | Decreased β-selectivity | N/A |
| Perbenzylated Glucose α-imidate | Ethanol | Varies | Toluene (B28343) | -50 to 80 | 10:90 to 54:46 | N/A |
| Perbenzylated Mannose Donor | Varies | Varies | Varies | -50 | 37:63 | N/A |
| Perbenzylated Mannose Donor | Varies | Varies | 30 | 98:2 | N/A |
Note: This table illustrates general trends. Specific outcomes are highly dependent on the exact substrates and conditions. Data synthesized from multiple sources indicating trends.[12]
Table 2: Effect of Catalyst on Glycosylation Stereoselectivity
| Glycosyl Donor Type | Acceptor | Catalyst/Promoter | Solvent | α:β Ratio | Yield (%) |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | TMSOTf | Varies | Good to Excellent α | N/A |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | BF3·Et2O | Varies | Moderate to Good β | N/A |
| 1,2-Cyclopropaneacetylated Glucose | Monosaccharide | TMSOTf or BF3·Et2O | Varies | Exclusively β | N/A |
| C-2-O-alkyl protected OTCA donor | Varies | Iron (III) chloride (0.1 eq) | Varies | High 1,2-trans | High |
| Thioglycoside (armed) | Varies | CuBr2 | DCE | Varies | High |
| Thioglycoside (disarmed) | Varies | CuBr2 / TfOH | DCE | Varies | High |
Note: This table provides a comparative overview of how different catalysts can direct the stereochemical outcome of glycosylation reactions.[2][9][13]
Experimental Protocols
Protocol 1: General Procedure for Thioglycoside Activation using NIS/TfOH
This protocol describes a common method for activating thioglycoside donors.
-
Preparation: Add the glycosyl acceptor (1.0 equivalent) and the thioglycoside donor (1.2 equivalents) to a flame-dried, round-bottom flask. Dry them by co-evaporation with anhydrous toluene (3x) and then keep under high vacuum for at least 1 hour.
-
Inert Atmosphere: Place the flask under an inert atmosphere (Argon or Nitrogen). Add freshly activated powdered 4 Å molecular sieves.
-
Reaction Setup: Add anhydrous dichloromethane (B109758) (DCM) to the flask to achieve a concentration of approximately 0.05 M. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40°C).
-
Activation: Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the mixture. Then, add a stock solution of triflic acid (TfOH) (0.1 equivalents) in DCM dropwise.
-
Monitoring: Monitor the reaction progress by TLC. Once the glycosyl donor is consumed, the reaction is complete.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Workflow for Thioglycoside Activation:
Caption: Experimental workflow for NIS/TfOH-mediated glycosylation.
Protocol 2: General Procedure for Trichloroacetimidate Donor Glycosylation
This protocol outlines the use of trichloroacetimidate donors, activated by a catalytic amount of Lewis acid.[10]
-
Preparation: Add the glycosyl acceptor (1.0 equivalent), trichloroacetimidate donor (1.5 equivalents), and activated 4 Å molecular sieves to a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Reaction Setup: Add anhydrous DCM to the flask.
-
Cooling: Cool the mixture to the desired temperature (typically between -80°C and 0°C). Stir for 30-60 minutes.
-
Activation: Add a catalytic amount of a Lewis acid, such as TMSOTf (0.1-0.5 equivalents), dropwise to the suspension.
-
Monitoring: Stir the reaction mixture at the same temperature, monitoring the consumption of the donor by TLC.
-
Quenching: Once the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of NaHCO3.
-
Work-up: Filter the mixture through Celite® and wash the pad with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Logical Relationship of Glycosylation Components:
Caption: Interplay of factors affecting glycosylation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of Thioglycosides with Copper(II) Bromide [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
Technical Support Center: Work-up Procedures for Quenching Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching and working up glycosylation reactions.
Troubleshooting Guide
Glycosylation reactions can be sensitive, and issues often arise during the work-up phase. This guide provides solutions to common problems encountered after quenching the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete quenching of the activator/promoter. | Ensure complete neutralization by using a slight excess of the quenching agent. Monitor the pH of the aqueous layer during work-up. |
| Hydrolysis of the desired product during aqueous work-up. | Minimize contact time with aqueous solutions, especially if the product is acid or base sensitive. Use saturated sodium bicarbonate for quenching acidic reactions and wash promptly with brine.[1] | |
| Product is water-soluble and lost in the aqueous layer. | If the product is polar, minimize aqueous washes. Consider back-extraction of the aqueous layers with a more polar organic solvent like ethyl acetate. | |
| Decomposition of the product on silica (B1680970) gel during purification. | Deactivate silica gel with triethylamine (B128534) before column chromatography. Alternatively, use a different stationary phase like alumina (B75360) or celite. | |
| Multiple Spots on TLC (Besides Starting Materials) | Formation of anomers (α and β isomers). | This is a common outcome. Optimization of reaction conditions (temperature, solvent, protecting groups) can improve stereoselectivity.[2] Purification by flash column chromatography may separate the anomers.[1] |
| Presence of unreacted activated donor or side products. | Ensure the reaction has gone to completion before quenching. If side reactions are prevalent, re-evaluate the reaction conditions (e.g., temperature, activator choice). | |
| Hydrolysis of the glycosyl donor or acceptor. | Ensure anhydrous reaction conditions. Quench the reaction at a low temperature before warming to room temperature. | |
| Difficulty in Removing Byproducts | Tin byproducts (from Stille couplings, etc.). | Treat the reaction mixture with 1M KF solution or filter through a pad of KF/Celite to precipitate tin salts.[3] |
| Triphenylphosphine oxide (from Mitsunobu, Wittig reactions, etc.). | Precipitate by adding a non-polar solvent like pentane (B18724) or hexane (B92381) and filter. Alternatively, perform column chromatography. | |
| Copper salts. | Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride until the aqueous layer is colorless.[3][4] | |
| Emulsion Formation During Extraction | High concentration of polar byproducts or starting materials. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[5] Filter the entire mixture through a pad of Celite. |
| Use of a solvent system with similar density to water. | Add a more non-polar solvent (e.g., hexanes) or a denser solvent (e.g., dichloromethane) to improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a glycosylation reaction?
A1: Quenching is a critical step to stop the reaction by deactivating the promoter or catalyst, which is often a strong Lewis acid or a combination of reagents. This prevents further reaction, potential side reactions, or degradation of the desired product during the work-up and purification process.
Q2: How do I choose the right quenching agent?
A2: The choice of quenching agent depends on the nature of the promoter and the stability of your product.
-
For acidic promoters (e.g., Lewis acids like TMSOTf), a mild base such as triethylamine or pyridine (B92270) is commonly used in the organic phase.[1] Alternatively, pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate is effective.[1][6]
-
For reactions involving N-iodosuccinimide (NIS), a solution of sodium thiosulfate (B1220275) is used to quench the excess iodine.[7]
Q3: My reaction is performed at a low temperature (-78 °C). Should I quench it at that temperature?
A3: Yes, it is generally recommended to add the quenching agent at the reaction temperature or a slightly warmer temperature (e.g., -40 °C) before allowing the mixture to warm to room temperature.[7] This helps to minimize potential side reactions that can occur at higher temperatures in the presence of an active promoter.
Q4: I see a precipitate after adding the quenching agent. What should I do?
A4: A precipitate can sometimes form upon quenching, which could be insoluble salts or byproducts. It is important to filter the reaction mixture before proceeding with the aqueous work-up to prevent issues during phase separation.[1]
Q5: How can I confirm that the quenching is complete?
A5: If using an aqueous base like sodium bicarbonate, you can check the pH of the aqueous layer to ensure it is neutral or slightly basic. For quenching agents in the organic phase, adding a slight excess is a common practice. If you are unsure, you can take a small aliquot of the quenched reaction, work it up quickly, and analyze it by TLC to see if any starting material is still being consumed.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Lewis Acid Catalyzed Glycosylation Reaction
-
Cooling and Quenching: Cool the reaction mixture to the reaction temperature (e.g., -78 °C or -40 °C). Slowly add a quenching agent (e.g., triethylamine or pyridine, 1.5-2.0 equivalents relative to the Lewis acid) dropwise.[1] Alternatively, the reaction mixture can be poured into a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate.[1]
-
Warming: Allow the mixture to warm to room temperature with continuous stirring.
-
Filtration: If molecular sieves or other solids are present, filter the mixture through a pad of Celite. Wash the filter cake with the reaction solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]
-
Aqueous Work-up (if applicable): If an aqueous quench was used, transfer the mixture to a separatory funnel and separate the layers. If a non-aqueous quench was used, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate, followed by water, and finally brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Work-up for Reactions Involving N-Iodosuccinimide (NIS)
-
Quenching: After the reaction is complete, cool the mixture to 0 °C. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10-15 minutes, or until the characteristic iodine color disappears.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for the quenching and work-up of a glycosylation reaction.
Caption: A logical flowchart for troubleshooting low product yield after glycosylation work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Workup [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Tin-Based Catalysts
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing tin-based catalysts from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual tin catalysts?
A1: The primary methods for removing tin-based catalysts include:
-
Aqueous Washes: Utilizing solutions like potassium fluoride (B91410) (KF), ammonium (B1175870) hydroxide (B78521) (NH₄OH), or sodium hydroxide (NaOH) to precipitate tin species, which can then be filtered off.[1][2]
-
Chromatography: Passing the reaction mixture through a column of silica (B1680970) gel or Celite to adsorb the tin catalyst.[2][3] The effectiveness can be enhanced by treating the silica with triethylamine (B128534) or potassium carbonate.[2][4]
-
Metal Scavengers: Using silica-based or polymer-bound ligands that selectively chelate the tin catalyst, allowing for its removal by filtration.[1][5][6]
-
Recrystallization: Purifying solid products by dissolving them in a suitable solvent and allowing the pure compound to crystallize, leaving the tin impurities in the mother liquor.[3][7][8]
-
Liquid-Liquid Extraction: Separating the tin catalyst from the product based on their differing solubilities in two immiscible liquids.[9][10]
-
Adsorption: Using solid supports like activated carbon or amorphous silicon dioxide to bind the tin catalyst, which is then removed by filtration.[5][11]
Q2: I've performed an aqueous potassium fluoride (KF) wash, but my product is still contaminated with tin. What went wrong?
A2: Several factors could be at play:
-
Insufficient KF: You may not have used a sufficient excess of the KF solution. Consider increasing the concentration or the number of washes.[2][12]
-
Inadequate Stirring: The mixture needs to be stirred vigorously for a sufficient amount of time (sometimes overnight) to ensure complete precipitation of the tin fluoride.[4][12]
-
Formation of a Precipitate at the Interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers, which can be difficult to separate. Filtering the entire mixture through a pad of Celite® can help resolve this.[2][3]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be dependent on the pH.
Q3: Are there more effective alternatives to a simple aqueous KF wash?
A3: Yes, several alternatives can be more effective:
-
Chromatographic Methods: Filtering the crude reaction mixture through a plug of silica gel treated with triethylamine (~2-5%) can be very effective.[2][3] A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[4]
-
Chemical Scavengers: Functionalized silica gels, such as SiliaMetS® Cysteine & TAAcONa, can be highly efficient at removing tin residues.[1]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute hydrochloric acid, can help in selectively extracting organotin compounds.[3]
-
Conversion to an Easily Removable Form: Treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are more readily removed by a subsequent KF wash.[2]
Q4: How can I remove tin catalysts from a sensitive or non-polar compound?
A4: For sensitive or non-polar compounds where aqueous washes might be problematic, consider the following:
-
Flash Chromatography with Treated Silica: Using silica gel treated with triethylamine can be a good option to avoid product degradation that might occur on acidic silica gel.[2][12]
-
Metal Scavengers: These are often highly selective and can be used in various organic solvents without the need for an aqueous phase.[1][5]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[3][7]
Q5: What is the acceptable level of residual tin in pharmaceutical compounds?
A5: Regulatory limits for residual metals are stringent. For instance, the U.S. Food and Drug Administration (FDA) has set an upper limit of 20 ppm for residual tin in bioabsorbable polymers.[13] For active pharmaceutical ingredients (APIs), it is often necessary to reduce tin levels to the low ppm or even ppb range.[4][14]
Troubleshooting Guides
Issue 1: Persistent Tin Contamination After Purification
| Possible Cause | Suggested Solution |
| Incomplete reaction with KF | Increase the concentration of the KF solution (e.g., to a saturated solution) and/or prolong the stirring time (e.g., overnight).[12] |
| Co-elution with product during chromatography | Modify the chromatography conditions. Try using silica gel treated with ~2-5% triethylamine or 10% w/w anhydrous potassium carbonate.[2][4] |
| Ineffective scavenger | Screen a variety of metal scavengers to find one with higher affinity for your specific tin catalyst. Ensure you are using the recommended equivalents and reaction time.[5] |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to help break the emulsion. Filtering the entire mixture through Celite® can also be effective if a precipitate is present at the interface.[3][12] |
Issue 2: Product Loss During Catalyst Removal
| Possible Cause | Suggested Solution |
| Product adsorption onto precipitated tin fluorides | After filtering the tin fluorides, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[12] |
| Product degradation on acidic silica gel | Use a less acidic stationary phase for chromatography, such as neutral or basic alumina, or silica gel treated with triethylamine.[12] |
| Product loss in the aqueous phase during extraction | Back-extract the aqueous layers with a fresh portion of the organic solvent. If the product has significant water solubility, consider non-aqueous removal methods like scavengers or recrystallization.[12] |
Data on Catalyst Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing tin-based catalysts. The actual efficiency will depend on the specific reaction, catalyst, and substrate.
| Method | Reported Removal Efficiency | Key Considerations | References |
| Aqueous KF Wash | Variable, often requires optimization | Can form emulsions or precipitates that are difficult to handle.[2][3] | [2][3][12] |
| Flash Chromatography (Silica Gel) | 90-99% | Potential for product degradation on acidic silica.[12] | [12] |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Minimizes product degradation and improves separation.[12] | [2][3][12] |
| Flash Chromatography (Potassium Carbonate/Silica) | Can reduce to <15 ppm | Effective for a range of organotin impurities.[4] | [4] |
| Metal Scavengers (e.g., SiliaMetS®) | >98% | Highly selective and efficient; can be more expensive.[1] | [1][5] |
| Recrystallization | Highly effective for solid products | Dependent on finding a suitable solvent system. | [3][7] |
| Adsorption (Amorphous Silicon Dioxide) | Effective for dissolved metallic catalysts in ester products. | Requires heating and filtration. | [11] |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
KF Treatment: Wash the organic layer 2 to 3 times with a 1M or saturated aqueous solution of KF. For each wash, shake the separatory funnel vigorously for at least one minute.[2][3]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[2][3]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[2][3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Removal of Organotin Byproducts using Triethylamine-Treated Silica Gel
-
Prepare Treated Silica: Prepare a slurry of silica gel in the desired eluent (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine.[2]
-
Pack Column: Pack a flash chromatography column with the prepared slurry.
-
Load Sample: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the sample onto the column.
-
Elute: Elute the column with the triethylamine-containing solvent system, collecting fractions. The tin byproducts will strongly adhere to the silica gel.
-
Analyze Fractions: Monitor the fractions by TLC or another appropriate method to identify those containing the purified product.
-
Combine and Concentrate: Combine the product-containing fractions and concentrate under reduced pressure.
Visualized Workflows
Caption: Overview of common methods for tin catalyst removal.
Caption: Troubleshooting persistent tin contamination.
References
- 1. bia.si [bia.si]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. mt.com [mt.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. EP0772666B1 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apeiron-synthesis.com [apeiron-synthesis.com]
Validation & Comparative
A Comparative Guide to Glycosyl Donors: The Role of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose in Modern Glycosynthesis
For researchers, scientists, and drug development professionals, the strategic selection of a glycosyl donor is a critical decision that dictates the efficiency, stereoselectivity, and overall success of complex oligosaccharide and glycoconjugate synthesis. This guide provides an objective comparison of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose with other prominent classes of glycosyl donors, supported by experimental data, detailed methodologies, and mechanistic insights to inform synthetic strategies.
At the heart of this comparison lies the "armed-disarmed" principle, a concept that categorizes glycosyl donors based on the electronic properties of their protecting groups. Acetyl groups, being electron-withdrawing, "disarm" the glycosyl donor, reducing the electron density at the anomeric center. This leads to a less reactive donor that often requires more forceful activation conditions. In contrast, electron-donating groups like benzyl (B1604629) ethers "arm" the donor, increasing its reactivity.[1][2] This fundamental difference is a key determinant in planning a sequential glycosylation strategy.[2]
Performance Comparison of Glycosyl Donors
The efficacy of a glycosyl donor is primarily evaluated by its reactivity, the stereochemical outcome of the glycosylation (α:β ratio), and the yield of the desired product. The following tables summarize representative data for the glycosylation of a common acceptor, highlighting the performance of this compound in comparison to other widely used donors.
| Glycosyl Donor Class | Representative Donor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| Acetylated (Disarmed) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Silver(I) oxide | Acetonitrile | High | Predominantly β | [2] |
| Benzylated (Armed) | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (B1259523) | TMSOTf (catalytic) | CH₂Cl₂ | High | Mixture of α and β | [2] |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | N-Iodosuccinimide (NIS), TfOH (catalytic) | CH₂Cl₂ | High | Varies with conditions | [3] |
| Glycosyl Halide | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Silver silicate | Dichloromethane (B109758) | 81 | 1:18 (α:β) | [4] |
| Trichloroacetimidate | 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate | BF₃·OEt₂ | Dichloromethane | Good to Excellent | Predominantly β | [5] |
Table 1: Comparative Performance of Various Glycosyl Donors.
Mechanistic Considerations and Stereoselectivity
The choice of glycosyl donor and its protecting groups profoundly influences the reaction mechanism and, consequently, the stereochemical outcome.
This compound and other donors with a participating group (like acetyl) at the C-2 position typically proceed through a dioxolanium ion intermediate. This intermediate shields the α-face of the anomeric carbon, leading to nucleophilic attack from the β-face and the formation of a 1,2-trans-glycosidic bond (a β-glycoside in the case of glucose).[6]
In contrast, "armed" donors with non-participating groups, such as benzyl ethers, often react via a more reactive oxocarbenium ion intermediate. The lack of a participating group allows for nucleophilic attack from either the α- or β-face, often resulting in a mixture of anomers. The final ratio is influenced by factors like the anomeric effect, solvent, and temperature.[6]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding glycosylation reactions.
Protocol 1: Glycosylation using 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Koenigs-Knorr Type)
This protocol is a general representation of a Koenigs-Knorr type glycosylation.[2]
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Methyl α-L-fucopyranoside)
-
Silver(I) oxide (Promoter)
-
Anhydrous Acetonitrile (Solvent)
-
Activated 4 Å molecular sieves
-
Celite®
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.2 equivalents) and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous acetonitrile.
-
Add silver(I) oxide (1.5 equivalents) to the mixture.
-
Add the 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of pyridine (B92270).
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove solids.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Glycosylation using a Trichloroacetimidate Donor
This protocol is a general procedure for glycosylation with a trichloroacetimidate donor using a TMSOTf promoter.[3]
Materials:
-
Fully protected glycosyl trichloroacetimidate donor (1.2 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 equivalents)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the reagents.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).
-
Slowly add the TMSOTf promoter dropwise to the stirred solution.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.
-
Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationships in Glycosylation Strategy
The selection of a glycosylation strategy is a multifactorial decision process. The desired product, the nature of the acceptor, and the required stereochemistry all play a role in determining the optimal donor and reaction conditions.
Conclusion
This compound remains a valuable and widely used glycosyl donor, particularly when the formation of a 1,2-trans-glycosidic linkage is desired. Its "disarmed" nature, a consequence of the electron-withdrawing acetyl groups, contributes to its stability and predictable stereochemical outcome. While "armed" donors like their benzylated counterparts offer higher reactivity, this often comes at the cost of stereoselectivity. The choice between these and other classes of donors, such as thioglycosides and trichloroacetimidates, ultimately depends on the specific synthetic target and the overall glycosylation strategy. A thorough understanding of the principles outlined in this guide, supported by robust experimental protocols, is essential for navigating the complexities of modern glycosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Reactivity Face-Off: A Comparative Guide to Acetylated and Benzylated Glucosyl Donors
In the precise world of synthetic carbohydrate chemistry, the strategic selection of protecting groups on glycosyl donors is a cornerstone of success. The reactivity of the donor dictates the necessary conditions for glycosidic bond formation and profoundly influences the yield and stereochemical outcome of the reaction. This guide provides an objective comparison of two of the most ubiquitous classes of glucosyl donors: those protected with electron-wielding acetyl groups and those with electron-donating benzyl (B1604629) groups. This analysis is supported by experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic targets.
The Electronic Influence of Protecting Groups: A Fundamental Divide
The divergence in reactivity between acetylated and benzylated glucosyl donors is rooted in the distinct electronic properties of these protecting groups. Acetyl groups, being esters, are electron-withdrawing. This property diminishes the electron density at the anomeric center, leading to a destabilization of the developing positive charge in the oxocarbenium-like transition state. This effect, famously termed "disarming," results in a less reactive glycosyl donor that necessitates more forcing activation conditions.[1][2]
Conversely, benzyl groups, as ethers, are electron-donating. They increase the electron density at the anomeric center, thereby stabilizing the oxocarbenium ion intermediate.[2] This "arming" effect produces a more reactive glycosyl donor that can be activated under significantly milder conditions.[1][2] This fundamental electronic difference is a critical lever for chemists to exploit in complex oligosaccharide synthesis, enabling strategies like chemoselective and one-pot glycosylations.[2]
Quantitative Comparison of Reactivity
Disclaimer: The data presented below is compiled from different studies and should be interpreted as representative examples rather than a direct, controlled comparison. Reaction conditions, acceptors, and leaving groups vary, but the data consistently highlights the inherent reactivity differences.
Table 1: Representative Data for Glycosylation with Acetylated Glucosyl Donors (Disarmed)
| Donor Example | Acceptor | Promoter/Activator | Yield (%) | Anomeric Ratio (α:β) | Reference Context |
| Tri-O-acetyl-D-glucal | Various alcohols/phenols | FeCl₃ | 47-92 | Not Specified | Ferrier Glycosylation[1] |
| Peracetylated Lactoside | Allyl Alcohol | BF₃·Et₂O | 24 | β-only | Glycosylation[3] |
| Peracetylated Lactoside | Allyl Alcohol | BF₃·Et₂O (with reacetylation) | 76 | β-only | Glycosylation/Reacetylation[3] |
| Acetobromoglucose | n-Propanol | Ag₂O (Koenigs-Knorr) | Not specified, crystalline product | Primarily β | Koenigs-Knorr Reaction[4] |
Table 2: Representative Data for Glycosylation with Benzylated Glucosyl Donors (Armed)
| Donor Example | Acceptor | Promoter/Activator | Yield (%) | Anomeric Ratio (α:β) | Reference Context |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Allyl Alcohol | NIS/TfOH | 95 | 1:1.5 | Thioglycoside Glycosylation[3] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | Cholesterol | AgOTf | High | Primarily β | Koenigs-Knorr Reaction[5] |
| Perbenzylated thioglycoside | C6 d-glucose (B1605176) acceptor | Benzyne precursor | 37 | 5:1 | Benzyne-Promoted Glycosylation[6] |
| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Isopropanol | Tf₂O | High | Not Specified | Dehydrative Glycosylation |
Key Visualizations
Caption: The Armed vs. Disarmed Principle.
Caption: General experimental workflow for a chemical glycosylation reaction.
Experimental Protocols
Detailed methodologies for key glycosylation reactions involving both acetylated and benzylated donors are provided below. These represent common procedures and may require optimization based on specific substrates.
Protocol 1: Koenigs-Knorr Glycosylation with an Acetylated Donor
This protocol describes a classic method for glycosylation using a glycosyl bromide donor.
-
Objective: To synthesize n-propyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.[4]
-
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv)
-
n-Propanol (as solvent and acceptor)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) (promoter)
-
Anhydrous conditions
-
-
Procedure:
-
Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in excess dry n-propanol.
-
Add the silver salt promoter to the solution.
-
Stir the reaction mixture at room temperature under exclusion of light and moisture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Wash the filter cake with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired β-glucoside.
-
Protocol 2: NIS/TfOH Promoted Glycosylation with a Benzylated Thioglycoside
This protocol outlines a modern and widely used method for activating "armed" thioglycoside donors.[7]
-
Objective: To couple a benzylated thioglycoside donor with a glycosyl acceptor.
-
Materials:
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (donor, 1.0 equiv)
-
Glycosyl acceptor (e.g., Allyl Alcohol, 1.2-1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.24 equiv, catalytic)
-
Activated 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at the desired starting temperature (e.g., -40 °C).
-
Add NIS to the reaction mixture and stir for a few minutes.
-
Slowly add a stock solution of TfOH in DCM dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Dilute the mixture with DCM, filter off the molecular sieves, and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (B1220275) (to remove excess iodine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The choice between acetylated and benzylated glucosyl donors is a critical decision in the strategic design of oligosaccharide synthesis. Acetylated donors, being "disarmed," are generally less reactive, more stable, and often require more vigorous conditions for activation.[1] They are workhorses in carbohydrate chemistry, particularly where high stability is desired or in specific named reactions. In contrast, "armed" benzylated donors exhibit significantly higher reactivity, allowing for glycosylations under milder conditions, which is highly advantageous when dealing with sensitive substrates or for implementing chemoselective strategies.[1][2] By understanding the fundamental principles governing their reactivity and employing the appropriate activation protocols, researchers can effectively leverage the distinct characteristics of each donor class to achieve their synthetic goals in the complex and rewarding landscape of carbohydrate chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Glycosyl Donors: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose Derivatives vs. Trichloroacetimidate Donors in Glycosylation
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of oligosaccharides and glycoconjugates is a cornerstone of innovation. The choice of glycosyl donor is a critical parameter that dictates the success of a glycosylation reaction. This guide provides an objective, data-driven comparison between two classes of widely used glycosyl donors: those derived from 2,3,4,6-Tetra-O-acetyl-D-glucopyranose and the highly reactive trichloroacetimidate (B1259523) donors.
This comparison will delve into the reactivity, stereoselectivity, and practical considerations of using each donor type, supported by experimental data and detailed protocols to inform your synthetic strategies.
At a Glance: Key Differences
| Feature | This compound Derived Donors | Trichloroacetimidate Donors |
| Typical Donor Species | Acetylated glycosyl halides (e.g., bromides) | O-Glycosyl trichloroacetimidates |
| Activation | Heavy metal salts (e.g., Ag₂CO₃, CdCO₃), Lewis acids | Catalytic Lewis or Brønsted acids (e.g., TMSOTf, BF₃·OEt₂)[1] |
| Reactivity | Generally lower ("disarmed" due to electron-withdrawing acetyl groups)[2] | High reactivity, often proceeding at low temperatures |
| Stereoselectivity | C-2 acetyl group provides neighboring group participation, strongly favoring 1,2-trans (β for glucose) products[3][4] | Highly dependent on the C-2 protecting group. Participating groups lead to 1,2-trans products, while non-participating groups can yield either α or β products depending on conditions[3] |
| Advantages | Stable precursors, excellent stereocontrol for 1,2-trans glycosides[5] | High reactivity, mild activation conditions, versatile for a wide range of acceptors[6][7] |
| Disadvantages | Often require stoichiometric heavy metal promoters, can have lower yields[8] | Moisture sensitive, potential for rearrangement to N-glycosyl trichloroacetamide (B1219227) byproduct[7][9] |
Performance Comparison: A Data-Driven Analysis
The following tables summarize representative data from the literature to illustrate the performance of each donor type in glycosylation reactions. It is important to note that direct comparisons under identical conditions are limited, and the efficiency of each reaction is highly dependent on the specific substrates and conditions employed.
Table 1: Glycosylation with 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Koenigs-Knorr type reaction)
| Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio |
| Cyclohexanol | CdCO₃ | Toluene | 50-60 | β only[5] |
| Isopropanol | Ag₂CO₃ | Not specified | Not specified | β only[10] |
| Allyl Alcohol | BF₃·OEt₂ | Not specified | 24 (76 after reacetylation) | 1:10[8] |
| Methyl α-L-fucopyranoside | Ag₂O / Boronic Acid Catalyst | Acetonitrile | 85 | β only[11] |
Table 2: Glycosylation with Trichloroacetimidate Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio |
| Per-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | (salen)Co catalyst | Toluene | 91 | 1:4.3[6] |
| Per-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Et₂O | 92 | 1:10[12] |
| 2-azido-3,4,6-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf | Et₂O | 85 | 1:17[12] |
| Per-O-benzyl-α-D-galactopyranosyl trichloroacetimidate | Methanol | Organocatalyst | Solvent-free | 99 | 1:73[13] |
Mechanistic Pathways
The stereochemical outcome of a glycosylation reaction is intrinsically linked to its mechanism.
This compound Derived Donors (via Koenigs-Knorr)
The acetyl group at the C-2 position plays a crucial role through neighboring group participation . It attacks the anomeric center upon departure of the leaving group (e.g., bromide), forming a stable dioxolanium ion intermediate. The glycosyl acceptor then attacks from the face opposite to the dioxolanium ring, resulting in the exclusive formation of the 1,2-trans product (β-glycoside for glucose)[3][4].
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 12. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Acetyl vs. Benzyl: A Comparative Guide to Hydroxyl Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high efficiency and stereoselectivity. Among the myriad of options for protecting hydroxyl groups, acetyl (Ac) and benzyl (B1604629) (Bn) groups are two of the most fundamental and widely employed choices. This guide provides an objective, data-driven comparison of their performance, stability, and strategic applications, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Core Properties and Chemical Behavior
Acetyl and benzyl groups represent two distinct classes of protecting groups with complementary characteristics. Acetyl groups form esters, which are generally considered "temporary" protecting groups due to their lability. In contrast, benzyl groups form ethers, which are significantly more stable and often employed as "permanent" protecting groups intended to withstand numerous synthetic steps.[1]
The electronic properties of these groups also critically influence the reactivity of the molecule. Ether-type protecting groups like benzyl are electron-donating, which can lead to more reactive "armed" glycosyl donors in carbohydrate synthesis.[1] Conversely, ester-type groups such as acetyl are electron-withdrawing, creating less reactive "disarmed" donors.[1] This distinction is a powerful tool for controlling the sequence of glycosylation reactions.
Performance Comparison: Acetyl vs. Benzyl Protecting Groups
The selection between acetyl and benzyl protecting groups can profoundly impact reaction outcomes, including yield and stereoselectivity. The following tables summarize key characteristics and performance metrics.
Table 1: General Characteristics and Stability
| Characteristic | Acetyl (Ac) Group | Benzyl (Bn) Group |
| Chemical Nature | Ester | Ether |
| Stability Classification | Temporary / Labile | Permanent / Robust |
| Stability to Acidic Conditions | Labile | Generally Stable (cleaved by strong acids)[2] |
| Stability to Basic Conditions | Labile | Stable |
| Stability to Hydrogenolysis | Stable | Labile[3][4] |
| Stability to Oxidative Conditions | Stable | Can be labile to some oxidizing agents[2][5] |
| Electronic Effect | Electron-withdrawing ("disarming")[1] | Electron-donating ("arming")[1] |
Table 2: Representative Reaction Conditions for Protection and Deprotection
| Transformation | Protecting Group | Reagents & Conditions | Typical Yield | Reference |
| Protection | Acetyl | Acetic anhydride (B1165640), BF₃·OEt₂, CH₂Cl₂ or AcOEt, 5 seconds | High to Quantitative | [6][7] |
| Acetic anhydride, solvent-free, 60°C, 7-12 hours | >99% conversion | [8] | ||
| Benzyl | Benzyl bromide, NaH, DMF, 0°C to RT | High | [3] | |
| 2-Benzyloxypyridine, MeOTf, MgO, Toluene, 90°C, 24h | Good to Excellent | [9] | ||
| Deprotection | Acetyl | NaHCO₃, Water, RT | High | [10] |
| Acetyl chloride (cat.), Methanol | Excellent | [11] | ||
| Benzyl | H₂, 10% Pd/C, EtOH or MeOH | High | [4] | |
| Ammonium formate, Pd/C, Reflux | High | [1][4] |
Experimental Protocols
Detailed methodologies for the introduction and removal of acetyl and benzyl protecting groups are provided below.
Protocol 1: Per-O-acetylation of an Alcohol
Objective: To protect all free hydroxyl groups of a substrate with acetyl groups.
Materials:
-
Substrate (e.g., benzyl alcohol, 1 mmol)
-
Acetic anhydride (1.5 mmol)
-
Round-bottom flask (25 mL)
Procedure:
-
A 25 mL round-bottom flask is charged with the substrate (1 mmol).
-
Acetic anhydride (1.5 mmol) is added to the flask.
-
The mixture is heated to 60°C and stirred for 7-12 hours under a normal atmosphere (no inert gas required).[8]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product can be purified by distillation or column chromatography if necessary.[12]
Protocol 2: Per-O-benzylation of an Alcohol
Objective: To protect all free hydroxyl groups of a substrate with benzyl groups.
Materials:
-
Substrate (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv.)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv.)
-
Dry N,N-dimethylformamide (DMF)
-
Triethylamine, Ethyl acetate (B1210297) (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the starting material (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an Argon atmosphere.[3]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (2.0 equiv.) portion-wise to the solution, followed by the addition of BnBr (1.5–2.0 equiv.).[3]
-
Stir the reaction mixture, allowing it to gradually warm to room temperature, until the starting material is completely consumed as monitored by TLC.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of an excess of triethylamine, followed by water.[3]
-
Dilute the mixture with EtOAc and transfer to a separatory funnel. Wash sequentially with water and brine.[3]
-
Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude residue by silica (B1680970) gel column chromatography.
Protocol 3: Deacetylation of a Protected Alcohol
Objective: To remove acetyl protecting groups from a substrate.
Materials:
-
Acetylated substrate (1 mmol)
-
Sodium bicarbonate (NaHCO₃) (6 mmol)
-
Water (8 mL)
-
Ether
Procedure:
-
In a round-bottom flask, charge the acetylated substrate (1 mmol) and NaHCO₃ (6 mmol).[10]
-
Add water (8 mL) and stir the mixture at room temperature.[10]
-
Monitor the reaction by TLC until completion.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ether (3 x 20 mL).[10]
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield the deprotected alcohol.
Protocol 4: Debenzylation of a Protected Alcohol via Hydrogenolysis
Objective: To remove benzyl protecting groups from a substrate.
Materials:
-
Benzylated substrate
-
10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzylated substrate in a suitable solvent in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress is monitored by TLC.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and concentrate under reduced pressure to yield the deprotected alcohol.
Strategic Considerations and Orthogonality
The differing stabilities of acetyl and benzyl groups form the basis of orthogonal protection strategies, which allow for the selective deprotection of one group in the presence of the other.[13] This is a cornerstone of complex molecule synthesis. An acetyl group can be removed under basic conditions while a benzyl group remains intact. Conversely, a benzyl group can be cleaved by hydrogenolysis without affecting an acetyl group.[5]
Caption: Decision workflow for selecting between acetyl and benzyl groups.
Caption: Orthogonality of acetyl and benzyl protecting groups.
Conclusion
The choice between acetyl and benzyl protecting groups is a strategic decision that can significantly influence the efficiency and outcome of a synthetic route. Acetyl groups, with their ease of introduction and mild removal conditions, are ideal for temporary protection. In contrast, the robustness of benzyl ethers makes them suitable for multi-step syntheses requiring a permanent protecting group. Their distinct electronic properties and orthogonal stability profiles provide chemists with a versatile toolkit for the synthesis of complex molecules. By understanding the comparative advantages and leveraging the experimental data presented, researchers can devise more effective and efficient synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for the Validation of Synthesized Oligosaccharides
For researchers, scientists, and drug development professionals, the structural confirmation of synthesized oligosaccharides is a critical step to ensure their purity, efficacy, and safety. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data and detailed methodologies for these key validation techniques.
The complex, three-dimensional structures of oligosaccharides, including their monosaccharide composition, anomeric configurations (α/β), and glycosidic linkage positions, dictate their biological function.[1] Therefore, rigorous analytical methods are essential to confirm that the target molecule has been synthesized correctly.
Comparative Analysis of Spectroscopic Techniques
The selection of a spectroscopic technique for oligosaccharide validation depends on the specific structural information required, the amount of sample available, and the desired level of detail. While no single method can provide a complete structural picture, a combination of these powerful spectroscopic tools allows for the unambiguous elucidation of synthesized oligosaccharide structures.[2]
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed 3D structure, anomeric configuration (α/β), glycosidic linkage positions, monosaccharide sequence, and conformational dynamics.[3] | Molecular weight, monosaccharide composition, sequence, and branching patterns.[4][5] | Purity assessment, separation of isomers, and quantification.[6][7] |
| Sensitivity | Low (milligram quantities typically required). | High (picomole to femtomole range).[5] | High (nanogram to microgram range).[8] |
| Resolution | High, capable of distinguishing subtle stereochemical differences.[9] | High mass resolution can differentiate molecules with very similar masses.[5] | Excellent for separating isomers and complex mixtures.[6] |
| Sample Requirements | Requires highly pure sample (>95%).[10] | More tolerant to complex mixtures and contaminants than NMR.[5] | Can be used for both analytical and preparative-scale purification.[11] |
| Throughput | Low, data acquisition and analysis can be time-consuming. | High, rapid analysis times. | High, suitable for screening multiple samples. |
| Primary Application | Unambiguous structure determination. | Molecular weight confirmation and sequencing.[4] | Purification and purity checks.[7] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of oligosaccharides in solution.[1] It provides detailed insights into the connectivity of atoms and the stereochemistry of the molecule.[3]
Sample Preparation:
-
Ensure the oligosaccharide sample is of high purity (>95%), as impurities can complicate spectral analysis.[10]
-
Lyophilize the sample to remove any residual water or organic solvents.[10]
-
To minimize the large residual H₂O signal in ¹H NMR spectra, exchangeable protons (e.g., from hydroxyl groups) are replaced with deuterium (B1214612). This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.9%), freeze-drying, and repeating this process 2-3 times.[1][10]
-
Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of high-purity D₂O (99.96%).[10]
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.[10]
-
Transfer the final solution to a clean, dry 5 mm NMR tube.[10]
Data Acquisition: A comprehensive NMR analysis typically involves a suite of 1D and 2D experiments performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9][10]
-
1D ¹H NMR: Provides an overview of the proton signals, particularly the anomeric protons which are typically in a clear region of the spectrum (4.5-5.5 ppm).[10]
-
2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same monosaccharide residue.
-
2D Total Correlation Spectroscopy (TOCSY): Reveals all protons within a spin system (i.e., a single monosaccharide residue).
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying glycosidic linkages.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Detects through-space correlations between protons on adjacent residues, providing information on glycosidic linkages and 3D conformation.[1][12]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information on the molecular weight, composition, and sequence of an oligosaccharide.[4][5]
Ionization Methods: The most common ionization techniques for oligosaccharides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[5]
-
MALDI: Generally produces singly charged ions, leading to less complex spectra. It is also more tolerant to contaminants.[5]
-
ESI: Can produce multiply charged ions, which is useful for analyzing large oligosaccharides.
MALDI-TOF MS Protocol:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[13]
-
Sample Preparation: Mix the oligosaccharide sample (typically in the picomole range) with the matrix solution on a MALDI target plate.[5]
-
Drying: Allow the mixture to air-dry, forming co-crystals of the sample and matrix.[5]
-
Data Acquisition: The target plate is introduced into the mass spectrometer. A laser is fired at the crystals, causing desorption and ionization of the sample. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio.[14]
-
Tandem MS (MS/MS): For structural information, a specific ion can be selected and fragmented. The resulting fragment ions provide information about the monosaccharide sequence and linkages.[5][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for the purification and purity assessment of synthesized oligosaccharides.[6][7] It offers excellent separation of isomers and can be used for quantitative analysis.[16] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a particularly powerful HPLC method for carbohydrate analysis as it does not require derivatization.[17][18]
HPAE-PAD Protocol:
-
Sample Preparation: Dissolve the oligosaccharide sample in deionized water. The concentration will depend on the detector's sensitivity.
-
Chromatographic System: Use an HPLC system equipped with a high-pH stable anion-exchange column (e.g., a CarboPac series column) and a pulsed amperometric detector.[18][19]
-
Mobile Phase: A typical mobile phase consists of an aqueous solution of sodium hydroxide, often with a sodium acetate (B1210297) gradient to elute more tightly bound oligosaccharides.[18]
-
Detection: The pulsed amperometric detector provides direct and sensitive detection of underivatized carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.[17]
-
Data Analysis: The retention time of the peaks can be compared to known standards for identification, and the peak area can be used for quantification.
Integrated Analytical Workflow
For a comprehensive and confident validation of a synthesized oligosaccharide, an integrated workflow is highly recommended. This typically begins with an assessment of purity by HPLC. Subsequently, mass spectrometry is used to confirm the molecular weight and provide initial sequence information. Finally, NMR spectroscopy is employed for the complete and unambiguous determination of the oligosaccharide's structure.
Caption: An integrated workflow for the validation of synthesized oligosaccharides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Fractionation and analysis of neutral oligosaccharides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALDI-TOF and ESI-MS analysis of oligosaccharides labeled with a new multifunctional oligosaccharide tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. studylib.net [studylib.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. scholarworks.uno.edu [scholarworks.uno.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 18. lcms.cz [lcms.cz]
- 19. lcms.cz [lcms.cz]
Mass Spectrometry: A Comparative Guide to Confirming Glycosylated Product Structures
For researchers, scientists, and drug development professionals, deciphering the complex structures of glycosylated products is paramount. Mass spectrometry (MS) has emerged as an indispensable tool, offering unparalleled sensitivity and structural detail. This guide provides a comprehensive comparison of MS-based methodologies for the structural confirmation of glycoproteins, complete with experimental data and detailed protocols.
The intricate nature of glycosylation, a critical post-translational modification, profoundly influences protein function, stability, and immunogenicity. Consequently, detailed structural characterization is a non-negotiable aspect of therapeutic glycoprotein (B1211001) development and biological research. Mass spectrometry, with its various techniques, provides the means to unravel this complexity.[1][2]
Comparing Mass Spectrometry Strategies for Glycoprotein Analysis
The approach to analyzing glycoproteins by mass spectrometry can be broadly categorized into three strategies: top-down, middle-up, and bottom-up.[3][4] The "bottom-up" approach is the most prevalently used for comprehensive structural characterization as it allows for the analysis of both the protein sequence and the specific sites of glycosylation.[3]
-
Top-down analysis: Involves introducing the intact protein into the mass spectrometer. While efficient for smaller proteins, the resulting complex spectra from larger glycoproteins can be challenging to interpret.[3][5]
-
Middle-up analysis: This method involves limited proteolysis to generate large peptide fragments, simplifying the complexity of top-down analysis while retaining some of the broader structural information.[4]
-
Bottom-up analysis: This widely used technique involves the enzymatic digestion of the glycoprotein into smaller peptides. These glycopeptides are then analyzed by MS to identify the peptide sequence, the site of glycosylation, and the structure of the attached glycan.[3]
Fragmentation Techniques: A Head-to-Head Comparison
Tandem mass spectrometry (MS/MS) is a cornerstone of glycoprotein analysis, employing various fragmentation techniques to break down glycopeptides and reveal their constituent parts. The choice of fragmentation method is critical and depends on the specific analytical goal. The most common techniques include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[5][6]
| Fragmentation Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation.[5][7] | Effective for glycan structure elucidation (generates B- and Y-type glycan fragment ions).[6][8] | Can lead to the loss of labile modifications.[6][8] Less effective for fragmenting the peptide backbone in glycopeptides.[8] | Characterizing glycan composition and branching. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique performed in an Orbitrap mass spectrometer, offering higher activation energy.[6] | Provides good fragmentation of both the glycan and the peptide backbone.[6][9] Generates informative oxonium ions.[2] | Can still result in the loss of some labile glycan structures.[10] | Simultaneous identification of peptide sequence and glycan composition, particularly for N-glycopeptides.[10] |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone.[6][7] | Preserves labile glycan structures and modifications.[6][9] Excellent for localizing the exact site of glycosylation.[6] | Less efficient for fragmenting the glycan itself.[6] Longer acquisition times.[6][7] | Pinpointing glycosylation sites, especially for O-glycopeptides and peptides with labile modifications.[10] |
| Electron Transfer/Higher-Energy Collisional Dissociation (EThcD) | A hybrid technique that combines ETD and HCD. | Provides comprehensive fragmentation of both the peptide backbone and the glycan structure in a single experiment.[6][9] | Longer duty cycles.[8] | Comprehensive characterization of both N- and O-glycopeptides, providing information on peptide sequence, glycosylation site, and glycan structure.[10] |
Recent studies indicate that for N-glycopeptides, HCD and stepped-collision energy HCD (sceHCD) often provide a sufficient number of identifications, while ETD-based methods like EThcD are indispensable for the robust site-specific analysis of O-glycopeptides.[10]
Quantitative Approaches in Glycoproteomics
Quantifying changes in glycosylation is crucial for understanding disease progression and for quality control in biotherapeutics. Several MS-based quantitative strategies are employed:
| Quantitative Method | Principle | Advantages | Disadvantages |
| Label-Free Quantification | Compares the signal intensities of glycopeptides or released glycans across different samples.[11] | Simple experimental workflow. | Susceptible to variations in sample preparation and instrument performance. |
| Stable Isotope Labeling | Incorporates stable isotopes into proteins or glycans (e.g., SILAC, 18O-labeling) to create mass tags for relative quantification.[11][12] | High accuracy and precision. | Can be expensive and may not be applicable to all sample types. |
| Tandem Mass Tags (TMT) | Chemical labels that are isobaric in the MS1 scan but produce unique reporter ions in the MS/MS scan for multiplexed quantification.[12] | Allows for the simultaneous comparison of multiple samples. | Can be complex to implement and may affect fragmentation. |
| Multiple Reaction Monitoring (MRM) | A targeted approach that selectively monitors specific precursor-to-fragment ion transitions for known glycopeptides.[11][13] | High sensitivity and specificity for targeted quantification. | Requires prior knowledge of the target glycopeptides and their fragmentation patterns. |
Experimental Protocols and Workflows
A typical bottom-up workflow for N-glycan analysis involves several key steps. The following is a representative protocol:
Protocol: Bottom-Up Analysis of N-Glycans
-
Protein Extraction and Purification: Isolate the glycoprotein of interest from the biological matrix using methods like affinity chromatography.[14]
-
Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent reformation.[14]
-
Enzymatic Digestion: Digest the protein into peptides using a protease such as trypsin.[14]
-
N-Glycan Release: Enzymatically release the N-linked glycans from the peptides using Peptide-N-glycosidase F (PNGase F).[14][15]
-
Glycan Enrichment: Isolate the released glycans from the peptides and other components using techniques like solid-phase extraction (SPE) or hydrophilic interaction liquid chromatography (HILIC).[16]
-
Derivatization (Optional): Label the glycans with a fluorescent tag (e.g., 2-aminobenzamide) to improve ionization efficiency and detection.[17]
-
LC-MS/MS Analysis: Separate the glycans using liquid chromatography and analyze them by tandem mass spectrometry to determine their composition and structure.[2][14]
-
Data Analysis: Utilize specialized software to interpret the MS/MS spectra and identify the glycan structures.[9]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key workflows in glycoprotein analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Mechanism of Glycoprotein Structural Analysis via Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Glycoprotein Characterization Methods by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Unlocking the Sweet Side of Proteomics: A Comprehensive Guide to Glycosylation Analysis with Mass Spectrometry [labx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
comparative study of different Lewis acid catalysts for glycosylation
For researchers, scientists, and drug development professionals, the stereoselective formation of a glycosidic bond is a critical step in the synthesis of complex carbohydrates and glycoconjugates. The choice of a Lewis acid catalyst is a pivotal decision that significantly influences the yield, stereoselectivity (α/β ratio), and overall efficiency of a glycosylation reaction. This guide provides an objective comparison of commonly employed Lewis acid catalysts, supported by experimental data, to assist in the rational selection of the most suitable catalyst for a given glycosylation challenge.
Performance Comparison of Common Lewis Acids
The efficacy of a Lewis acid in promoting glycosylation is highly dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the solvent system, and the reaction temperature.[1] Below is a summary of quantitative data from various studies, highlighting the performance of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) under different conditions.
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Galactosyl Trichloroacetimidate (B1259523) | Phenol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | -20 | 0.5 | 95 | 1:15 | [1] |
| Galactosyl Trichloroacetimidate | Phenol | TMSOTf (0.1) | CH₂Cl₂ | -78 to 0 | 1 | 85 | 10:1 | [1] |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | TMSOTf (0.2) | CH₂Cl₂ | -40 | 1 | 89 | >10:1 (α) | [1] |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -20 | 2 | 80 | 1:5 | [1] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | SnCl₄ (cat.) | CH₂Cl₂ | RT | 0.5 | 92 | 1:1 (α/β) | [2] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TiCl₄ (cat.) | CH₂Cl₂ | RT | 0.5 | 89 | 1:1 (α/β) | [2] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Bi(OTf)₃ (0.1) | CH₂Cl₂ | RT | 1 | 95 | >95:5 (β) | [2] |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl fluoride | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 0 | 2 | 85 | 1:9 (α/β) | [2] |
Note: Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.
Mechanistic Considerations: The Role of the Lewis Acid
The stereochemical outcome of a glycosylation reaction is largely dictated by the reaction mechanism, which can be heavily influenced by the choice of Lewis acid. Two primary pathways are generally considered: the Sɴ1 and Sɴ2 pathways.
Caption: Competing Sɴ1 and Sɴ2 pathways in Lewis acid-catalyzed glycosylation.
Stronger Lewis acids, such as TMSOTf, tend to favor the formation of a dissociated oxocarbenium ion intermediate, promoting an Sɴ1-like pathway.[1] This often leads to the thermodynamically more stable α-glycoside.[1] Conversely, weaker Lewis acids, like BF₃·OEt₂, may favor a more concerted Sɴ2-like mechanism where the nucleophilic attack of the acceptor occurs as the leaving group departs.[1] This pathway often results in an inversion of stereochemistry at the anomeric center, leading to the formation of β-glycosides.[1] However, the actual outcome is a delicate balance between these two extremes, influenced by all reaction parameters.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in glycosylation. Below are general procedures for glycosylation reactions activated by TMSOTf and BF₃·OEt₂.
General Protocol for TMSOTf-Catalyzed Glycosylation
This protocol is a general guideline for the glycosylation of a glycosyl trichloroacetimidate donor.
Materials:
-
Glycosyl trichloroacetimidate donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Activated 4Å molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (B128534) or pyridine (B92270) (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Caption: A generalized experimental workflow for Lewis acid-catalyzed glycosylation.
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4Å molecular sieves.[3]
-
Dissolve the acceptor in anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -78 °C).[1]
-
In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂.[1]
-
Slowly add the donor solution to the acceptor mixture via cannula.[1]
-
Add a catalytic amount of TMSOTf (typically 0.1-0.2 equivalents) dropwise to the reaction mixture.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding triethylamine or pyridine.[1]
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite to remove the molecular sieves.[1]
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
General Protocol for BF₃·OEt₂-Catalyzed Glycosylation
This protocol is a general guideline and may need to be adapted for specific starting materials.[1]
Materials:
-
Glycosyl donor (e.g., thioglycoside, glycosyl acetate)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4Å molecular sieves
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylamine or pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4Å molecular sieves.[1]
-
Dissolve the acceptor in anhydrous CH₂Cl₂ and cool to the desired temperature (e.g., 0 °C or -20 °C).[1]
-
In a separate flask, dissolve the glycosyl donor in anhydrous CH₂Cl₂.
-
Add the donor solution to the acceptor mixture.
-
Add BF₃·OEt₂ (typically 0.2 to 1.0 equivalents) dropwise to the reaction mixture.[1]
-
Monitor the reaction by TLC.[1]
-
Once the reaction is complete, quench with triethylamine or pyridine.[1]
-
Warm the reaction to room temperature, dilute with CH₂Cl₂, and filter through celite.[1]
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The selection of an appropriate Lewis acid catalyst is a critical parameter in the successful synthesis of complex glycosides. While TMSOTf is a powerful catalyst often favoring α-glycosides through an Sɴ1 mechanism, BF₃·OEt₂ provides a milder alternative that can lead to β-glycosides via an Sɴ2 pathway. Other Lewis acids like SnCl₄ and TiCl₄ also serve as effective promoters, with the stereochemical outcome often being tunable by the stoichiometry of the catalyst.[2] Ultimately, the optimal choice of Lewis acid will depend on the specific glycosyl donor and acceptor, as well as the desired stereochemical outcome of the final product.[2] Careful consideration of the principles and experimental data outlined in this guide will aid researchers in making informed decisions for their glycosylation strategies.
References
A Researcher's Guide to Validating Anomeric Configuration by NMR Coupling Constants
For researchers, scientists, and drug development professionals, the precise determination of the anomeric configuration of carbohydrates is a critical step in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. Among the various NMR parameters, coupling constants, particularly three-bond proton-proton (³J(H,H)) and one-bond carbon-proton (¹J(C,H)) couplings, provide reliable and quantitative data for unambiguous assignment of α and β anomers.
This guide offers a comparative overview of the use of NMR coupling constants for validating anomeric configuration, supported by experimental data. We will delve into the underlying principles, provide typical experimental values, and present a comparison with alternative NMR methods.
The Power of Vicinal Proton-Proton Coupling Constants (³J(H1,H2))
The magnitude of the vicinal coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2), denoted as ³J(H1,H2), is highly dependent on the dihedral angle between these two protons. This relationship is described by the Karplus equation, which correlates the coupling constant to the cosine of the dihedral angle.[1][2]
In the chair conformation of pyranose rings, the α-anomer typically places H1 and H2 in a gauche relationship, with a dihedral angle of approximately 60°. Conversely, the β-anomer usually exhibits a trans-diaxial relationship, with a dihedral angle close to 180°.[1][3] This significant difference in dihedral angles leads to distinct and predictable ³J(H1,H2) values, making it a robust method for anomeric assignment.
Anomeric configurations are assigned from the magnitude of J1,2, with values of 7–9 Hz for the diaxial coupling associated with a β-configuration and 2–4 Hz indicative of the equatorial–axial coupling of α-anomers.[4] For D-mannose, which has an equatorial H-2, typical J1,2 values are 1.6 Hz for coupling between diequatorial protons [α-anomer] and 0.8 Hz for the axial–equatorial coupling of the β-anomer.[4]
One-Bond Carbon-Proton Coupling Constants (¹J(C1,H1)) as a Corroborative Tool
The one-bond coupling constant between the anomeric carbon (C1) and its directly attached proton (H1), ¹J(C1,H1), also provides valuable information for anomeric configuration assignment. A general trend, often referred to as the Perlin effect, observes that the ¹J(C1,H1) value is typically larger for the anomer where the anomeric proton is in an axial orientation (usually the β-anomer in glucose) compared to the anomer where it is equatorial (usually the α-anomer).[5]
This difference arises from stereoelectronic effects, specifically the orientation of the lone pairs on the ring oxygen atom relative to the C1-H1 bond.
Comparison of NMR Methods for Anomeric Configuration Determination
While coupling constants are a primary tool, other NMR parameters can also be used to determine or confirm the anomeric configuration. The following table provides a comparison of these methods.
| NMR Method | Principle | Typical Values/Observations | Advantages | Limitations |
| ³J(H1,H2) Coupling Constant | Based on the Karplus relationship between dihedral angle and coupling constant.[1][2] | α-anomer (gauche): ~1-4 Hzβ-anomer (trans-diaxial): ~7-10 Hz[4] | Quantitative and reliable, directly related to stereochemistry. | Can be affected by ring distortion or conformational averaging. |
| ¹J(C1,H1) Coupling Constant | Influenced by stereoelectronic effects (Perlin effect).[5] | α-anomer (equatorial H1): ~160 Hzβ-anomer (axial H1): ~170 Hz | Provides complementary data to ³J(H1,H2). | Smaller relative difference compared to ³J(H1,H2). |
| Chemical Shift (δ) | The chemical environment of the anomeric proton and carbon is influenced by the orientation of the anomeric substituent. | Anomeric protons (H1) of α-glycosides typically resonate 0.3-0.5 ppm downfield from their β-counterparts.[4] The α-anomeric proton resonates further downfield (around 5.1 ppm) compared to the β-anomeric proton (around 4.5 ppm).[4][6] | Quick and often readily available from a simple ¹H or ¹³C NMR spectrum. | Can be influenced by solvent, temperature, and other substituents, leading to potential overlap or ambiguity.[6] |
| Nuclear Overhauser Effect (NOE) | Measures through-space proximity of protons.[3][7] | For α-anomers, an NOE is often observed between H1 and H2. For β-anomers, NOEs may be observed between H1 and H3/H5. | Provides direct evidence of spatial relationships. | Can be weak or ambiguous, especially in flexible molecules. Requires 2D NOESY or ROESY experiments.[3] |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a carbohydrate sample for NMR analysis is as follows:
-
Dissolve the Sample: Dissolve approximately 5-10 mg of the carbohydrate in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). D₂O is commonly used for its ability to exchange with hydroxyl protons, simplifying the spectrum.
-
Lyophilize (for D₂O): To remove exchangeable protons and reduce the residual HDO signal, dissolve the sample in D₂O, freeze, and lyophilize. Repeat this process 2-3 times.
-
Final Dissolution: Dissolve the lyophilized sample in 100% D₂O for the final NMR measurement.
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.
¹H NMR Spectroscopy for ³J(H1,H2) Determination
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A high-field spectrometer (≥400 MHz) is recommended to achieve good signal dispersion.
-
Identify Anomeric Signals: The anomeric proton (H1) signals are typically found in the downfield region of the carbohydrate spectrum, usually between 4.5 and 5.5 ppm.[5]
-
Measure Coupling Constants: Expand the anomeric region of the spectrum. The splitting pattern of the H1 signal will reveal the coupling to H2. For a simple doublet, the ³J(H1,H2) value is the distance in Hertz (Hz) between the two peaks.
-
Assignment: Compare the measured ³J(H1,H2) value to the typical ranges for α and β anomers (see table above) to assign the configuration.
¹³C NMR Spectroscopy for ¹J(C1,H1) Determination
-
Acquisition: A ¹H-coupled ¹³C NMR spectrum is required to observe the one-bond C-H coupling. This is often achieved using a gated decoupling sequence.
-
Identify Anomeric Carbon: The anomeric carbon (C1) signal is typically found in the range of 90-110 ppm.
-
Measure Coupling Constant: The C1 signal will appear as a doublet. The ¹J(C1,H1) is the separation between the two lines of the doublet in Hz.
-
Assignment: Compare the measured ¹J(C1,H1) value with known values for α and β anomers to confirm the configuration.
Visualizing the Karplus Relationship
The relationship between the dihedral angle (φ) and the vicinal coupling constant (³J) is fundamental to using coupling constants for stereochemical analysis. The following diagram illustrates a typical Karplus curve.
Caption: Karplus curve illustrating the dependence of ³J(H,H) on the dihedral angle.
Logical Workflow for Anomeric Configuration Determination
The following diagram outlines a typical workflow for determining the anomeric configuration of a carbohydrate using NMR spectroscopy.
Caption: A typical experimental workflow for determining anomeric configuration using NMR.
Conclusion
The validation of anomeric configuration is a cornerstone of carbohydrate structural analysis. The use of NMR coupling constants, particularly ³J(H1,H2), provides a robust and quantitative method for this determination. By understanding the principles of the Karplus equation and complementing the analysis with other NMR parameters such as ¹J(C1,H1) and chemical shifts, researchers can confidently assign the stereochemistry at the anomeric center. The detailed protocols and comparative data presented in this guide are intended to equip scientists in the field of drug development and carbohydrate research with the necessary tools to perform accurate and efficient structural elucidation.
References
- 1. magritek.com [magritek.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Assessing the Purity of Synthesized 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
For researchers, scientists, and drug development professionals working with glycosylation chemistry, the purity of glycosyl donors is paramount to achieving desired reaction outcomes and ensuring the synthesis of well-defined glycoconjugates. 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a fundamental building block in this field, and rigorous assessment of its purity is a critical step in any synthetic workflow. This guide provides a comprehensive comparison of analytical methods for purity determination and evaluates its performance against alternative protected glucose donors.
Comparing Analytical Techniques for Purity Assessment
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of UV-active impurities. | High sensitivity and resolution for separating closely related impurities. | Requires a chromophore for UV detection; derivatization may be needed for non-UV active impurities. |
| qNMR (¹H) | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a reference standard of the analyte, structural confirmation. | Provides both qualitative and quantitative information, non-destructive. | Lower sensitivity compared to HPLC for trace impurities, requires a certified internal standard. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., acetyl, hydroxyl), detection of gross impurities with different functional groups. | Fast, simple, and non-destructive. | Primarily qualitative; not suitable for quantifying minor impurities with similar functional groups. |
| TLC | Differential migration of components on a stationary phase. | Rapid qualitative assessment of reaction progress and detection of major impurities. | Simple, fast, and inexpensive for routine monitoring. | Low resolution and not quantitative. |
Performance Comparison with Alternative Glycosyl Donors
The choice of a glycosyl donor significantly impacts the efficiency and stereochemical outcome of a glycosylation reaction. This compound is considered a "disarmed" glycosyl donor due to the electron-withdrawing nature of the acetyl groups, which reduces its reactivity. This characteristic can be advantageous for achieving specific stereoselectivity but may require harsher reaction conditions. Below is a comparison with other commonly used protected glucose donors.
| Glycosyl Donor | Protecting Groups | Reactivity Principle | Key Advantages | Key Disadvantages |
| This compound | Acetyl (Ac) | "Disarmed" (electron-withdrawing) | Stable, crystalline, and often promotes 1,2-trans glycosylation via neighboring group participation. | Less reactive, requiring more forcing reaction conditions. |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Benzyl (Bn) | "Armed" (electron-donating) | Highly reactive, allowing for glycosylation under milder conditions. | Benzyl groups can be more challenging to remove than acetyl groups. |
| Silyl-protected Glucose Derivatives | Silyl (e.g., TBS, TIPS) | "Superarmed" (electron-donating and sterically bulky) | Very high reactivity. | Silyl ethers can be labile under acidic or basic conditions. |
| Glycosyl Trichloroacetimidates | Various | Highly activated leaving group | Highly reactive donors, applicable to a wide range of acceptors.[1][2][3][4][5] | Can be moisture-sensitive and may require specific activation conditions.[1][2][3][4][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and the detection of UV-active impurities. For enhanced separation of closely related impurities like anomers, pentafluorophenyl (PFP) or phenyl-hexyl columns are recommended.[6]
-
Instrument : HPLC system with a UV detector.
-
Column : PFP or Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient should be optimized based on the impurity profile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Quantification : Purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
-
Instrument : 400 MHz or higher NMR spectrometer.
-
Internal Standard : A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters :
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation :
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid method to confirm the presence of key functional groups and identify major impurities.
-
Instrument : FTIR spectrometer.
-
Sample Preparation : Prepare a KBr pellet or cast a thin film of the sample on a salt plate from a suitable solvent (e.g., chloroform).
-
Analysis :
-
Look for the characteristic strong C=O stretching vibration of the acetyl groups around 1740-1750 cm⁻¹.
-
The presence of a broad O-H stretching band around 3200-3500 cm⁻¹ would indicate incomplete acetylation (presence of hydroxyl groups).
-
The region between 1000 and 1250 cm⁻¹ is the "fingerprint" region for carbohydrates and can be used to confirm the pyranose structure.[7]
-
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of a synthesis and for a preliminary assessment of purity.
-
Stationary Phase : Silica (B1680970) gel 60 F₂₅₄ plates.
-
Mobile Phase : A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation. For more polar impurities, a small amount of methanol (B129727) can be added.[8]
-
Visualization :
-
Examine the plate under UV light (254 nm) if impurities are UV-active.
-
Stain the plate with a suitable reagent, such as a p-anisaldehyde solution or a ceric ammonium (B1175870) molybdate (B1676688) stain, followed by gentle heating.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflows for assessing the purity of synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - OâGlycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations - ACS Catalysis - Figshare [acs.figshare.com]
- 5. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
The Anomeric Switch: A Comparative Guide to the Biological Activity of Glycosidic Linkages
The subtle difference in the orientation of a single covalent bond—the glycosidic linkage—can dramatically alter the structure, function, and biological fate of carbohydrates. For researchers in drug development and the life sciences, understanding these differences is paramount. The distinction between alpha (α) and beta (β) anomers, as well as the positional isomers of the linkage (e.g., 1→4 vs. 1→6), dictates everything from human digestibility and gut microbiome composition to specific protein-carbohydrate interactions that mediate cellular processes. This guide provides an objective comparison of the biological activities of different glycosidic linkages, supported by experimental data and detailed protocols.
Enzymatic Degradation and Digestibility: A Tale of Two Linkages
The most fundamental difference in the biological activity of glycosidic linkages is observed in their susceptibility to enzymatic hydrolysis.[1][2] This dictates whether a carbohydrate serves as a direct energy source or as dietary fiber.[3][4]
The human digestive system produces enzymes that are highly specific to the anomeric configuration of the glycosidic bond.[1][5] For instance, α-amylase in saliva and the small intestine efficiently hydrolyzes the α-1,4 glycosidic bonds found in starch, breaking it down into glucose for absorption.[1][2] In contrast, humans lack the enzymes (cellulases) required to break down the β-1,4 glycosidic bonds in cellulose (B213188).[1][3][5] Consequently, starch is a primary energy source, while cellulose passes through the digestive tract undigested, acting as dietary fiber.[4]
This enzymatic specificity is a recurring theme. Lactase, for example, is an enzyme that specifically hydrolyzes the β-1,4 linkage between galactose and glucose in lactose (B1674315).[1]
| Enzyme | Target Glycosidic Linkage(s) | Substrate Example | Biological Outcome in Humans |
| α-Amylase | α-1,4 | Starch, Glycogen | Digestible; provides a primary source of metabolic energy.[1] |
| Maltase | α-1,4 | Maltose (B56501) | Hydrolyzes maltose into two glucose molecules for absorption.[5] |
| Isomaltase | α-1,6 | Isomaltose | Cleaves branch points in amylopectin (B1267705) and glycogen.[6] |
| Lactase | β-1,4 | Lactose | Digestible; deficiency leads to lactose intolerance.[1] |
| Cellulase | β-1,4 | Cellulose | Not produced by humans; cellulose is indigestible (dietary fiber).[1][3] |
Experimental Protocol: Enzymatic Hydrolysis Assay
This protocol outlines a general method for comparing the hydrolysis of different glycosidic linkages by a specific glycosidase.
-
Substrate Preparation: Prepare solutions of the carbohydrates to be tested (e.g., starch for α-1,4, cellobiose (B7769950) for β-1,4) at a known concentration (e.g., 1% w/v) in a buffer appropriate for the enzyme's optimal activity (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Enzyme Solution: Prepare a solution of the glycoside hydrolase (e.g., α-amylase or cellulase) at a specific concentration in the same buffer. The concentration should be determined empirically to ensure a measurable rate of reaction.
-
Reaction Initiation: Pre-warm both substrate and enzyme solutions to the optimal temperature for the enzyme (e.g., 37°C). To initiate the reaction, mix a defined volume of the enzyme solution with the substrate solution. For example, add 100 µL of enzyme to 900 µL of substrate.
-
Incubation and Sampling: Incubate the reaction mixture at the optimal temperature. At specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation (e.g., boiling for 5 minutes).
-
Quantification of Reducing Sugars: The rate of hydrolysis is determined by measuring the amount of reducing sugar released. The dinitrosalicylic acid (DNS) method is commonly used.
-
Add DNS reagent to each quenched sample.
-
Heat the samples in a boiling water bath for 5-15 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis: Create a standard curve using known concentrations of the monosaccharide product (e.g., glucose). Use this curve to calculate the concentration of reducing sugar released in each sample. Plot the concentration of product versus time to determine the initial reaction velocity. Compare the velocities for different substrates to assess the enzyme's specificity.
Influence on Gut Microbiota and Metabolite Production
Undigested carbohydrates, primarily those with β-glycosidic linkages, become key substrates for fermentation by the gut microbiota.[7] The specific linkage configuration can significantly influence which bacterial species thrive and the profile of metabolites they produce, such as short-chain fatty acids (SCFAs).[7] SCFAs like acetate, propionate (B1217596), and butyrate (B1204436) are crucial for gut health and systemic metabolism.
A 2017 study investigated how the glycosidic bond orientation and position in various glucose-glucose disaccharides affected SCFA production during in vitro fermentation with human fecal microbiota.[7] The results demonstrated that β-linked carbohydrates were associated with higher propionate production, whereas certain α-linkages led to increased butyrate.[7]
| Glycosidic Linkage | Substrate | Total SCFA (mmol/g/day) | Acetate (% of total) | Propionate (% of total) | Butyrate (% of total) | Key Finding |
| α-1,1 | Trehalose | 2.5 (± 0.4) | 71.9 (± 2.5) | 16.7 (± 1.7) | 11.4 (± 1.4) | Highest butyrate production among α-linkages.[7] |
| α-1,4 | Maltose | 2.2 (± 0.3) | 87.2 (± 1.2) | 11.8 (± 1.2) | 1.0 (± 0.3) | Low butyrate production.[7] |
| β-1,4 | Cellobiose | 2.4 (± 0.4) | 71.1 (± 2.5) | 22.8 (± 2.1) | 6.1 (± 0.7) | High propionate production.[7] |
| β-1,6 | Gentiobiose | 2.2 (± 0.3) | 75.3 (± 2.1) | 21.0 (± 2.0) | 3.7 (± 0.5) | High propionate, similar to β-1,4.[7] |
(Data adapted from an in vitro fermentation study. Values are mean ± SEM.)[7]
More recent research has further solidified this structure-function relationship. A 2024 study on fungus polysaccharides found that their anti-inflammatory activity was directly dependent on their glycosidic linkages, which influenced their metabolism by specific gut microbes.[8]
Experimental Protocol: In Vitro Fecal Fermentation
-
Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Homogenize the samples and prepare a 10% (w/v) slurry in an anaerobic phosphate-buffered saline (PBS) under anaerobic conditions (e.g., in an anaerobic chamber with 85% N₂, 10% CO₂, 5% H₂).
-
Fermentation Medium: Prepare a basal fermentation medium containing nutrients, vitamins, and a buffer system, sterilized and maintained under anaerobic conditions.
-
Experimental Setup: In anaerobic tubes or vials, add a specific amount of the carbohydrate substrate to be tested (e.g., 10 mg/mL). Add the fermentation medium and inoculate with the fecal slurry (e.g., a 10% v/v inoculum). Include a negative control with no added carbohydrate.
-
Incubation: Incubate the vials at 37°C for a defined period (e.g., 24 or 48 hours) with gentle shaking.
-
SCFA Analysis:
-
After incubation, centrifuge the samples to pellet bacteria and debris.
-
Filter-sterilize the supernatant.
-
Acidify the supernatant (e.g., with sulfuric acid) and add an internal standard (e.g., 2-ethylbutyric acid).
-
Analyze the concentrations of acetate, propionate, and butyrate using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
-
Data Analysis: Quantify SCFA concentrations based on the standard curves of known SCFA standards. Express results as mmol of SCFA produced per gram of substrate fermented.
Protein-Carbohydrate Interactions and Cellular Recognition
The spatial arrangement dictated by the glycosidic linkage is critical for molecular recognition. Carbohydrate-binding proteins, such as lectins, exhibit high specificity for the shape and charge distribution of their ligands, which is determined by the underlying glycosidic bonds.[9] This specificity is the foundation for many biological processes, including cell-cell adhesion, immune responses, and signal transduction.[10]
For example, the synthesis and evaluation of α-glucosyl ceramides (B1148491) (α-GlcCer) revealed their potent ability to stimulate the activation of human iNKT cells, a response critical for immune surveillance.[11] This activity is highly dependent on the α-configuration of the glycosidic linkage; the corresponding β-anomer does not elicit the same response.
Quantifying these interactions is essential for drug development, particularly in fields like vaccine design and targeted drug delivery. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinity and kinetics.[12]
| Technique | Principle | Key Parameters Measured | Throughput |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[9] | KD (dissociation constant), kon (association rate), koff (dissociation rate).[9] | Medium-High |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[12] | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n). | Low |
| Nuclear Magnetic Resonance (NMR) | Detects chemical shift perturbations in the protein or ligand upon complex formation.[9][13] | KD, Binding site mapping, Conformational changes.[9] | Low |
| Glycan Microarrays | High-throughput screening of protein binding to a large library of immobilized carbohydrates.[12] | Binding specificity profile, relative affinity.[12] | High |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis
-
Sensor Chip Preparation: Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling). Immobilize the protein (the "ligand") onto the sensor surface according to the manufacturer's protocol. A reference channel should be prepared by performing the immobilization chemistry without the protein to allow for subtraction of bulk refractive index changes.
-
Analyte Preparation: Prepare a dilution series of the carbohydrate (the "analyte") in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least one order of magnitude above and below the expected KD (e.g., from 100 nM to 100 µM).
-
Binding Measurement:
-
Inject the running buffer over both the ligand and reference channels until a stable baseline is achieved.
-
Inject the lowest concentration of the carbohydrate analyte over the surfaces for a set period (the "association phase"), allowing it to bind to the immobilized protein.
-
Switch back to injecting running buffer to monitor the dissociation of the carbohydrate from the protein (the "dissociation phase").
-
Inject a regeneration solution (e.g., low pH glycine) if necessary to remove all bound analyte and prepare the surface for the next injection.
-
Repeat the cycle for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.
-
-
Data Analysis:
-
The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration.
-
Subtract the response from the reference channel and the buffer-only injection to correct for non-specific binding and signal drift.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic parameters kon and koff.
-
The equilibrium dissociation constant (KD) is calculated as the ratio koff / kon.
-
References
- 1. Khan Academy [khanacademy.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Student Question : What is the difference between alpha and beta glycosidic linkages in terms of their structure and function? | Biotechnology | QuickTakes [quicktakes.io]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Glycosidic Bond Configuration on Short Chain Fatty Acid Production from Model Fermentable Carbohydrates by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidic linkages of fungus polysaccharides influence the anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate–Protein Interactions: Structure and Quantification - Creative Proteomics [creative-proteomics.com]
- 10. Protein-Carbohydrate Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 11. Synthesis and biological activity of α-glucosyl C24:0 and C20:2 ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protecting Group Strategies in Carbohydrate Synthesis: A Cost-Benefit Analysis
In the complex field of carbohydrate chemistry, the strategic selection and application of protecting groups are paramount to the successful synthesis of oligosaccharides and glycoconjugates.[1][2] These temporary modifications to reactive hydroxyl groups prevent unwanted side reactions, control regioselectivity, and influence the stereochemical outcome of glycosylations.[1] This guide provides a comparative analysis of three of the most common protecting group strategies—benzyl (B1604629) ethers, acyl esters, and silyl (B83357) ethers—from a cost-benefit perspective, offering experimental data, detailed protocols, and decision-making frameworks for researchers, scientists, and drug development professionals.
Core Properties and Strategic Comparison
The choice of a protecting group is a trade-off between stability and ease of removal, with significant implications for reaction efficiency and overall cost.[3] Benzyl ethers are prized for their robustness, acyl esters for their role in neighboring group participation and lability, and silyl ethers for their tunable stability.[3][4]
-
Benzyl (Bn) Ethers: Considered "permanent" protecting groups, benzyl ethers are stable to a wide array of acidic and basic conditions, making them ideal for multi-step syntheses.[4][5] Their removal is typically achieved under mild conditions via catalytic hydrogenolysis. From an electronic standpoint, benzyl groups are electron-donating, leading to more reactive "armed" glycosyl donors.[4]
-
Acyl (Ac, Bz) Esters: Acetyl (Ac) and Benzoyl (Bz) groups form esters and are generally more labile than ethers. They are often employed as "temporary" protecting groups.[4][6] A key feature is their ability to act as participating groups when placed at the C-2 position, promoting the formation of 1,2-trans-glycosidic linkages.[1] As electron-withdrawing groups, they create less reactive "disarmed" donors, a property that can be exploited in strategic glycosylation sequences.[4]
-
Silyl (TBDMS, TIPS) Ethers: Silyl ethers offer a spectrum of stabilities that can be tuned based on the steric bulk of the substituents on the silicon atom (e.g., TBDMS < TIPS).[3] This tunable lability allows for selective deprotection, often under mild conditions using fluoride (B91410) sources (e.g., TBAF) or specific acids.[3][7] Their steric bulk is also useful for achieving regioselective protection of primary hydroxyl groups.[8]
Quantitative and Cost-Benefit Data
The economic and practical efficiency of a protecting group strategy is determined by the cost of reagents, reaction times, yields, and purification demands. The following tables summarize these factors for typical per-protection reactions on a model substrate, D-glucopyranose.
Table 1: Comparative Cost and Reaction Parameters
| Protecting Group Strategy | Key Reagents | Approx. Reagent Cost (per mole of sugar) | Typical Reaction Time | Typical Yield | Key Safety Considerations |
| Per-Benzylation | Benzyl bromide (BnBr), Sodium hydride (NaH), DMF | Moderate-High | 12-24 hours | >85% | BnBr is a lachrymator; NaH is highly flammable; DMF is a reproductive toxin.[3][9] |
| Per-Acetylation | Acetic anhydride (B1165640) (Ac₂O), Pyridine (B92270) or NaOAc | Low | 1-4 hours | >90% | Ac₂O and pyridine are corrosive and have strong odors.[4][10] |
| Per-Silylation (TBDMS) | TBDMS-Cl, Imidazole, DMF | High | 2-12 hours | >90% | Imidazole is an irritant; DMF requires careful handling.[3] |
Table 2: Chemical Stability and Deprotection Conditions
| Protecting Group | Stable To | Labile To (Cleavage Reagents) | Orthogonality Example |
| Benzyl (Bn) | Mild/strong base, mild acid, TBAF, oxidation, reduction | Catalytic Hydrogenolysis (H₂, Pd/C); Birch Reduction (Na, NH₃)[5] | Can be retained while removing Acetyl or Silyl groups. |
| Acetyl (Ac) | Mild acid, catalytic hydrogenation | Basic conditions (NaOMe, NH₃); Hydrazine[4][11] | Can be removed in the presence of Benzyl or Benzylidene groups. |
| Silyl (TBDMS) | Catalytic hydrogenation, mild base | Fluoride sources (TBAF), Acetic Acid (AcOH), HCl[3][7] | Can be selectively removed in the presence of Benzyl and Acetyl groups. |
Logical Workflow for Strategy Selection
Choosing the optimal protecting group requires a systematic evaluation of the synthetic goals. The following decision tree illustrates a logical workflow for this process.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
A Researcher's Guide to Glycosylation with Acetylated Sugars: A Comparative Review
For researchers in glycoscience, drug development, and related fields, the chemical synthesis of glycosides is a foundational technique. Among the various glycosyl donors available, those bearing acetyl protecting groups are workhorses of carbohydrate chemistry due to their stability and the stereodirecting influence of the C2-acetyl group. This guide provides a comparative overview of the most common glycosylation methods that employ acetylated sugars, either as precursors to more reactive species or as direct glycosyl donors. We present a synopsis of quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection and optimization of glycosylation strategies.
The Role of Acetyl Groups in Glycosylation
The acetyl protecting groups on a sugar have a dual role in glycosylation reactions. Primarily, they are "disarming" groups, meaning their electron-withdrawing nature reduces the reactivity of the glycosyl donor by destabilizing the formation of the oxocarbenium ion intermediate. This can lead to slower reactions and the need for more forcing conditions compared to "armed" donors with electron-donating protecting groups like benzyl (B1604629) ethers.[1][2]
However, the acetyl group at the C2 position plays a crucial role in controlling the stereochemical outcome of the glycosylation. Through a phenomenon known as neighboring group participation (NGP) , the C2-acetyl group can attack the anomeric center to form a cyclic dioxolanium ion intermediate. This intermediate shields one face of the sugar, leading to the nucleophilic attack of the glycosyl acceptor from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage with high stereoselectivity.[3][4]
Comparative Analysis of Key Glycosylation Methods
Several classical and modern glycosylation methods utilize acetylated sugars. The most prominent among these are the Koenigs-Knorr reaction, the Helferich method, and the Schmidt glycosylation, which uses glycosyl trichloroacetimidates derived from acetylated sugars. The choice of method often depends on the specific substrates, desired stereochemical outcome, and scale of the reaction.
| Method | Glycosyl Donor | Activator/Promoter | Typical Yield | Stereoselectivity (with C2-Ac) | Key Advantages | Common Challenges |
| Koenigs-Knorr | Acetylated Glycosyl Halide (e.g., Bromide) | Silver (I) salts (e.g., Ag₂O, Ag₂CO₃), Mercury (II) salts | 50-90%[5][6][7][8] | High 1,2-trans | Well-established, reliable for 1,2-trans linkages. | Stoichiometric heavy metal promoters, can be sluggish, side reactions.[9][10] |
| Helferich | Peracetylated Sugar (Glycosyl Acetate) | Lewis acids (e.g., BF₃·OEt₂, SnCl₄, TMSOTf), Protic acids (p-TsOH) | 60-95%[11][12] | Variable, can be tuned for α or β | Uses stable glycosyl acetates, avoids heavy metals. | Can require harsh conditions, stereocontrol can be challenging. |
| Schmidt | Acetylated Glycosyl Trichloroacetimidate (B1259523) | Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂) | 70-95%[13] | High 1,2-trans | Catalytic activation, mild conditions, highly reactive donor. | Donor preparation is an extra step, trichloroacetamide (B1219227) byproduct.[14] |
Note: Yields and stereoselectivity are highly dependent on the specific glycosyl donor, acceptor, and reaction conditions.
Experimental Protocols
Koenigs-Knorr Glycosylation
This method involves the reaction of an acetylated glycosyl halide with an alcohol in the presence of a heavy metal salt promoter. The following is a general protocol for the synthesis of a β-glucoside.
Materials:
-
Acetobromo-α-D-glucose (1.0 equiv)
-
Glycosyl acceptor (alcohol, 1.2 equiv)
-
Silver (I) oxide (Ag₂O, 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve acetobromo-α-D-glucose in anhydrous DCM.
-
Add the solution of the glycosyl donor to the acceptor mixture, followed by the portion-wise addition of silver (I) oxide.
-
Stir the reaction mixture in the dark at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Helferich Glycosylation
This method utilizes a more stable peracetylated sugar as the donor, activated by a Lewis acid.
Materials:
-
Penta-O-acetyl-β-D-glucose (1.0 equiv)
-
Glycosyl acceptor (alcohol, 1.5 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂, 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the penta-O-acetyl-β-D-glucose and the glycosyl acceptor in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride etherate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of triethylamine.
-
Dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Schmidt Glycosylation (via Trichloroacetimidate)
This powerful method involves the activation of a hemiacetal with trichloroacetonitrile (B146778) to form a highly reactive glycosyl trichloroacetimidate donor.
Part A: Formation of the Glycosyl Trichloroacetimidate Donor
Materials:
-
2,3,4,6-Tetra-O-acetyl-D-glucopyranose (1.0 equiv)
-
Trichloroacetonitrile (5.0 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU, 0.1 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated sugar in anhydrous DCM in a flame-dried flask under argon.
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C and add DBU dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography to yield the glycosyl trichloroacetimidate.
Part B: Glycosylation
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under argon, add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes, then cool to -40 °C.
-
In a separate flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous DCM.
-
Add the donor solution to the acceptor mixture via cannula.
-
Add TMSOTf dropwise to the reaction mixture.
-
Stir the reaction at -40 °C and monitor by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Filter the mixture through Celite®, wash with DCM, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the general workflow for glycosylation using acetylated sugars and the mechanistic pathways of the key methods discussed.
Caption: General workflow for glycosylation using peracetylated sugars as starting materials.
Caption: Mechanism of the Koenigs-Knorr reaction highlighting neighboring group participation.
Caption: Generalized mechanism of the Schmidt glycosylation.
Conclusion and Recommendations
The choice of glycosylation method when working with acetylated sugars is a critical decision that impacts reaction efficiency and stereochemical outcome.
-
The Koenigs-Knorr reaction is a classic and reliable method for achieving 1,2-trans glycosidic linkages, but the requirement for stoichiometric heavy metal promoters can be a drawback.[5][10]
-
The Helferich method , using stable glycosyl acetates, offers a more atom-economical alternative, though it may require harsher conditions and careful optimization to achieve high stereoselectivity.[11][12]
-
The Schmidt glycosylation , employing highly reactive trichloroacetimidate donors, has become a method of choice for many applications due to its mild, catalytic activation and generally high yields and stereoselectivity.[13]
For the synthesis of 1,2-trans glycosides, the neighboring group participation of the C2-acetyl group is a powerful tool. All three methods can leverage this effect to achieve high stereoselectivity. When encountering challenges such as low reactivity of the "disarmed" acetylated donor, strategies such as increasing the amount of activator, raising the reaction temperature, or switching to a more potent activator can be employed.[1] For challenging glycosylations, particularly with N-acetylglucosamine donors where oxazoline (B21484) formation can be a competing side reaction, careful selection of the protecting group strategy and reaction conditions is paramount.[15][16]
Ultimately, the optimal method will depend on the specific synthetic target, the reactivity of the glycosyl acceptor, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision and to troubleshoot common challenges in the glycosylation of acetylated sugars.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Defining the Scope of the Acid-Catalyzed Glycosidation of Glycosyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zeolite-catalyzed Helferich-type glycosylation of long-chain alcohols. Synthesis of acetylated alkyl 1,2-trans glycopyranosides and alkyl 1,2-cis C2-hydroxy-glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. As a standard practice for all laboratory chemicals, consult the Safety Data Sheet (SDS) for specific handling precautions.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or glasses with side shields. |
| Hand Protection | Use compatible chemical-resistant gloves. Inspect gloves for any signs of degradation before use. |
| Respiratory Protection | In case of dust formation, use a NIOSH-approved respirator (e.g., N95) or handle within a certified chemical fume hood.[1] |
| Protective Clothing | A lab coat should be worn to protect personal clothing. |
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]
-
Dispose: The container with the collected waste must be disposed of as hazardous chemical waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Direct disposal into drains or regular trash is strictly prohibited.[1]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Scheduling Waste Pickup:
-
Documentation:
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
This guide provides immediate, essential safety, and logistical information for the handling and disposal of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspect gloves prior to use.[2][3] |
| Body Protection | Lab coat or other protective clothing | Impervious clothing should be worn to prevent skin contact.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if dust is generated during handling.[2] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risks associated with handling this compound.
Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that a designated, well-ventilated area, preferably a chemical fume hood, is prepared.[4] Have all necessary equipment and materials, including spill containment supplies, readily accessible.
-
Personal Protective Equipment (PPE) : Always wear the recommended PPE as detailed in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
-
Chemical Handling : Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[3]
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage temperatures can range from room temperature to -20°C.[3][6]
-
Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Use an inert absorbent material to contain the spill, then collect it into a sealed container for disposal.[4] Decontaminate the spill area thoroughly.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Identify the waste as solid chemical waste.[2]
-
Segregate this waste from other waste streams.[2]
-
Use a robust, leak-proof container, which can be the original product container if it is in good condition.[2]
-
Clearly label the container with "Waste: this compound" and include the date of accumulation.[2]
Disposal Procedure:
-
Container Management : Keep the waste container sealed except when adding more waste.[2]
-
Storage of Waste : Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]
-
Documentation : Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and disposal date.[2]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
